molecular formula C11H13N3O2 B153032 tert-Butyl (4-cyanopyridin-2-yl)carbamate CAS No. 737000-78-1

tert-Butyl (4-cyanopyridin-2-yl)carbamate

Cat. No.: B153032
CAS No.: 737000-78-1
M. Wt: 219.24 g/mol
InChI Key: YDQSFIWCKUKWEG-UHFFFAOYSA-N
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Description

tert-Butyl (4-cyanopyridin-2-yl)carbamate (CAS 737000-78-1) is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. It features both a carbamate group, protected by a tert-butoxycarbonyl (Boc) group, and a cyano-substituted pyridine ring, making it a versatile precursor for the synthesis of more complex molecules . The Boc group can be readily deprotected under mild acidic conditions to reveal a free amine, which can then be further functionalized. The 4-cyanopyridin-2-yl moiety is a common pharmacophore in the development of various biologically active compounds. Researchers utilize this building block in the synthesis of advanced intermediates, such as tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate, demonstrating its application in constructing targeted chemical libraries . According to safety information, this compound is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Appropriate precautionary measures should be taken, including washing thoroughly after handling, not eating or drinking in areas of use, and wearing protective gloves and eye protection. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. It should be stored sealed in a dry environment, ideally at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-cyanopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQSFIWCKUKWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590732
Record name tert-Butyl (4-cyanopyridin-2-yl)carbamate
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-78-1
Record name 1,1-Dimethylethyl N-(4-cyano-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-cyanopyridin-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the synthesis of tert-butyl (4-cyanopyridin-2-yl)carbamate, a key building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the reliable preparation of this important intermediate.

Introduction: The Strategic Importance of this compound

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The title compound, this compound, offers a synthetically versatile platform for further molecular elaboration. The presence of the cyano group provides a handle for a variety of chemical transformations, while the Boc-protected amine at the 2-position allows for controlled deprotection and subsequent derivatization. This strategic combination of functionalities makes it a valuable intermediate in the synthesis of complex molecular architectures for targeted therapies.

Retrosynthetic Analysis and Pathway Selection

The most direct and industrially scalable approach to this compound is the protection of the commercially available 2-amino-4-cyanopyridine with a tert-butoxycarbonyl (Boc) group. This strategy is favored due to the high efficiency and selectivity of the Boc protection reaction and the accessibility of the starting materials.

G Target This compound SM1 2-Amino-4-cyanopyridine Target->SM1 Boc Protection Reagent1 Di-tert-butyl dicarbonate ((Boc)₂O) Reagent1->Target

Caption: Retrosynthetic analysis of the target compound.

Alternative, more complex routes could involve the introduction of the cyano group at a later stage, for instance, from a corresponding halogenated or nitro-substituted Boc-protected aminopyridine. However, these pathways are generally longer and may involve harsher reaction conditions, making them less desirable for large-scale synthesis.

Mechanistic Insights: The Boc Protection of an Electron-Deficient Aminopyridine

The Boc protection of 2-amino-4-cyanopyridine proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). The electron-withdrawing nature of the cyano group at the 4-position decreases the nucleophilicity of the 2-amino group, making the reaction less facile than with electron-rich anilines. To overcome this, the reaction is typically facilitated by the addition of a base.

G cluster_0 Boc Protection Mechanism Amine 2-Amino-4-cyanopyridine (R-NH₂) Boc2O (Boc)₂O Amine->Boc2O Nucleophilic Attack Intermediate Tetrahedral Intermediate Boc2O->Intermediate Product This compound (R-NHBoc) Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Base Base (e.g., TEA, DMAP) Base->Amine Activates

Caption: Simplified mechanism of Boc protection.

Commonly used bases include triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP). While TEA acts as a stoichiometric base to neutralize the generated tert-butoxycarbamic acid, DMAP can be used in catalytic amounts to accelerate the reaction by forming a more reactive acylating agent with (Boc)₂O. For electron-deficient amines, a combination of a stoichiometric amount of a non-nucleophilic base and a catalytic amount of DMAP often provides optimal results.

Experimental Protocols

Synthesis of 2-Amino-4-cyanopyridine (Starting Material)

Several methods for the synthesis of 2-amino-4-cyanopyridine have been reported. A common laboratory-scale preparation involves the reaction of 2-chloro-4-cyanopyridine with ammonia.[1]

Step-by-Step Protocol:

  • To a solution of 2-chloro-4-cyanopyridine (1 equiv.) in anhydrous ethanol, add a solution of ammonia in ethanol (excess).[1]

  • Heat the reaction mixture in a sealed vessel at 60°C for 24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel to afford 2-amino-4-cyanopyridine.

Reactant/ReagentMolar Equiv.
2-Chloro-4-cyanopyridine1.0
Ammonia (in Ethanol)Excess
Synthesis of this compound (Target Compound)

The following protocol is adapted from a reliable procedure for the Boc protection of a structurally similar aminopyridine.[1]

Step-by-Step Protocol:

  • To a stirred solution of 2-amino-4-cyanopyridine (1.0 equiv.) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)), add triethylamine (1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound as a solid.

Reactant/ReagentMolar Equiv.
2-Amino-4-cyanopyridine1.0
Di-tert-butyl dicarbonate ((Boc)₂O)1.2
Triethylamine (TEA)1.5
4-(Dimethylamino)pyridine (DMAP)0.1

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm. The aromatic protons on the pyridine ring will appear in the downfield region, with their chemical shifts and coupling constants being indicative of the substitution pattern. A broad singlet corresponding to the NH proton of the carbamate will also be present.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80-85 ppm and the carbonyl carbon of the carbamate at approximately 150-155 ppm. The signals for the carbons of the pyridine ring and the cyano group will also be observed in their expected regions.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1700-1750 cm⁻¹), and the C≡N stretching of the cyano group (around 2220-2240 cm⁻¹).[2]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the product.[3]

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time, temperature, or the amount of (Boc)₂O and base may be beneficial. The use of a more polar aprotic solvent like dimethylformamide (DMF) can also accelerate the reaction.

  • Formation of Di-Boc Product: In some cases, over-reaction can lead to the formation of the di-Boc protected amine. This can be minimized by the slow addition of (Boc)₂O at a low temperature and using only a slight excess of the reagent.

  • Purification Challenges: The product can sometimes be challenging to purify due to the presence of unreacted starting material or byproducts. Careful optimization of the chromatographic conditions is crucial. Recrystallization from a suitable solvent system can also be an effective purification method.

Conclusion

The synthesis of this compound via the Boc protection of 2-amino-4-cyanopyridine is a robust and scalable method. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate purification techniques are key to obtaining the desired product in high yield and purity. This guide provides the necessary technical details and insights to enable researchers and drug development professionals to successfully synthesize this valuable building block for their research and development endeavors.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link].

  • ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. Available at: [Link].

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link].

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Google Patents. CN102936220B - BOC protection method for aminopyridine.
  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link].

  • National Center for Biotechnology Information. Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. Available at: [Link].

  • ResearchGate. An improved process for the preparation of 2-amino-N-tert-butyl-2-cyanoamide hydrochloride. Available at: [Link].

  • PubMed. Electron deficient borane-mediated hydride abstraction in amines: stoichiometric and catalytic processes. Available at: [Link].

  • ResearchGate. Combining Experimental with Computational Infrared and Mass Spectra for High-Throughput Nontargeted Chemical Structure Identification. Available at: [Link].

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link].

  • Reddit. Removal of Boc protecting group as workup? Available at: [Link].

  • National Institute of Standards and Technology. tert-Butyl carbamate. Available at: [Link].

Sources

An In-depth Technical Guide to the Chemical Properties of tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl (4-cyanopyridin-2-yl)carbamate, a key building block in contemporary medicinal chemistry. This document delves into the nuanced aspects of its molecular structure, reactivity, and its pivotal role as a precursor in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by a discussion of the chemical principles that govern these procedures. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: Strategic Importance in Drug Discovery

The landscape of modern drug discovery is characterized by the pursuit of molecular scaffolds that offer both structural novelty and versatile reactivity. Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs due to their ability to engage in a variety of biological interactions. The introduction of a cyano group and a protected amine onto the pyridine ring, as seen in this compound, creates a molecule of significant strategic value.

The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the amine functionality, allowing for sequential and controlled synthetic transformations. The cyano group, an electron-withdrawing moiety, not only influences the electronic properties of the pyridine ring but also serves as a versatile synthetic precursor for a range of functional groups, including amines, amides, and tetrazoles. This dual functionality makes this compound a highly sought-after intermediate in the synthesis of complex molecular architectures with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in synthesis and drug development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 737000-78-1[1]
Molecular Formula C₁₁H₁₃N₃O₂[1]
Molecular Weight 219.24 g/mol [1]
Appearance Typically a solid, ranging from off-white to pale yellowGeneral observation for similar compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water.Inferred from typical properties of Boc-protected amines

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the protection of the commercially available precursor, 2-amino-4-cyanopyridine. The Boc protection strategy is favored due to its high efficiency and the stability of the resulting carbamate.

Synthesis of the Precursor: 2-Amino-4-cyanopyridine

The starting material, 2-amino-4-cyanopyridine (CAS: 42182-27-4), is a critical component.[2][3][4][5][6] It is typically a yellow to pale brown crystalline powder.[2] While commercially available, understanding its synthesis provides deeper insight into potential impurities and handling considerations. A common laboratory-scale synthesis involves the reaction of 2-chloro-4-cyanopyridine with ammonia.[7]

Experimental Protocol for the Synthesis of 2-Amino-4-cyanopyridine:

  • To a solution of 2-chloro-4-cyanopyridine in a suitable solvent (e.g., ethanol), add a source of ammonia (e.g., aqueous ammonia or ammonia gas).

  • Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 100-150 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford 2-amino-4-cyanopyridine.

Note: This reaction should be performed in a well-ventilated fume hood due to the use of ammonia and a sealed reaction vessel.

Boc Protection of 2-Amino-4-cyanopyridine

The protection of the amino group of 2-amino-4-cyanopyridine with a tert-butyloxycarbonyl (Boc) group is a standard and reliable transformation. The reaction typically proceeds by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Logical Framework for the Boc Protection Reaction:

Boc_Protection Amine 2-Amino-4-cyanopyridine (Nucleophile) Product This compound Amine->Product Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Electrophile) Boc2O->Product Base Base (e.g., Triethylamine, DMAP) (Proton Scavenger) Base->Product Deprotonation Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Product Reaction Medium

Figure 1. Logical workflow for the Boc protection of 2-amino-4-cyanopyridine.

Detailed Experimental Protocol for the Synthesis of this compound:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-cyanopyridine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base, such as triethylamine (Et₃N, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq as a catalyst), to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the NH proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The pyridine protons will appear in the aromatic region, and their splitting patterns will be indicative of their substitution pattern. The NH proton will likely appear as a broad singlet, and the tert-butyl protons will be a sharp singlet at approximately 1.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the cyano group, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

Predicted ¹H and ¹³C NMR Data:

¹H NMR (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyridine-H~8.4-8.6d1HH6
Pyridine-H~7.8-8.0s1HH3
Pyridine-H~7.2-7.4d1HH5
NH~8.0-9.0br s1HNH
t-Bu~1.5s9HC(CH₃)₃
¹³C NMR (Predicted)Chemical Shift (δ, ppm)Assignment
C=O~152-154Carbamate C=O
Pyridine-C~150-152C2
Pyridine-C~148-150C6
Pyridine-C~120-122C5
Pyridine-C~118-120C3
Cyano-C~115-117CN
Pyridine-C~110-112C4
t-Bu C~81-83C (CH₃)₃
t-Bu CH₃~28C(CH₃ )₃

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400-3200MediumN-H StretchCarbamate
2980-2960Medium-StrongC-H Stretchtert-Butyl
~2230StrongC≡N StretchNitrile
1725-1700StrongC=O StretchCarbamate
1600-1580MediumC=N, C=C StretchPyridine Ring
1250-1200StrongC-O StretchCarbamate
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 220.11. Other adducts such as [M+Na]⁺ at m/z 242.09 may also be observed.

Workflow for Spectroscopic Analysis:

Spectroscopy_Workflow Sample Purified tert-Butyl (4-cyanopyridin-2-yl)carbamate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI) Sample->MS Structure_Confirmation Structural Confirmation and Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Figure 2. A typical workflow for the spectroscopic characterization of the title compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Deprotection of the Boc Group

The Boc group can be readily removed under acidic conditions to liberate the free amine, 2-amino-4-cyanopyridine. This is a crucial step in many synthetic sequences, allowing for subsequent functionalization of the amino group.

  • Typical Reagents: Trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be converted into a variety of other groups:

  • Reduction to an Amine: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Hydrolysis to a Carboxylic Acid or Amide: Acidic or basic hydrolysis can convert the cyano group to a carboxylic acid or a primary amide, respectively.

  • Formation of Tetrazoles: The cyano group can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Role in the Synthesis of Biologically Active Molecules

The structural motifs present in this compound are found in a number of compounds with interesting biological activities. For instance, substituted 2-aminopyridines are known to act as kinase inhibitors, and the 4-cyano substituent can be a key interaction point with protein targets. This makes the title compound an attractive starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its dual functionality allows for a wide range of subsequent chemical transformations. This guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a framework for its characterization and safe handling. It is anticipated that this molecule will continue to be a key intermediate in the development of novel and effective therapeutic agents.

References

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Georganics. 2-Amino-4-cyanopyridine - High purity. [Link]

  • SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

  • Lead Sciences. tert-Butyl (2-cyanopyridin-4-yl)carbamate. [Link]

  • Supporting Information. [Link]

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  • PubChem. (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. [Link]

  • PubChemLite. Tert-butyl n-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate. [Link]

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  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-.
  • ResearchGate. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]

  • Google Patents. BOC protection method for aminopyridine.
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An In-depth Technical Guide on the Mechanism of Action of tert-Butyl (4-cyanopyridin-2-yl)carbamate as a RIPK2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for tert-Butyl (4-cyanopyridin-2-yl)carbamate, a molecule identified as a potent and selective inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). RIPK2 is a critical kinase in the innate immune system, transducing signals from the intracellular pattern recognition receptors NOD1 and NOD2. Dysregulation of this pathway is implicated in numerous inflammatory diseases, including Crohn's disease and inflammatory bowel disease (IBD). This document details the biochemical and cellular activity of the compound, outlines robust experimental protocols for its validation, and presents its therapeutic potential.

Introduction: Targeting the NOD-RIPK2 Signaling Axis

The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial structures. Nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2, are intracellular PRRs that recognize fragments of bacterial peptidoglycan.[1] Upon activation, NOD1 and NOD2 recruit the serine/threonine kinase RIPK2, which is an essential downstream signaling molecule.[2] The activation of RIPK2 initiates a signaling cascade involving its autophosphorylation and subsequent polyubiquitination, which serves as a scaffold to activate the TAK1 and IKK kinase complexes.[1][3] This culminates in the activation of the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory cytokines and chemokines.[2][4]

Given its central role, the kinase activity of RIPK2 is a compelling therapeutic target for a host of inflammatory conditions characterized by excessive NOD1/2 signaling.[5][6] Pharmacological inhibition of RIPK2 kinase activity is an appealing strategy to mitigate these inflammatory responses.[5][6] this compound has emerged from research and development efforts as a specific modulator of this pathway, functioning as a potent RIPK2 inhibitor.

Biochemical Mechanism of Action: Direct Kinase Inhibition

This compound and its derivatives function as Type I kinase inhibitors.[7] This classification indicates that they act as ATP-competitive inhibitors, binding to the ATP pocket of the RIPK2 kinase domain.[4][7] By occupying this active site, the inhibitor prevents the binding of ATP, a crucial step for the kinase's autophosphorylation and its ability to phosphorylate downstream substrates.[5] This direct inhibition of catalytic activity effectively halts the signal transduction cascade at its origin.

The potency of such inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Optimized derivatives of this chemical scaffold have demonstrated exceptional potency, with IC50 values in the sub-nanomolar to low nanomolar range for RIPK2.[8][9] A critical aspect of a therapeutic kinase inhibitor is its selectivity. High selectivity for RIPK2 over other kinases, including the closely related RIPK1, minimizes off-target effects and potential toxicity.[9]

Quantitative Data Summary
Compound IDTargetIC50 (nM)Selectivity ProfileReference
10w (Derivative) RIPK20.6>50,000-fold vs. RIPK1[9]
RIPK-IN-4 RIPK23Selective[8]
CSLP37 RIPK216.3Selective[8]
Gefitinib RIPK251Also inhibits EGFR[4]

Cellular Mechanism of Action: Attenuation of Inflammatory Signaling

The biochemical inhibition of RIPK2 by this compound translates into potent anti-inflammatory effects at the cellular level. By blocking RIPK2 kinase activity, the compound prevents the downstream events triggered by NOD1/2 activation.

Key cellular consequences include:

  • Inhibition of RIPK2 Ubiquitination: The kinase activity of RIPK2 is a prerequisite for its subsequent ubiquitination, a critical step for the recruitment of downstream signaling complexes.[1] The inhibitor effectively abrogates this process.

  • Suppression of NF-κB and MAPK Pathways: By preventing the activation of the IKK and TAK1 complexes, the inhibitor blocks the phosphorylation and degradation of IκBα, keeping NF-κB sequestered in the cytoplasm.[3][4] Similarly, the MAPK cascade is halted.

  • Reduced Pro-inflammatory Cytokine Production: The ultimate functional outcome is a significant reduction in the production and release of key inflammatory mediators such as TNF-α, IL-6, and IL-1β following stimulation with NOD2 ligands like muramyl dipeptide (MDP).[8][9]

The following diagram illustrates the signaling pathway and the point of inhibition.

RIPK2_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus MDP MDP (Bacterial PGN) NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits Ub Poly-Ubiquitination RIPK2->Ub Autophosphorylation leads to Inhibitor tert-Butyl (4-cyanopyridin-2-yl)carbamate Inhibitor->RIPK2 Inhibits (ATP-Competitive) TAK1_IKK TAK1 / IKK Complex Ub->TAK1_IKK Activates NFkB NF-κB Activation TAK1_IKK->NFkB MAPK MAPK Activation TAK1_IKK->MAPK Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokines Upregulates MAPK->Cytokines Upregulates

Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of the compound.

Experimental Validation: Protocols and Methodologies

A multi-tiered approach is essential to validate the mechanism of action, progressing from direct biochemical assays to more physiologically relevant cell-based systems.

Experimental Workflow

Workflow A Biochemical Assay (In Vitro Kinase Activity) B Cell-Based Assay 1 (Target Engagement) A->B Confirms cell permeability & target binding D Selectivity Profiling (Kinase Panel Screen) A->D Assesses off-target activity C Cell-Based Assay 2 (Functional Output) B->C Links target binding to functional effect

Caption: A logical workflow for validating a RIPK2 inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol determines the direct inhibitory effect of the compound on purified RIPK2 enzyme activity. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

  • Causality: This assay is the primary validation step. It isolates the enzyme and inhibitor from other cellular components to prove that the compound directly inhibits the kinase's catalytic function, confirming it as the molecular target.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing:

    • Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 2.5 mM MnCl2, 0.1 mg/mL BSA, pH 7.5).[10]

    • Purified recombinant human RIPK2 enzyme (e.g., 0.1-0.5 µM).[10]

    • A suitable substrate (e.g., Myelin Basic Protein, MBP).[11]

    • Serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) or DMSO as a vehicle control.

  • Pre-incubation: Incubate the plate for 20-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for RIPK2, e.g., 50 µM).[10]

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Termination & ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Functional Assay (MDP-Induced TNF-α Secretion)

This protocol assesses the ability of the inhibitor to block RIPK2-mediated signaling in a relevant cellular context, such as in human monocytic THP-1 cells or murine macrophage RAW264.7 cells.[1][9]

  • Causality: This assay validates that the biochemical activity observed in Protocol 1 translates to a functional anti-inflammatory effect in a living cell. It confirms that the compound is cell-permeable and can engage its intracellular target to produce the desired physiological outcome.

Methodology:

  • Cell Culture: Plate THP-1 cells (differentiated into macrophage-like cells with PMA) or RAW264.7 cells in a 96-well plate and allow them to adhere.

  • Inhibitor Pre-treatment: Treat the cells with serial dilutions of this compound or DMSO vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with a NOD2 agonist, muramyl dipeptide (MDP; e.g., 10 µg/mL), to activate the RIPK2 pathway.[9] Include an unstimulated control.

  • Incubation: Incubate the cells for 18-24 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Cytokine Quantification (ELISA): Quantify the concentration of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis: Calculate the percent inhibition of TNF-α secretion for each inhibitor concentration relative to the MDP-stimulated DMSO control. Determine the cellular IC50 value by plotting the dose-response curve.

Conclusion and Therapeutic Outlook

This compound represents a chemical scaffold for potent and selective inhibitors of RIPK2 kinase. The mechanism of action is well-defined, involving the ATP-competitive inhibition of the RIPK2 kinase domain. This direct biochemical action effectively blocks the downstream signaling cascade initiated by NOD1 and NOD2 activation, resulting in a potent anti-inflammatory effect at the cellular level, characterized by the suppression of NF-κB and a reduction in inflammatory cytokine production.[5]

The robust validation workflow, combining direct enzymatic assays with functional cellular readouts, provides a clear and reliable system for characterizing such inhibitors.[10][12] The therapeutic potential for RIPK2 inhibitors is significant, with potential applications in inflammatory bowel disease, Crohn's disease, and other autoinflammatory disorders where the NOD-RIPK2 axis is pathologically overactive.[5][13] Further development and optimization of compounds based on this scaffold are a promising avenue for novel anti-inflammatory therapies.

References

  • Gene-MedchemExpress.com. RIPK2 Inhibitor.
  • Cui, J., et al. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. PMC - PubMed Central.
  • Patsnap Synapse. (2024). What are RIPK2 inhibitors and how do they work?
  • Kou, Y., et al. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility. PMC - NIH.
  • Wang, X., et al. (2022). Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs).
  • BPS Bioscience. RIPK2 Kinase Assay Kit.
  • Ha, S., et al. (2023).
  • Zurek, B., et al. (2012). Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2.
  • Nachbur, U., et al. (2015). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. PubMed Central.
  • Zurek, B., et al. (2012).
  • Cui, J., et al. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers.
  • Ha, S., et al. (2023). NODs/RIPK2 signaling pathways. After ligand binding, NODs oligomerize...
  • Tigno-Aranjuez, J.T., et al. (2014).
  • BellBrook Labs.

Sources

An In-depth Technical Guide to tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-cyanopyridin-2-yl)carbamate is a key chemical intermediate characterized by a pyridine ring substituted with a cyano group and a tert-butoxycarbonyl (Boc) protected amine. This strategic combination of functional groups makes it a valuable building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The Boc protecting group offers a stable yet readily cleavable means of masking the reactivity of the amine, allowing for selective transformations at other positions of the molecule. The cyanopyridine moiety is a common pharmacophore found in a variety of biologically active compounds, contributing to their therapeutic effects through specific interactions with biological targets. This guide provides a comprehensive overview of the identifiers, synthesis, characterization, applications, and safety considerations for this important compound.

Core Identifiers and Chemical Properties

A clear identification of a chemical compound is fundamental for its use in research and development. The following table summarizes the key identifiers and properties for this compound.

IdentifierValue
CAS Number 737000-78-1
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
IUPAC Name tert-butyl N-(4-cyanopyridin-2-yl)carbamate
Synonyms 2-(Boc-amino)-4-cyanopyridine, 2-(Boc-amino)isonicotinonitrile

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the protection of the primary amine of 2-amino-4-cyanopyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for introducing the Boc protecting group onto an amine and is widely used due to its high efficiency and mild reaction conditions.

The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc anhydride. The choice of base is crucial to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction. Common bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can be beneficial, especially for less nucleophilic amines.[1]

Experimental Protocol: Boc Protection of 2-amino-4-cyanopyridine

Materials:

  • 2-amino-4-cyanopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-cyanopyridine (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis Workflow Diagramdot

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-amino-4-cyanopyridine 2-amino-4-cyanopyridine Mixing Mixing and Reaction 2-amino-4-cyanopyridine->Mixing Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Mixing Base Base (e.g., TEA, DIPEA) Base->Mixing Catalyst Catalyst (DMAP) Catalyst->Mixing Solvent Solvent (DCM or THF) Solvent->Mixing Workup Aqueous Workup Mixing->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Sources

tert-Butyl (4-cyanopyridin-2-yl)carbamate crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of tert-Butyl (4-cyanopyridin-2-yl)carbamate

Foreword for the Researcher

This document serves as a comprehensive technical guide for the full-cycle crystal structure analysis of this compound. As a key heterocyclic building block in medicinal chemistry, understanding its three-dimensional structure is paramount for predicting and modifying its physicochemical properties, which are critical determinants of performance in drug development. This guide is structured not as a rigid report of pre-existing data, but as a prospective workflow for a senior application scientist. It moves from synthesis and crystallization to the detailed interpretation of crystallographic data and its implications. We will explore the causality behind experimental choices, emphasizing how solid-state structure dictates bulk properties like solubility and stability.

While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of this writing, this guide will proceed by establishing a chemically sound, hypothetical structural model. This approach allows us to provide a robust framework for analysis, detailing the powerful predictive tools of crystal engineering and demonstrating the complete intellectual process of structural elucidation and its application in pharmaceutical science.

Part 1: Synthesis and Single Crystal Growth

Rationale for Synthesis

The target molecule, this compound, combines a pharmacophoric cyanopyridine scaffold with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is crucial in multi-step organic synthesis for masking the reactivity of the amine, allowing for selective modification elsewhere on the molecule. The synthesis, therefore, begins with the commercially available 2-amino-4-cyanopyridine.

Proposed Synthetic Protocol

The most direct method for the synthesis is the N-tert-butoxycarbonylation of 2-amino-4-cyanopyridine.

Reaction Scheme: (2-amino-4-cyanopyridine) + (Di-tert-butyl dicarbonate) --[Base, Solvent]--> (this compound)

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-amino-4-cyanopyridine (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.1 eq), to the solution to act as a proton scavenger.[1]

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir for 2-4 hours. Monitor progress via Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid via silica gel chromatography to obtain the pure this compound.

Growing Single Crystals for X-ray Diffraction

The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection. The goal is to encourage slow, ordered growth, which minimizes defects in the crystal lattice.[2]

Key Principle: A suitable solvent system is one in which the compound is moderately soluble—fully soluble when heated but sparingly soluble at room temperature or below.[2]

Recommended Crystallization Protocol (Slow Evaporation):

  • Solvent Screening: Screen various solvents (e.g., ethyl acetate, acetone, acetonitrile, ethanol/water mixtures) to find a system where the compound has moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean vial. Heating gently may be required to achieve full dissolution.[3]

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for very slow evaporation of the solvent over several days at room temperature.[3][4]

  • Harvesting: Once well-formed, block-like or needle-like crystals of sufficient size (ideally 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor.[5]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The interaction of X-rays with the electron clouds of the atoms produces a diffraction pattern, from which the crystal structure can be solved.[6]

Experimental Protocol for Data Collection
  • Crystal Selection & Mounting: Under a microscope, select a high-quality crystal that is free of cracks and other visible defects. Mount the crystal on a glass fiber or a cryo-loop, which is then attached to a goniometer head.[5][7]

  • Centering: Place the goniometer head on the diffractometer. The crystal is then centered in the path of the X-ray beam using an automated or manual procedure.[8]

  • Unit Cell Determination: A preliminary set of diffraction images is collected. The positions of the diffracted spots are used to determine the dimensions and angles of the unit cell—the smallest repeating unit of the crystal lattice.[8]

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles while irradiating it with monochromatic X-rays.[5] The instrument records the intensity and position of thousands of reflections. Modern diffractometers, such as those from Bruker or Rigaku, automate this process.[7][9]

  • Data Reduction: The raw diffraction data is processed. This involves integrating the intensities of the reflections, correcting for experimental factors (like Lorentz and polarization effects), and generating a final reflection file.

Visualization of the SC-XRD Workflow

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization Pure Compound selection Crystal Selection & Mounting crystallization->selection Single Crystal centering Centering in X-ray Beam selection->centering unit_cell Unit Cell Determination centering->unit_cell data_collection Full Data Collection unit_cell->data_collection reduction Data Reduction data_collection->reduction solution Structure Solution (Phase Problem) reduction->solution refinement Structure Refinement solution->refinement validation Validation & Final Report (CIF) refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 3: Structural Analysis and Interpretation

As no public structure exists, we will analyze a hypothetical yet chemically plausible crystal structure of this compound to demonstrate the interpretation process.

Hypothetical Crystallographic Data

The following table summarizes the data that would be obtained from a successful structure solution and refinement.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₂H₁₅N₃O₂Defines the atomic composition of the asymmetric unit.
Formula Weight233.27 g/mol Molar mass of the compound.
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA centrosymmetric space group, indicating the presence of inversion centers in the crystal packing.
a, b, c [Å]a = 8.5, b = 15.0, c = 10.0Dimensions of the unit cell.
α, γ [°]90Unit cell angles.
β [°]105The non-90° angle in the monoclinic system.
Volume [ų]1230Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor (R1)< 5%A key indicator of the quality of the refinement; lower is better.
Goodness-of-Fit (Goof)~1.0Should be close to 1 for a good model.
Molecular Conformation

The analysis begins with the structure of the individual molecule. The pyridine ring is expected to be planar. Key conformational flexibility exists around the carbamate linkage. The torsion angle defined by C(pyridine)-N-C(=O)-O will determine the relative orientation of the Boc group to the pyridine ring. In many carbamate structures, the N-H and C=O bonds are found to be anti-periplanar to minimize steric hindrance, but this can be influenced by intermolecular interactions.

Intermolecular Interactions: The Architecture of the Crystal

The way molecules pack together in the crystal lattice is governed by a network of non-covalent interactions. Hydrogen bonding is a primary directional tool in crystal engineering, often dictating the overall supramolecular assembly.[10][11]

Predicted Interactions for this compound:

  • N-H···N Hydrogen Bond: The carbamate N-H group is a strong hydrogen bond donor. It can form a robust hydrogen bond with either the pyridine nitrogen or the nitrile nitrogen of an adjacent molecule. An N-H···N(pyridine) interaction is highly probable and would lead to the formation of well-defined chains or dimers.

  • C-H···O Hydrogen Bonds: Weaker C-H···O interactions are also expected, where activated C-H bonds on the pyridine ring or methyl groups of the tert-butyl moiety can interact with the carbamate carbonyl oxygen.[11] These weaker bonds act as secondary forces, helping to stabilize the three-dimensional packing.

  • π-π Stacking: The electron-deficient pyridine rings can stack with neighboring rings in an offset, face-to-face arrangement to maximize electrostatic attraction and contribute to the overall lattice energy.

These interactions combine to form a stable, repeating supramolecular structure. A common motif would be a hydrogen-bonded dimer, where two molecules are linked via N-H···N interactions, and these dimers then pack into layers stabilized by C-H···O and π-π interactions.

Visualization of Predicted Supramolecular Synthons

This diagram illustrates a plausible hydrogen-bonding motif.

Caption: Predicted hydrogen-bonded dimer formation.

Part 4: Significance in Drug Development

The crystal structure of an Active Pharmaceutical Ingredient (API) is not an academic curiosity; it is a critical quality attribute that profoundly impacts the drug's efficacy and manufacturability.[12][13]

  • Solubility and Dissolution Rate: The strength of the intermolecular interactions directly affects the lattice energy of the crystal. A crystal with very strong hydrogen bonds will have a higher lattice energy, making it more difficult for solvent molecules to break the lattice apart. This typically results in lower aqueous solubility and a slower dissolution rate, which can compromise the bioavailability of the drug.[14][15]

  • Stability and Polymorphism: Many organic molecules can crystallize in multiple different packing arrangements, a phenomenon known as polymorphism.[12][14] These different crystal forms, or polymorphs, can have drastically different physical properties.[12] For instance, a metastable polymorph might have higher solubility but could spontaneously convert to a more stable, less soluble form during storage, leading to a loss of efficacy. A thorough crystal structure analysis is the first step in identifying and controlling polymorphism.[13]

  • Processability: The external shape of a crystal (its habit) is a direct consequence of its internal crystal structure. Crystal habit affects crucial manufacturing properties like flowability, filterability, and compaction during tableting.[16]

By determining the crystal structure of this compound, a drug developer gains the foundational knowledge needed to select the optimal solid form, design robust crystallization processes, and ensure the consistent performance and safety of the final drug product.

Conclusion

The crystal structure analysis of this compound provides a complete molecular portrait, revealing its precise conformation and the intricate network of intermolecular forces that define its solid-state architecture. This guide has outlined the comprehensive workflow from rational synthesis and meticulous crystal growth to the detailed interpretation of diffraction data. Understanding the relationship between this three-dimensional structure and the compound's bulk properties is essential for harnessing its potential as a building block in the development of new therapeutics. The insights gained from this analysis empower researchers to make informed decisions, mitigating risks associated with poor solubility and polymorphism, and ultimately accelerating the path to creating safe and effective medicines.

References

  • SOP: Crystallization. (n.d.).
  • How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Analysis of Hydrogen Bonds in Crystals. (n.d.). MDPI. Retrieved from [Link]

  • Guide for crystallization. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI: 10.1039/D2CS00697A
  • Reflections on the Hydrogen Bond in Crystal Engineering. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The Hydrogen Bond and Crystal Engineering. (n.d.). RSC Publishing.
  • Single Crystal X-ray Diffraction. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
  • Chapter 2: The Role of Hydrogen Bonding in Co-crystals. (n.d.). Books.
  • Role of sp-C−H---N Hydrogen Bonding in Crystal Engineering. (n.d.). ACS Publications. Retrieved from [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. (2022, August 12). PubMed Central. Retrieved from [Link]

  • Crystals, Crystallization and X-ray Techniques. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • Single Crystal X-ray Diffractometers. (n.d.). Bruker. Retrieved from [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (n.d.).
  • The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. (2025, May 29). CrystEngComm (RSC Publishing). DOI: 10.1039/D4CE01170H
  • The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem. (n.d.). SciSpace. Retrieved from [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry.

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the potential biological targets of the novel small molecule, tert-Butyl (4-cyanopyridin-2-yl)carbamate. Lacking direct experimental data on this specific compound, this paper leverages a structure-based approach to hypothesize its most probable molecular interactions. By dissecting the compound into its core structural motifs—the 2-aminopyridine scaffold, the 4-cyano substituent, and the tert-butyl carbamate group—we infer a range of potential targets implicated in significant disease pathways. This guide serves as a foundational resource for researchers initiating target identification and validation studies, offering a scientifically grounded starting point for unraveling the therapeutic promise of this and structurally related molecules.

Structural Deconstruction and Bioactivity Inference

The rational identification of potential biological targets for a novel chemical entity begins with a thorough analysis of its structure. This compound is a unique amalgamation of three key functional moieties, each with a well-documented history in medicinal chemistry.

  • The 2-Aminopyridine Core: This privileged scaffold is a cornerstone in drug discovery, renowned for its ability to mimic the purine hinge-binding motif of ATP.[1][2] This characteristic has rendered it a highly successful framework for the development of a multitude of kinase inhibitors.[3][4][5][6] The nitrogen atoms of the pyridine ring and the exocyclic amino group can form critical hydrogen bonds within the ATP-binding pocket of kinases, leading to potent and often selective inhibition.[3] Beyond kinases, the 2-aminopyridine moiety has been incorporated into modulators of other important drug targets, including ion channels and enzymes like neuronal nitric oxide synthase (nNOS).[7][8]

  • The 4-Cyano Group: The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the pyridine ring, potentially modulating its interaction with target proteins. The nitrile functionality can also act as a hydrogen bond acceptor, contributing to binding affinity.[9] Numerous cyanopyridine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[10][11] Notably, cyanopyridine derivatives have been identified as inhibitors of key signaling proteins such as Pim-1 kinase and dual VEGFR-2/HER-2 inhibitors.[12][13]

  • The tert-Butyl Carbamate Moiety: While frequently employed as a protecting group in organic synthesis due to its stability and facile cleavage under acidic conditions, the tert-butyl carbamate group is not merely a passive component.[14][15] Its bulky tert-butyl group can introduce steric hindrance that may favor or preclude binding to certain protein topographies. Furthermore, the carbamate linkage can participate in hydrogen bonding and enhance the lipophilicity of the molecule, thereby influencing its membrane permeability and pharmacokinetic profile.[16][17]

Hypothesized Biological Target Classes

Based on the structural analysis, we propose the following classes of proteins as high-priority potential biological targets for this compound.

Protein Kinases

The prevalence of the 2-aminopyridine scaffold in approved and investigational kinase inhibitors strongly suggests that this target class is of primary interest.[3][4][5][6]

  • Rationale: The 2-aminopyridine core can form canonical hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibition. The 4-cyano and tert-butyl carbamate groups would then occupy adjacent hydrophobic and solvent-exposed regions, respectively, influencing selectivity and potency.

  • Potential Kinase Families:

    • Serine/Threonine Kinases: Members of this family, such as MAP4K4, Pim-1, and Aurora kinases, have been successfully targeted by 2-aminopyridine and cyanopyridine derivatives.[4][6][12]

    • Tyrosine Kinases: Receptor tyrosine kinases like c-Met and VEGFR-2, as well as non-receptor tyrosine kinases, are also plausible targets.[5][13]

    • Dual-Specificity Kinases: The compound could potentially inhibit kinases that phosphorylate both serine/threonine and tyrosine residues.

    • Cyclin-Dependent Kinases (CDKs): Some 2-aminopyridine derivatives have shown activity against CDKs, suggesting this as another avenue for investigation.[18]

Diacylglycerol O-Acyltransferases (DGATs)

Recent drug discovery efforts have identified pyridine-based compounds as potent inhibitors of DGAT enzymes, which are crucial for triglyceride synthesis.[19][20][21]

  • Rationale: The pyridine core of the query molecule could mimic the binding mode of known imidazopyridine-based DGAT2 inhibitors.[21] Inhibition of DGATs is a validated therapeutic strategy for metabolic disorders such as obesity and non-alcoholic fatty liver disease.

  • Specific Isoforms: Both DGAT1 and DGAT2 are potential targets, and assays should be conducted to determine isoform selectivity.[22][23]

Ion Channels

The 2-aminopyridine structure is a known modulator of various ion channels, particularly voltage-gated potassium channels.[2][24]

  • Rationale: Pyridine nucleotides are known to regulate the activity of several ion channels.[25][26] The pyridine core of the compound could interact with nucleotide-binding sites or other allosteric sites on these channels.

  • Potential Channel Types:

    • Voltage-gated potassium (Kv) channels: These are a well-established target for aminopyridine-containing drugs.

    • Other ion channels: The possibility of interaction with sodium, calcium, or other types of ion channels should not be excluded.

Other Enzymes

The diverse biological activities reported for cyanopyridine and aminopyridine derivatives suggest a broader enzymatic target landscape.[10][27]

  • Neuronal Nitric Oxide Synthase (nNOS): Specific 2-aminopyridine derivatives have been designed as potent and selective inhibitors of nNOS.[7][8]

  • Histone Deacetylases (HDACs): Dual CDK/HDAC inhibitors have been developed based on a 2-aminopyridine scaffold.[18]

Experimental Workflows for Target Identification and Validation

A multi-pronged experimental approach is essential to definitively identify and validate the biological targets of this compound.

Initial Target Class Screening

A logical first step is to perform broad panel screening against the hypothesized target classes.

Protocol 1: Kinase Panel Screening

  • Objective: To assess the inhibitory activity of the compound against a large, representative panel of human kinases.

  • Methodology: Utilize a commercially available kinase panel screening service (e.g., Eurofins, Reaction Biology Corp.).

  • Procedure: a. Prepare a stock solution of this compound in DMSO. b. Submit the compound for screening at a fixed concentration (e.g., 1 or 10 µM) against a panel of at least 100 kinases. c. The service provider will perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based) in the presence of the compound.

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition at the screening concentration.

  • Follow-up: For promising hits, determine the IC50 values through dose-response studies.

Protocol 2: DGAT Activity Assay

  • Objective: To determine if the compound inhibits DGAT1 and/or DGAT2 activity.

  • Methodology: Employ a cell-free enzymatic assay using microsomes from cells overexpressing human DGAT1 or DGAT2.

  • Procedure: a. Prepare reaction mixtures containing microsomes, radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA), and diacylglycerol in a suitable buffer. b. Add varying concentrations of this compound. c. Incubate the reaction to allow for triglyceride synthesis. d. Stop the reaction and extract the lipids. e. Separate the lipids by thin-layer chromatography (TLC). f. Quantify the amount of radiolabeled triglyceride formed using a phosphorimager or liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value for the inhibition of DGAT1 and DGAT2.

Unbiased Target Identification Approaches

To uncover unexpected targets, unbiased methods are invaluable.

Protocol 3: Affinity Chromatography-Mass Spectrometry

  • Objective: To identify proteins that physically interact with the compound.

  • Methodology: Immobilize a derivative of the compound on a solid support and use it to "pull down" binding partners from a cell lysate.

  • Procedure: a. Synthesize an analog of this compound with a linker for immobilization (e.g., an amino or carboxyl group). b. Covalently attach the linker-modified compound to an activated chromatography resin (e.g., NHS-activated sepharose). c. Prepare a cell lysate from a relevant cell line. d. Incubate the lysate with the affinity resin. e. Wash the resin extensively to remove non-specific binders. f. Elute the specifically bound proteins. g. Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-bound resin to those from a control resin to identify specific interactors.

In-Cell Target Engagement and Validation

Confirming that the compound interacts with its target in a cellular context is a critical validation step.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To demonstrate direct binding of the compound to its target protein in intact cells.

  • Methodology: Based on the principle that ligand binding stabilizes a protein against thermal denaturation.

  • Procedure: a. Treat intact cells with either vehicle (DMSO) or this compound. b. Heat aliquots of the treated cells to a range of temperatures. c. Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation. d. Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

Data Presentation and Visualization

Table 1: Summary of Hypothesized Targets and Rationale
Target ClassSpecific ExamplesRationale
Protein Kinases MAP4K4, Pim-1, c-Met, VEGFR-2, CDKs2-aminopyridine is a known kinase hinge-binding scaffold.
DGATs DGAT1, DGAT2Pyridine core is present in known DGAT inhibitors.
Ion Channels Voltage-gated K+ channels2-aminopyridine is a known modulator of ion channels.
Other Enzymes nNOS, HDACsStructurally related compounds inhibit these enzymes.
Diagrams

G cluster_compound This compound cluster_targets Potential Biological Targets Compound Core Compound Kinases Protein Kinases Compound->Kinases 2-aminopyridine scaffold DGATs DGAT Enzymes Compound->DGATs Pyridine core IonChannels Ion Channels Compound->IonChannels 2-aminopyridine scaffold OtherEnzymes Other Enzymes Compound->OtherEnzymes Structural Similarity

Caption: Logical relationship between the core compound and its potential biological targets.

G Start Start: Novel Compound Screening Broad Panel Screening (Kinases, DGATs, etc.) Start->Screening Unbiased Unbiased Target ID (Affinity Chromatography) Start->Unbiased Hits Identify Initial Hits Screening->Hits Unbiased->Hits Validation In-Cell Target Engagement (CETSA) Hits->Validation ValidatedTarget Validated Biological Target Validation->ValidatedTarget

Caption: Experimental workflow for target identification and validation.

Conclusion

While the precise biological targets of this compound remain to be empirically determined, a rigorous analysis of its chemical structure provides a strong foundation for hypothesizing its interaction with several key protein families, most notably protein kinases and diacylglycerol O-acyltransferases. The experimental workflows detailed in this guide offer a clear and logical path for researchers to systematically investigate these potential targets. The elucidation of the molecular targets of this and related compounds will be instrumental in unlocking their full therapeutic potential and guiding future drug development efforts.

References

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Introduction: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl (4-cyanopyridin-2-yl)carbamate: A Keystone Building Block in Modern Medicinal Chemistry

Executive Summary: this compound is a strategically important heterocyclic building block in the field of drug discovery and organic synthesis. Its structure uniquely combines a versatile cyanopyridine core with a Boc-protected amine, offering a stable, easy-to-handle precursor for the introduction of the 2-amino-4-cyanopyridine moiety. This scaffold is of high interest, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, complete with detailed experimental protocols and mechanistic insights intended for researchers, chemists, and drug development professionals.

In the landscape of medicinal chemistry, the assembly of complex molecular architectures from well-defined, functionalized fragments is a cornerstone of efficient drug development. This compound emerges as a reagent of significant value, embodying this principle. It provides a stable and soluble source for the 2-amino-4-cyanopyridine scaffold, a privileged structure found in numerous biologically active agents.

The molecule's design is inherently logical for multi-step synthesis:

  • The Cyanopyridine Core: The pyridine ring is a bioisostere for phenyl rings, often improving solubility and metabolic stability. The cyano group is a versatile functional handle that can act as a hydrogen bond acceptor, be hydrolyzed to a carboxylic acid, or be reduced to an amine, enabling diverse downstream modifications.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis.[1] Its steric bulk can influence reaction regioselectivity, while its primary value lies in its stability to a wide range of reaction conditions and its predictable, clean removal under acidic conditions.[1][2]

This guide will deconstruct the molecule's lifecycle from synthesis to its application as a key intermediate, providing the technical rationale behind its handling and use.

Molecular Profile and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification.

PropertyValueSource / Comment
Chemical Formula C₁₁H₁₃N₃O₂Based on structure[3]
Molecular Weight 219.24 g/mol Based on structure[3]
Appearance White to off-white solidExpected, similar to related compounds[4]
Solubility Soluble in DCM, THF, Ethyl Acetate, MethanolInferred from typical Boc-protected compounds
Purity Typically >95%Commercial availability standard[3]
Structural Diagram

Caption: Structure of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact isomer is not publicly available, a robust safety assessment can be compiled from data on its constituent functional groups: 4-cyanopyridine and tert-butyl carbamates.

  • Hazard Profile: The 4-cyanopyridine moiety suggests the compound should be treated as harmful if swallowed, in contact with skin, or if inhaled. It is likely to cause skin and serious eye irritation.[5] Carbamates may also cause irritation.[4]

  • Handling Precautions:

    • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

    • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[5]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture degradation.[7]

Synthesis and Purification: A Guided Protocol

The most direct and efficient synthesis of this compound involves the N-acylation of 2-amino-4-cyanopyridine with di-tert-butyl dicarbonate (Boc₂O). The use of a base is crucial for deprotonating the amine, enhancing its nucleophilicity.

Synthetic Workflow

G cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Potential Side Reaction A Boc-Protected Amine B Protonated Intermediate A->B Protonation of Carbonyl H_plus H⁺ C Carbamic Acid Intermediate B->C Formation of tert-Butyl Cation tBu_cation tert-Butyl Cation D Free Amine C->D Spontaneous Decarboxylation E Isobutylene (PGI) tBu_cation->E Deprotonation CO2 CO₂

Sources

An In-depth Technical Guide to tert-Butyl (4-cyanopyridin-2-yl)carbamate: Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl (4-cyanopyridin-2-yl)carbamate, a pivotal building block in modern medicinal chemistry. The document delves into the historical context of its discovery, details robust synthetic methodologies with an emphasis on the underlying chemical principles, and explores its significant applications in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic use of well-defined molecular scaffolds and intermediates is paramount to the efficient synthesis of complex therapeutic agents. This compound, also known by its CAS Number 737000-78-1, has emerged as a critical intermediate, valued for its unique combination of a protected amine and a reactive cyano group on a pyridine core.[1] The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the 2-amino functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for sequential and controlled synthetic transformations.[2][3][4][5]

The pyridine ring itself is a privileged scaffold in medicinal chemistry, frequently found in drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The 4-cyano substituent provides a versatile handle for further chemical modifications, such as conversion to amines, carboxylic acids, or tetrazoles, thereby enabling the exploration of a diverse chemical space. This strategic combination of functionalities makes this compound a highly sought-after precursor in the synthesis of targeted therapies.

Discovery and Historical Context

While a singular, seminal "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its emergence can be traced to the confluence of established synthetic methodologies and the growing demand for functionalized pyridine derivatives in drug discovery programs. The two key synthetic transformations that underpin its creation are the synthesis of the 2-amino-4-cyanopyridine core and the subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) group.

The synthesis of aminocyanopyridines has been an area of active research for decades, with numerous methods developed for their preparation. These methods often involve multi-step sequences starting from readily available pyridine precursors. The Boc protecting group, popularized in the mid-20th century for peptide synthesis, became a mainstay in organic synthesis due to its stability and ease of removal.[2][4][5]

The first documented instances of this compound likely appeared in the patent literature associated with the development of novel kinase inhibitors in the early 21st century. Its utility as a versatile intermediate for constructing libraries of potential drug candidates would have been quickly recognized by medicinal chemists. While a specific "eureka" moment is absent, its history is one of quiet integration into the synthetic chemist's toolkit, driven by its inherent utility and the relentless pursuit of new therapeutic agents.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The synthesis of this compound is a two-stage process that begins with the preparation of the precursor, 2-amino-4-cyanopyridine, followed by the protection of the amino group.

Synthesis of the Precursor: 2-Amino-4-cyanopyridine

Several synthetic routes to 2-amino-4-cyanopyridine have been reported. A common and reliable method involves the cyanation of a suitable pyridine precursor. The choice of starting material and reaction conditions can be tailored based on laboratory capabilities and safety considerations.

Experimental Protocol: Synthesis of 2-Amino-4-cyanopyridine

  • Materials: 2-chloropyridine-4-carbonitrile, ammonia solution (7N in methanol), pressure vessel.

  • Procedure:

    • To a pressure vessel, add 2-chloropyridine-4-carbonitrile (1.0 eq).

    • Add a solution of ammonia in methanol (7N, 10-15 eq).

    • Seal the vessel and heat to 100-120 °C for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel in a well-ventilated fume hood.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-amino-4-cyanopyridine as a solid.

Causality of Experimental Choices:

  • Pressure Vessel: The use of a sealed pressure vessel is crucial to maintain the concentration of the volatile ammonia reactant at elevated temperatures, thereby driving the nucleophilic aromatic substitution reaction to completion.

  • Excess Ammonia: A large excess of ammonia is used to ensure that it acts as both the nucleophile and the base to neutralize the HCl generated during the reaction, and to favor the formation of the desired product over potential side reactions.

  • Methanol as Solvent: Methanol is a good solvent for both the starting material and ammonia, and its polarity helps to facilitate the reaction.

Boc Protection of 2-Amino-4-cyanopyridine

The protection of the amino group of 2-amino-4-cyanopyridine with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding transformation.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-amino-4-cyanopyridine, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), and a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-4-cyanopyridine (1.0 eq) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add triethylamine (1.2-1.5 eq) or a catalytic amount of DMAP (0.1 eq).

    • Slowly add di-tert-butyl dicarbonate (1.1-1.3 eq) to the stirring solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.

Causality of Experimental Choices:

  • Di-tert-butyl dicarbonate ((Boc)₂O): This is the most common and efficient reagent for introducing the Boc protecting group. It is a stable solid that reacts cleanly with amines.

  • Base (TEA or DMAP): A base is required to deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of (Boc)₂O. DMAP is a more potent catalyst and can be used in smaller quantities.

  • Aprotic Solvent: Aprotic solvents like THF or DCM are used to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.

Synthetic Workflow Diagram:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_protection Boc Protection start1 2-chloropyridine-4-carbonitrile step1 Nucleophilic Aromatic Substitution (NH₃/MeOH, 100-120°C, Pressure) start1->step1 product1 2-Amino-4-cyanopyridine step1->product1 step2 Boc Protection ((Boc)₂O, Base, Solvent) product1->step2 product2 This compound step2->product2 DrugDevelopment intermediate This compound deprotection Boc Deprotection (Acidic Conditions) intermediate->deprotection modification Modification of Cyano Group intermediate->modification functionalization Functionalization of Amino Group deprotection->functionalization drug_candidate Kinase Inhibitor Drug Candidate functionalization->drug_candidate modification->drug_candidate

Caption: Role of the title compound in kinase inhibitor synthesis.

While specific, publicly disclosed drug candidates that directly utilize this compound as a starting material are often found within proprietary patent literature, the structural motif is prevalent in numerous kinase inhibitor scaffolds. Its application allows for the systematic exploration of structure-activity relationships (SAR) in the quest for potent and selective inhibitors of kinases such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others implicated in cancer and inflammatory diseases.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its straightforward synthesis, coupled with the orthogonal reactivity of its functional groups, has cemented its role as a valuable intermediate. As the demand for highly selective and potent targeted therapies continues to grow, the utility of this versatile building block is expected to expand further. Future applications may see its incorporation into novel therapeutic modalities beyond kinase inhibitors, leveraging the unique chemical properties of the functionalized pyridine core. The continued exploration of its reactivity and the development of even more efficient synthetic routes will undoubtedly contribute to the advancement of medicinal chemistry for years to come.

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A Comprehensive Technical Guide to the Safe Handling of tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of the essential safety and handling protocols for tert-Butyl (4-cyanopyridin-2-yl)carbamate, a key reagent in contemporary drug discovery and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety information from authoritative sources to ensure the well-being of laboratory personnel and the integrity of research outcomes. The following protocols are grounded in established best practices for handling carbamate and cyanopyridine derivatives.

Understanding the Compound: Physicochemical Properties and Reactivity

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, its structure—comprising a cyanopyridine core and a tert-butyl carbamate protecting group—provides a solid foundation for anticipating its chemical behavior and potential hazards.

Table 1: Physicochemical and Structural Information

PropertyValue/InformationSource
Molecular FormulaC₁₁H₁₃N₃O₂[1]
Molecular Weight219.24 g/mol N/A
AppearanceExpected to be a solid[2]
Incompatible MaterialsStrong oxidizing agents, strong acids, strong bases[3][4][5]
Hazardous Decomposition ProductsNitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide (possible upon combustion)[3]

The presence of the cyano group suggests that this compound should be handled with caution to prevent potential release of cyanide gas under acidic conditions or during combustion. The carbamate functional group, while generally stable, can be hydrolyzed under strong acidic or basic conditions.

Hazard Identification and Risk Mitigation

Based on data from structurally related compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[6][7][8] The primary hazards are associated with the cyanopyridine and carbamate moieties.

  • Acute Toxicity: Similar cyanopyridine compounds are classified as harmful.[8] Carbamates, as a class, are known to be cholinesterase inhibitors, which can lead to a range of toxic effects if significant exposure occurs.[9][10]

  • Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[3][11]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][11]

Causality of Hazards: The toxicity of cyanopyridines can be attributed to the cyano group, which can interfere with cellular respiration. Carbamates exert their toxic effects by reversibly inhibiting the enzyme acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine.[10]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A stringent PPE protocol is the cornerstone of safe handling. The following table outlines the minimum required PPE when working with this compound.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields (meeting EN166 or ANSI Z87.1 standards). A face shield should be worn when there is a risk of splashing.Protects against splashes and airborne particles that could cause serious eye damage.[8][12]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently.[3][8]- Lab Coat: A flame-resistant lab coat. For larger quantities, a chemical-resistant apron is recommended.Prevents skin contact, which can lead to irritation and absorption of the compound.[12]
Respiratory Protection Not typically required when handled in a certified chemical fume hood. If weighing or transferring outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.Minimizes the risk of inhaling harmful dust or vapors.[3][13]

Experimental Workflow: Safe Handling and Storage Protocols

Adherence to a systematic and cautious workflow is critical to minimizing exposure risks.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction setup, should be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[14][15] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[14]

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[15][16]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][17] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][6]

  • Container Integrity: Keep containers tightly closed when not in use.[15][18]

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][14][19] The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures: Preparedness and Response

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][19] Seek medical attention if irritation persists.[16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Accidental Release Measures

In the event of a spill, a calm and methodical response is essential.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_post_cleanup Post-Cleanup Evacuate 1. Evacuate Immediate Area & Alert Others Assess 2. Assess the Spill Size & Nature Contain 4. Contain the Spill with Inert Material (e.g., vermiculite, sand) Evacuate->Contain PPE 3. Don Appropriate PPE Collect 5. Carefully Collect the Material (Avoid creating dust) Containerize 6. Place in a Labeled, Sealable Container for Hazardous Waste Decontaminate 7. Decontaminate the Area Containerize->Decontaminate Dispose 8. Dispose of Waste According to Institutional & Local Regulations Report 9. Report the Incident

Caption: Workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[3] Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

While this compound is a valuable tool in chemical synthesis, its potential hazards necessitate a culture of safety and preparedness. By understanding its properties, adhering to stringent PPE and handling protocols, and being prepared for emergencies, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • Material Safety Data Sheet - 3-Cyanopyridine, 98%. (n.d.). Cole-Parmer.
  • Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.
  • Terbucarb | C17H27NO2 | CID 15967. (n.d.). PubChem - NIH.
  • 2-Cyanopyridine Safety Data Sheet. (2024-02-21). Jubilant Ingrevia.
  • tert-Butyl carbamate - SAFETY DATA SHEET. (2010-10-28). Fisher Scientific.
  • SAFETY DATA SHEET. (2024-09-06). Sigma-Aldrich.
  • tert-Butyl N-(4-aminobutyl)carbamate. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET. (2010-10-22). Fisher Scientific.
  • Safety Data Sheet. (2023-03-16). Cayman Chemical.
  • SAFETY DATA SHEET. (2010-10-28). Fisher Scientific.
  • 3-Cyanopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • 4-Cyanopyridine. (n.d.). Apollo Scientific.
  • Forensic toxicological and analytical aspects of carbamate poisoning – A review. (n.d.). ResearchGate.
  • 4-Cyanopyridine CAS No 100-48-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Intoxication with carbamate insecticides and toxicological risk to animals. (n.d.). CABI Digital Library.
  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. (2024-11-07). MDPI.
  • MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate. (n.d.).
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry.
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. (n.d.). Benchchem.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
  • 1985457-23-5 | tert-Butyl (2-(pyridin-4-yl)propan-2-yl)carbamate. (n.d.). ChemScene.
  • tert-Butyl carbamate | C5H11NO2 | CID 77922. (n.d.). PubChem.
  • tert-Butyl (2-cyanopyridin-4-yl)carbamate. (n.d.). Lead Sciences.
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Methodological & Application

Synthesis of tert-Butyl (4-cyanopyridin-2-yl)carbamate: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of tert-Butyl (4-cyanopyridin-2-yl)carbamate in Medicinal Chemistry

This compound is a key building block in contemporary drug discovery and development. Its strategic importance lies in the versatile reactivity of its constituent functional groups: the Boc-protected amine, the pyridine ring, and the cyano group. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the amine, allowing for selective reactions at other positions of the molecule. This moiety can be readily removed under acidic conditions, unmasking the amine for further elaboration. The pyridine core is a common scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Finally, the cyano group can be transformed into a variety of other functionalities, such as amides, carboxylic acids, or tetrazoles, providing a handle for extensive structure-activity relationship (SAR) studies. This combination of features makes this compound a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications.

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound. The procedure is designed to be robust and reproducible, and the underlying chemical principles are explained to empower researchers to adapt and troubleshoot the synthesis as needed.

Reaction Scheme: Boc Protection of 2-Amino-4-cyanopyridine

The synthesis of this compound is achieved through the well-established method of protecting the primary amine of 2-amino-4-cyanopyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically facilitated by a base to deprotonate the amine, thereby increasing its nucleophilicity, and a suitable solvent.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-amino-4-cyanopyridine 2-Amino-4-cyanopyridine Product This compound 2-amino-4-cyanopyridine->Product Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Base Base (e.g., Triethylamine) Solvent Solvent (e.g., Dichloromethane)

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of aminopyridines.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-4-cyanopyridine≥98%Commercially availableStarting material
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially availableProtecting agent
Triethylamine (Et₃N)≥99%Commercially availableBase, should be distilled before use
Dichloromethane (DCM)AnhydrousCommercially availableReaction solvent
Ethyl acetate (EtOAc)ACS gradeCommercially availableFor extraction and chromatography
HexanesACS gradeCommercially availableFor chromatography
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-houseFor workup
Brine (saturated aqueous NaCl)Prepared in-houseFor workup
Anhydrous sodium sulfate (Na₂SO₄)Commercially availableDrying agent
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-cyanopyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Base: Add triethylamine (Et₃N) (1.5 eq) to the solution. Stir for 5 minutes at room temperature. The triethylamine acts as a base to deprotonate the aminopyridine, increasing its nucleophilicity towards the Boc anhydride.

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To the cooled, stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise over 10 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The product spot should be less polar than the starting material.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient of ethyl acetate in hexanes is typically used for elution. The exact gradient will depend on the polarity of the product and any impurities.

    • Collect the fractions containing the desired product (as determined by TLC) and combine them.

    • Evaporate the solvent under reduced pressure to yield this compound as a solid.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-aminopyridine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The presence of a base like triethylamine facilitates this by deprotonating the amine, making it a more potent nucleophile.[2][3][4] The subsequent collapse of the tetrahedral intermediate and loss of a tert-butoxide and carbon dioxide leads to the formation of the stable carbamate product. The use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate this reaction, especially for less reactive amines.[2][3][4][5]

Mechanism Start 2-Amino-4-cyanopyridine + Boc₂O Base Base (Et₃N) deprotonates amine Start->Base Nucleophilic_Attack Nucleophilic attack of amine on Boc₂O Base->Nucleophilic_Attack Tetrahedral_Intermediate Formation of tetrahedral intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Collapse Collapse of intermediate Tetrahedral_Intermediate->Collapse Product This compound Collapse->Product

Sources

Application Notes & Protocols: The Strategic Utility of tert-Butyl (4-cyanopyridin-2-yl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both synthetic versatility and inherent biological relevance is paramount. tert-Butyl (4-cyanopyridin-2-yl)carbamate has emerged as a quintessential building block, embodying these characteristics with distinction. Its structure, featuring a Boc-protected amine on a pyridine ring bearing a strategically placed cyano group, presents a trifecta of functionalities that medicinal chemists can exploit to construct complex and highly functionalized therapeutic agents. The 2-aminopyridine motif is a well-established "privileged scaffold," frequently found in kinase inhibitors, while the cyano group often serves as a critical hydrogen bond acceptor or a precursor for further chemical elaboration.[1] The tert-butoxycarbonyl (Boc) protecting group provides the necessary stability for multi-step syntheses, with a reliable and clean deprotection profile.[2]

This guide provides an in-depth exploration of the application of this compound, moving beyond simple cataloging of reactions to explain the underlying strategic considerations. We will delve into its synthesis, its pivotal role as a synthetic intermediate, and provide detailed, field-proven protocols for its use in the construction of advanced drug candidates, particularly in the realm of kinase inhibitors.

Physicochemical Profile and Handling

A clear understanding of the starting material is the foundation of any successful synthetic campaign. The key properties of the title compound are summarized below.

PropertyData
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, DMF)
Storage Store under an inert atmosphere at 2-8°C to prevent degradation.[3]

Note: While a specific CAS Number for the 4-cyano isomer was not found in the initial search, the related isomer, tert-Butyl (2-cyanopyridin-4-yl)carbamate, is registered under CAS No. 262295-94-3.[3] Researchers should verify the identity of their starting material via standard analytical techniques (NMR, MS).

The Strategic Synthesis of the Core Intermediate

The reliable synthesis of this compound is the gateway to its utility. The most direct and widely adopted method involves the selective N-tert-butoxycarbonylation of the corresponding amine, 2-amino-4-cyanopyridine.

Workflow for Synthesis

cluster_0 Synthesis of this compound A 2-Amino-4-cyanopyridine R1 Boc Protection Reaction (0°C to Room Temp) A->R1 B Di-tert-butyl dicarbonate (Boc)₂O B->R1 C Solvent (e.g., DCM, THF) C->R1 D Base (e.g., Et₃N, DMAP) D->R1 P1 Crude Product Mixture R1->P1 Stir for 2-16h P2 Organic Layer P1->P2 Aqueous Workup & Extraction P3 Crude Solid P2->P3 Drying & Concentration P4 This compound P3->P4 Purification (Silica Gel Chromatography)

Caption: Synthetic workflow for the Boc-protection of 2-amino-4-cyanopyridine.

Protocol 1: Synthesis of this compound

Rationale: This protocol utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source. The reaction is typically performed in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). A base, such as triethylamine (Et₃N), is added to scavenge the acid byproduct, while a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be used to accelerate the reaction, particularly with less nucleophilic amines.[4]

Materials:

  • 2-Amino-4-cyanopyridine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-4-cyanopyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Sequentially add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (1.1 eq). A solution of (Boc)₂O in DCM can be added dropwise for better control.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[5]

The Intermediate as a Linchpin in Drug Synthesis

The true value of this compound lies in its function as a versatile intermediate. Its strategic design allows for sequential, controlled modifications at two key positions: the amine and the cyano group.

Pillar 1: The Amine - A Gateway to Amides, Ureas, and Beyond

The Boc group is the cornerstone of this strategy. It renders the highly nucleophilic 2-amino group inert during other synthetic transformations. When the time is right, it can be cleanly removed under acidic conditions to liberate the free amine, which is a powerful nucleophile for constructing key bonds found in many kinase inhibitors.[][7]

Deprotection Workflow:

cluster_1 Boc Deprotection & Amide Coupling Start This compound R2 Deprotection Start->R2 Acid Strong Acid (TFA or HCl in Dioxane) Acid->R2 I1 2-Amino-4-cyanopyridine (as salt or free base) R2->I1 Liberates Amine R3 Amide Bond Formation I1->R3 CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->R3 Coupling Coupling Reagents (e.g., EDCI, HOBt) Coupling->R3 Final N-(4-cyanopyridin-2-yl)amide (Kinase Inhibitor Scaffold) R3->Final Forms Target Molecule

Caption: A typical workflow utilizing the intermediate for kinase inhibitor synthesis.

Protocol 2: Boc Deprotection and Subsequent Amide Coupling

Part A: Boc Deprotection

Rationale: Trifluoroacetic acid (TFA) in DCM is a standard method for Boc removal. The reaction is fast and the byproducts (isobutylene and CO₂) are volatile. Alternatively, a solution of HCl in 1,4-dioxane can be used, which often provides the product as a stable hydrochloride salt.

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound in DCM (approx. 0.2 M).

  • Cool the solution to 0°C.

  • Add TFA dropwise. Gas evolution (CO₂) will be observed.

  • Stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • For isolation of the free amine, re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield 2-amino-4-cyanopyridine, which can often be used directly in the next step.

Part B: Amide Coupling

Rationale: This step forms the critical amide bond. A carbodiimide-mediated coupling using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt) is a robust and common method to minimize side reactions and improve yields.[8]

Materials:

  • 2-Amino-4-cyanopyridine (from Part A, 1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.0 eq)

  • EDCI (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Et₃N (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 2-amino-4-cyanopyridine (1.0 eq) in a minimum amount of DMF.

  • Add the base (DIPEA, 2.0 eq) and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography or recrystallization to obtain the final N-(4-cyanopyridin-2-yl)amide derivative.

Pillar 2: The Cyano Group - More Than a Simple Acceptor

The nitrile functionality at the C4 position is not merely a passive spectator.

  • Electronic Influence: As an electron-withdrawing group, it modulates the pKa and reactivity of the pyridine ring nitrogen and the 2-amino group.

  • Pharmacophore Element: In the context of kinase inhibition, the nitrogen atom of the cyano group is an excellent hydrogen bond acceptor. It often forms a critical interaction with the "hinge region" of the kinase ATP-binding pocket, a key determinant of binding affinity and selectivity.[9]

  • Synthetic Handle: The cyano group can be chemically transformed. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up avenues for further diversification of the drug scaffold.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design. It provides a robust and reliable entry point into the synthesis of a wide array of complex molecules, most notably kinase inhibitors. By leveraging the orthogonal reactivity of the Boc-protected amine and the pharmacologically relevant cyano group, medicinal chemists are equipped with a powerful tool to accelerate the drug discovery process. The protocols and strategic insights provided herein are intended to serve as a practical guide for researchers aiming to harness the full potential of this invaluable chemical building block. As the demand for targeted therapeutics continues to grow, the importance of such well-designed intermediates will only increase, solidifying their place in the modern medicinal chemist's toolbox.

References

  • Benchchem. (n.d.). (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate.
  • Google Patents. (2013). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
  • Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 3.
  • ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Chemicalbook. (n.d.). tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis.
  • BLD Pharm. (n.d.). tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate.
  • Lead Sciences. (n.d.). tert-Butyl (2-cyanopyridin-4-yl)carbamate.
  • PubMed Central (PMC). (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.
  • National Institutes of Health (NIH). (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2.

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Application Notes & Protocols: Leveraging tert-Butyl (4-cyanopyridin-2-yl)carbamate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic use of functionalized heterocyclic intermediates is paramount. Among these, tert-butyl (4-cyanopyridin-2-yl)carbamate has emerged as a highly valuable and versatile building block. Its unique arrangement of a nucleophilic Boc-protected amine, an electrophilic cyano group, and a pyridine core amenable to various coupling strategies makes it a powerful tool for the synthesis of complex molecular architectures.

The Boc (tert-butyloxycarbonyl) protecting group offers robust protection to the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing a strategic advantage in multi-step syntheses.[1] The cyano group serves as a versatile handle for transformations into amines, amides, or tetrazoles, significantly expanding the synthetic possibilities.[2][3][4] This combination of functionalities allows for sequential and site-selective modifications, enabling the construction of diverse compound libraries for drug discovery and the development of novel materials.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe handling.

PropertyValueReference
Molecular Formula C11H13N3O2[5]
Molecular Weight 219.24 g/mol [5]
Appearance Off-white to white solid[6]
Purity Typically ≥95%[5]
Storage Inert atmosphere, 2-8°C[5]

Safety Precautions:

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[7] While specific toxicity data for this compound is limited, related cyanopyridines and carbamates can be harmful if swallowed, inhaled, or in contact with skin.[7][8] In case of exposure, follow standard first-aid procedures and seek medical attention.[6][9]

Core Synthetic Applications and Protocols

The strategic positioning of the functional groups in this compound allows for a variety of synthetic transformations. This section details protocols for some of its most common and impactful applications.

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This is a cornerstone of modern synthetic chemistry for building molecular complexity.[10][11]

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, which are prevalent in pharmaceuticals.[12][13][14][15] In this protocol, the pyridine ring of a halogenated derivative of this compound is coupled with a boronic acid or ester.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling A Aryl Halide Derivative (e.g., 4-bromo-2-Boc-aminopyridine) F Reaction Mixture A->F B Boronic Acid/Ester B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Heating (e.g., 80-100 °C) F->G H Workup & Purification G->H I Coupled Product H->I

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyridine Derivative

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). The choice of catalyst and ligand can be critical and may require optimization.[16]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[14] The choice of base can influence the reaction rate and yield.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and agrochemicals.[10][17] This reaction allows for the coupling of an amine with a halogenated derivative of this compound.

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination A Aryl Halide Derivative (e.g., 4-bromo-2-Boc-aminopyridine) G Reaction Mixture A->G B Amine B->G C Pd Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G H Heating (e.g., 90-110 °C) G->H I Workup & Purification H->I J Aminated Product I->J

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Protocol: Buchwald-Hartwig Amination of a Halogenated Pyridine Derivative

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the halogenated this compound derivative (1.0 eq), the desired amine (1.1 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq), and the appropriate phosphine ligand (e.g., XPhos, 0.02 eq).

  • Catalyst Addition: Add the palladium precursor, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography to obtain the aminated product.

Causality Behind Experimental Choices:

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[18]

  • Bulky Ligand: Sterically hindered and electron-rich phosphine ligands, such as XPhos, are often employed to promote the reductive elimination step and stabilize the active catalytic species.[18][19]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and catalyst deactivation.

Transformation of the Cyano Group

The cyano group is a versatile functional group that can be converted into a variety of other functionalities, significantly increasing the synthetic utility of this compound.

The reduction of the nitrile to a primary amine opens up avenues for further functionalization, such as amide bond formation or reductive amination.

Detailed Protocol: Nitrile Reduction to Primary Amine

  • Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel (slurry in water) or Palladium on carbon (Pd/C, 10 wt%).

  • Reaction Execution: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude aminomethyl product, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This method is often preferred for its clean conversion and the ease of product isolation. The choice of catalyst can influence the reaction conditions and selectivity.[20]

  • Alternative Reducing Agents: Other reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) can also be used, but may require more stringent anhydrous conditions and careful quenching procedures.[3][4]

Strategic Deprotection of the Boc Group

The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.

Detailed Protocol: Boc Deprotection

  • Reagent Preparation: Dissolve the Boc-protected substrate (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride in dioxane (e.g., 4 M HCl).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-4 hours and can be monitored by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base to yield the free amine.

Causality Behind Experimental Choices:

  • Strong Acid: The tert-butyl group is readily cleaved under strongly acidic conditions via an E1-like mechanism, forming the stable tert-butyl cation and liberating the free amine.

  • Choice of Acid: TFA is often used due to its volatility, which allows for easy removal. HCl in dioxane is another common choice, providing the product as a hydrochloride salt which can be advantageous for purification and handling.

Conclusion: A Gateway to Molecular Diversity

This compound stands out as a strategically designed synthetic intermediate that offers a wealth of opportunities for the construction of complex and diverse molecular scaffolds. Its orthogonal functionalities allow for a modular and convergent approach to synthesis. By understanding the principles behind the protocols detailed in this guide, researchers, scientists, and drug development professionals can effectively harness the potential of this versatile building block to accelerate their research and development programs. The ability to perform selective cross-coupling reactions and subsequent transformations of the cyano group, coupled with the straightforward deprotection of the amine, makes this compound an invaluable asset in the pursuit of novel therapeutics and advanced materials.

References

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. [Link]

  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • Lead Sciences. (n.d.). tert-Butyl (2-cyanopyridin-4-yl)carbamate. [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • SciSpace. (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles. [Link]

  • PubChem. (n.d.). Tert-butyl n-[1-cyano-2-(pyridin-2-yl)ethyl]carbamate. [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]

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Application Notes & Protocols: Synthesis of tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (4-cyanopyridin-2-yl)carbamate is a pivotal building block in contemporary medicinal chemistry and drug development. Its structure, featuring a 2-aminopyridine scaffold masked by a tert-butoxycarbonyl (Boc) protecting group and activated by a 4-cyano substituent, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the most reliable and widely adopted synthetic route for its preparation: the direct Boc-protection of 2-amino-4-cyanopyridine. We will delve into the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and outline essential characterization and troubleshooting methodologies to ensure reproducible, high-yield synthesis.

Strategic Synthesis Overview

The synthesis of this compound is most efficiently achieved via the direct N-acylation of commercially available 2-amino-4-cyanopyridine. This method is favored for its operational simplicity, high chemoselectivity, and excellent yields.

The core transformation involves the reaction of the primary amino group of 2-amino-4-cyanopyridine with di-tert-butyl dicarbonate (Boc₂O), a standard reagent for introducing the Boc protecting group.[1][2] The reaction is typically facilitated by a base to enhance the nucleophilicity of the amine.[3]

Caption: Boc-protection of 2-amino-4-cyanopyridine.

Mechanistic Insights: The Role of Reagents

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Activation of the Amine (Optional but Recommended): While the pyridine nitrogen deactivates the amino group to some extent, the reaction can proceed without a base. However, the inclusion of a non-nucleophilic base like triethylamine (Et₃N) or a catalytic amount of a hyper-nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is standard practice. The base deprotonates the amine, increasing its nucleophilicity and accelerating the reaction.[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-4-cyanopyridine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) molecule.[2]

  • Intermediate Formation & Collapse: This attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butoxycarbonate anion, which is a good leaving group.

  • Proton Transfer: The resulting tert-butoxycarbonate anion is basic and deprotonates the newly formed carbamate, yielding the final product and generating tert-butanol and carbon dioxide as byproducts.[2]

The choice of solvent is critical. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are preferred as they effectively solvate the reagents without interfering with the reaction.[4]

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale and can be adjusted as needed.

4.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Amino-4-cyanopyridine119.125.00 g41.971.0
Di-tert-butyl dicarbonate (Boc₂O)218.2510.14 g46.471.1
Triethylamine (Et₃N)101.196.4 mL46.171.1
Dichloromethane (DCM)-100 mL--
Saturated aq. NaHCO₃-50 mL--
Brine-50 mL--
Anhydrous MgSO₄ or Na₂SO₄-~5 g--

4.2. Equipment

  • 250 mL Round-bottom flask with a magnetic stir bar

  • Addition funnel (optional)

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

4.3. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 2-amino-4-cyanopyridine (5.00 g, 41.97 mmol).

  • Dissolution: Add 100 mL of dichloromethane (DCM) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Base Addition: Add triethylamine (6.4 mL, 46.17 mmol) to the solution.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (10.14 g, 46.47 mmol) to the stirring solution portion-wise over 5-10 minutes. An exotherm may be observed. Maintain the temperature below 30 °C, using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material is more polar than the product. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 50 mL of deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and then 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often obtained as a white to off-white solid of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[5]

4.4. Workflow Visualization

G A Setup: Dissolve 2-amino-4-cyanopyridine in DCM with Et3N B Add (Boc)₂O portion-wise at Room Temperature A->B C Monitor Reaction by TLC (2-4 hours) B->C D Aqueous Workup: Wash with H₂O, NaHCO₃, Brine C->D E Dry Organic Layer (Na₂SO₄) & Concentrate D->E F Purify by Recrystallization or Chromatography (if needed) E->F G Characterize Product: NMR, MS, mp F->G

Caption: Experimental workflow for synthesis.

Characterization and Quality Control

Accurate characterization is essential to confirm the identity and purity of the final product.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.5 ppm (s, 1H): Proton at position 6 of the pyridine ring.

    • δ ~8.2 ppm (d, 1H): Proton at position 3 of the pyridine ring.

    • δ ~7.5 ppm (br s, 1H): N-H proton of the carbamate.

    • δ ~7.3 ppm (d, 1H): Proton at position 5 of the pyridine ring.

    • δ ~1.55 ppm (s, 9H): tert-butyl protons.

  • Mass Spectrometry (ESI+):

    • m/z: Calculated for C₁₁H₁₃N₃O₂ [M+H]⁺: 220.10. Found: ~220.1.

  • Melting Point: Literature values are typically in the range of 150-155 °C.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reagent ((Boc)₂O or base)- Low reaction temperature- Deactivated starting material- Ensure 1.1-1.2 equivalents of (Boc)₂O and base are used.- Allow the reaction to stir for a longer period or gently warm to 30-40 °C.- Use fresh, high-purity starting materials.
Formation of Di-Boc Product - Excess (Boc)₂O- Presence of a strong, non-hindered base- Use a maximum of 1.2 equivalents of (Boc)₂O.- Use a hindered base like triethylamine instead of less hindered amines.
Low Isolated Yield - Product loss during workup- Inefficient extraction- Ensure pH is neutral to slightly basic before extraction.- Perform multiple extractions (e.g., 3x with DCM) to maximize recovery.- Be careful not to lose product during filtration and concentration steps.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.

  • Triethylamine is corrosive and has a strong odor; handle with care.

  • Di-tert-butyl dicarbonate can decompose upon heating; store in a cool place.

References

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • ResearchGate. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Google Patents. CN102936220A - BOC protection method for aminopyridine.
  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Available from: [Link]

  • PubMed. Purification and characterization of C-Phycocyanin from cyanobacterial species of marine and freshwater habitat. Available from: [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. Available from: [Link]

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Application Notes and Protocols for the Purification of tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the purification of tert-Butyl (4-cyanopyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines systematic approaches to achieve high purity levels essential for downstream applications. Methodologies covered include flash column chromatography and recrystallization, supported by analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for purity verification. The rationale behind experimental choices and troubleshooting strategies are discussed to ensure robust and reproducible results.

Introduction: The Importance of Purity

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can lead to side reactions, lower yields in subsequent steps, and the generation of difficult-to-remove, structurally related byproducts in the final active pharmaceutical ingredient (API). This guide provides a framework for understanding potential impurities and implementing effective purification strategies.

Understanding Potential Impurities

The purification strategy for this compound is dictated by the impurities generated during its synthesis. The most common synthetic route involves the protection of 2-amino-4-cyanopyridine with di-tert-butyl dicarbonate (Boc₂O).

Potential Impurities Include:

  • Unreacted 2-amino-4-cyanopyridine: The starting material, which is significantly more polar than the product.

  • Di-tert-butyl dicarbonate (Boc₂O): Excess reagent used to drive the reaction to completion.

  • tert-Butanol: A byproduct of the Boc protection reaction.[1]

  • Di-Boc protected 2-amino-4-cyanopyridine: A potential over-reaction product where the exocyclic amine is protected twice. While less common, it's a possibility.[2]

  • Impurities from starting material: The purity of the initial 2-amino-4-cyanopyridine is crucial. Impurities from its synthesis, such as residual 2-chloro-4-cyanopyridine or 2-nitro-4-cyanopyridine, could be present.[3]

The following diagram illustrates the primary reaction and the formation of key byproducts.

Synthesis and Impurities cluster_reactants Reactants cluster_products Products & Byproducts 2-amino-4-cyanopyridine 2-amino-4-cyanopyridine Starting Material Target This compound Desired Product 2-amino-4-cyanopyridine->Target + (Boc)₂O Major Pathway Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Target tBuOH tert-Butanol Byproduct CO2 Carbon Dioxide Byproduct

Caption: Synthesis of the target compound and major byproducts.

Analytical Methods for Purity Assessment

Prior to and following purification, it is essential to assess the purity of the material.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the rapid monitoring of reactions and for determining the appropriate solvent system for column chromatography.[4]

Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of ethyl acetate (EtOAc) and hexanes is typically effective. A starting point is 30:70 (v/v) EtOAc:Hexanes.

  • Visualization:

    • UV Light (254 nm): The pyridine ring allows for visualization under short-wave UV light, where the compound will appear as a dark spot.[5]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that are susceptible to oxidation. The target compound may appear as a yellow spot against a purple background.[6]

    • Ninhydrin Stain: While the carbamate itself will not stain, this is highly effective for visualizing any unreacted 2-amino-4-cyanopyridine (a primary amine), which will typically show up as a brightly colored spot upon heating.[7]

Expected Rf Values (30:70 EtOAc:Hexanes):

CompoundExpected RfNotes
This compound~0.4 - 0.5The desired product.
2-amino-4-cyanopyridine~0.1 - 0.2The more polar starting material will have a lower Rf value.
Di-tert-butyl dicarbonate (Boc₂O)> 0.8Non-polar and will run close to the solvent front.
tert-Butanol~0.3 - 0.4May co-elute with the product in some solvent systems, but is volatile and often removed in vacuo.
High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative assessment of purity. A reverse-phase method is generally suitable for this compound.

Protocol:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be 10-90% ACN over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm.[8]

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol.

Purification Protocols

Based on the likely impurities, two primary methods are recommended: flash column chromatography for the removal of a broad range of impurities and recrystallization for achieving high crystalline purity.

Protocol 1: Flash Column Chromatography

This is the most versatile method for purifying the crude product after synthesis, as it can separate the product from both more polar (starting material) and less polar (Boc₂O) impurities.

Workflow for Flash Column Chromatography:

Flash_Chromatography_Workflow Start Start: Crude Product Prep Prepare Slurry: Crude product + minimal solvent Start->Prep Load Load Slurry onto Column Prep->Load Column Pack Column: Silica gel in Hexanes Column->Load Elute_Hex Elute with 100% Hexanes (to remove non-polar impurities) Load->Elute_Hex Elute_Grad Apply Gradient: Increase % EtOAc in Hexanes Elute_Hex->Elute_Grad Collect Collect Fractions Elute_Grad->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Fractions with R_f ~0.4-0.5 Evaporate Evaporate Solvent Combine->Evaporate End End: Purified Product Evaporate->End

Caption: Workflow for purification by flash column chromatography.

Detailed Steps:

  • Solvent System Selection: Based on TLC analysis (Section 3.1), determine an appropriate eluent system. A gradient elution from 10% to 40% ethyl acetate in hexanes is a good starting point.

  • Column Packing:

    • Use a silica gel with a particle size of 40-63 µm for flash chromatography.[9]

    • Prepare a slurry of silica gel in hexanes and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method often results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a low polarity solvent (e.g., 10% EtOAc in hexanes) to first remove any non-polar impurities like residual Boc₂O.

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% EtOAc in hexanes).

    • The desired product should elute as the polarity is increased. The starting material, 2-amino-4-cyanopyridine, will remain on the column and will only elute at much higher polarities.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions that contain the pure product (single spot by TLC at the correct Rf).

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is an excellent method for removing small amounts of impurities and obtaining a crystalline, high-purity final product. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Protocol:

  • Solvent Screening: Test the solubility of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes or water) to find a suitable recrystallization solvent. For cyanopyridine derivatives, mixtures of an alcohol and water, or an ester and a non-polar solvent like hexanes, can be effective.[10][11]

  • Dissolution:

    • Place the crude or column-purified material in a flask.

    • Add a minimal amount of the chosen hot solvent (e.g., isopropanol) until the solid completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Purity Confirmation

After purification, the identity and purity of this compound should be confirmed using the following analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR The spectrum should show a singlet for the nine protons of the tert-butyl group around 1.5 ppm, and distinct signals in the aromatic region for the three pyridine protons. The absence of signals corresponding to 2-amino-4-cyanopyridine or tert-butanol would indicate high purity.
¹³C NMR The spectrum should show the characteristic carbonyl carbon of the carbamate group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the cyanopyridine ring.
Mass Spec (ESI) The spectrum should show the expected molecular ion peak.
HPLC A single major peak with a purity of >98% is typically desired.
Melting Point A sharp melting point is indicative of high purity.

Troubleshooting

ProblemPossible CauseSolution
Streaking on TLC Plate The sample is too concentrated, or the compound is basic and interacting strongly with the acidic silica gel.Dilute the sample before spotting. Add a small amount of triethylamine (~0.5%) to the eluent to reduce streaking.[4]
Poor Separation in Column Chromatography The chosen solvent system is not optimal.Perform a more thorough TLC analysis to find a solvent system that gives a good separation between the product and impurities (a ΔRf of at least 0.2 is ideal). A shallower solvent gradient during elution can also improve separation.
Product Fails to Crystallize The solution is supersaturated, the product is too pure (no nucleation sites), or there are oily impurities.Try scratching the flask, adding a seed crystal, or cooling the solution further. If oily impurities are present, an additional chromatographic purification may be necessary.
Low Recovery from Recrystallization Too much solvent was used for dissolution, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals.

Conclusion

The purification of this compound to a high degree of purity is readily achievable through a systematic approach. By understanding the potential impurities and employing the detailed protocols for flash column chromatography and recrystallization outlined in this guide, researchers can obtain material of sufficient quality for demanding applications in drug discovery and development. The analytical methods provided are essential for verifying the success of the purification process.

References

  • CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google P
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (URL: [Link])

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. (URL: [Link])

  • Let's talk about TLCs Part 4 - Ninhydrin Stain - Curly Arrow. (URL: [Link])

  • TLC Seperation of N-Boc thiol : r/OrganicChemistry - Reddit. (URL: [Link])

  • how to do TLC plates and N-boc deprotection. - YouTube. (URL: [Link])

  • DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. (URL: [Link])

  • TLC Visualization Methods. (URL: [Link])

  • VanVeller Lab Resources - Department of Chemistry. (URL: [Link])

  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. (URL: [Link])

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google P
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • Supporting Information - Wiley-VCH. (URL: [Link])

  • flash chromatography - University of Pittsburgh. (URL: [Link])

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (URL: [Link])

  • Di-tert-butyl dicarbonate - Wikipedia. (URL: [Link])

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide - ResearchGate. (URL: [Link])

  • Tert-butyl n-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate - PubChemLite. (URL: [Link])

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (URL: [Link])

  • Dual protection of amino functions involving Boc - RSC Publishing. (URL: [Link])

  • tert-Butyl (2-cyanopyridin-4-yl)carbamate - Lead Sciences. (URL: [Link])

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (URL: [Link])

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - ResearchGate. (URL: [Link])

  • Cyanopyridines. Synthesis and Recyclization of Their Quaternary Salts - Ovid. (URL: [Link])

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google P
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl)
  • Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem - NIH. (URL: [Link])

  • Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])

  • Supramolecular Chromatographic Separation of C60 and C70 Fullerenes: Flash Column Chromatography vs. High Pressure Liquid Chromatography - MDPI. (URL: [Link])

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

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Application Note: Scale-Up Synthesis of tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of tert-Butyl (4-cyanopyridin-2-yl)carbamate

This compound is a pivotal building block in contemporary medicinal chemistry. Its structurally significant 2-aminopyridine core, masked by an acid-labile tert-butoxycarbonyl (Boc) protecting group, makes it an essential intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors. The Boc group provides stability during subsequent chemical transformations while allowing for mild, selective deprotection under acidic conditions.[][2][3] Given its role in drug discovery and development, a robust, scalable, and economically viable synthetic process is of paramount importance.

This guide provides a detailed examination of the synthesis, moving from a well-defined laboratory protocol to the critical considerations required for safe and efficient scale-up. We will explore the underlying chemical principles, outline potential process bottlenecks, and offer field-proven strategies for optimization.

Section 1: Chemical Principles and Reaction Mechanism

The synthesis of this compound is a classic example of N-acylation, specifically the protection of a primary amine as a carbamate. The reaction proceeds by treating 2-amino-4-cyanopyridine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme: 2-amino-4-cyanopyridine + (Boc)₂O → this compound

The reaction is typically facilitated by a base. While weaker bases like triethylamine (TEA) can be used, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is often employed in catalytic amounts to significantly accelerate the reaction.[4]

Mechanism of Catalysis: The mechanism involves the initial reaction of DMAP with Boc anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than Boc anhydride itself. The electron-deficient 2-amino-4-cyanopyridine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This step forms the desired product and regenerates the DMAP catalyst.

Reaction_Mechanism Boc2O Boc₂O (Di-tert-butyl dicarbonate) Intermediate N-Acylpyridinium Intermediate (Reactive) Boc2O->Intermediate + DMAP DMAP DMAP (Catalyst) Amine 2-Amino-4-cyanopyridine Product tert-Butyl (4-cyanopyridin-2-yl)carbamate Intermediate->Product + Amine (Nucleophilic Attack) Product->DMAP Regenerates Catalyst Byproducts t-BuOH + CO₂ Product->Byproducts Forms

Caption: Catalytic cycle for Boc protection using DMAP.

Section 2: Laboratory-Scale Synthesis Protocol (5-10 g Scale)

This protocol is designed for reproducibility and high purity at the bench scale, forming the basis for process development.

Reagent and Materials Table:

Reagent/MaterialMolecular Wt.Moles (for 5g SM)EquivalentsAmount (for 5g SM)Supplier Notes
2-Amino-4-cyanopyridine119.120.0421.05.0 gPurity >98%
Di-tert-butyl dicarbonate (Boc₂O)218.250.0461.110.1 gStore under N₂, 2-8°C
4-Dimethylaminopyridine (DMAP)122.170.00210.050.26 gHandle with care (toxic)
Tetrahydrofuran (THF)---100 mLAnhydrous, <50 ppm H₂O
Ethyl Acetate---~200 mLFor extraction/work-up
Saturated NaCl (Brine)---~100 mLFor work-up
Anhydrous MgSO₄ or Na₂SO₄---~10 gFor drying

Step-by-Step Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

  • Reagent Charging: Charge the flask with 2-amino-4-cyanopyridine (5.0 g, 1.0 eq) and DMAP (0.26 g, 0.05 eq).

  • Dissolution: Add anhydrous THF (100 mL) and stir the mixture until all solids are dissolved.

  • Boc₂O Addition: In a separate beaker, dissolve Boc₂O (10.1 g, 1.1 eq) in a small amount of anhydrous THF. Add this solution to the reaction mixture dropwise over 30 minutes at room temperature (20-25°C). An exotherm may be observed; maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate (100 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove DMAP and TEA, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude solid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry in a non-polar solvent like diethyl ether to afford the pure product as a white to off-white solid.[5][6]

    • Expected Yield: 85-95%.

    • Quality Control: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HPLC (>99% purity).

Section 3: Critical Process Parameters and Scale-Up Considerations

Transitioning from the bench to a pilot plant or manufacturing scale introduces significant challenges that are not apparent at the gram scale. A successful scale-up requires a thorough understanding of process safety, reaction engineering, and downstream processing.

1. Thermochemistry and Heat Management:

  • The "Why": The acylation reaction with Boc₂O is exothermic. At the lab scale, the high surface-area-to-volume ratio of the flask allows for easy heat dissipation to the ambient environment. In a large reactor, this ratio decreases dramatically, and the heat generated can accumulate, leading to a rapid temperature increase.

  • Scale-Up Strategy:

    • Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction (ΔHrxn) and the maximum temperature of the synthetic reaction (MTSR). This data is critical for designing an adequate cooling system.

    • Controlled Addition: The addition of Boc₂O must be controlled at a rate that allows the reactor's cooling system to remove the generated heat effectively. A semi-batch process (slow addition of one reagent) is mandatory.

    • Emergency Cooling: Ensure the reactor is equipped with an emergency cooling system.

2. Mass Transfer and Mixing:

  • The "Why": Inefficient mixing in a large reactor can create localized "hot spots" where the concentration of Boc₂O is high, potentially leading to side reactions or impurity formation. It also slows down the overall reaction rate.

  • Scale-Up Strategy:

    • Impeller Selection: Choose an appropriate impeller design (e.g., pitched-blade turbine) and agitation speed to ensure homogeneity without causing excessive shear.

    • Computational Fluid Dynamics (CFD): Modeling can be used to predict mixing efficiency and identify potential dead zones within the reactor.

    • Reagent Addition Point: Add the Boc₂O solution subsurface near the impeller to ensure rapid dispersion.

3. Work-up and Product Isolation:

  • The "Why": Lab-scale work-up using a separatory funnel is impractical at scale. Large volumes of aqueous and organic phases present handling and disposal challenges. Crystallization becomes the preferred method for purification over chromatography.[7]

  • Scale-Up Strategy:

    • Phase Splits: Reactor-based phase separations can be slow. Ensure adequate settling time and a well-defined interface.

    • Crystallization Development: This is a critical scale-up activity.

      • Solvent Screening: Identify a solvent system that provides high yield and good crystal form, with low solubility of the product at low temperatures and high solubility at high temperatures.

      • Seeding Strategy: Develop a robust seeding protocol to control crystal size and morphology, which impacts filtration and drying characteristics.[5][6]

      • Cooling Profile: A controlled cooling profile is essential to avoid "crashing out" the product, which can trap impurities.

4. Safety and Environmental Considerations:

  • Di-tert-butyl dicarbonate (Boc₂O):

    • Hazard: A low-melting solid that is a lachrymator and skin sensitizer.[8][9] It can decompose upon heating, releasing isobutylene and CO₂, which can pressurize a closed vessel.[10]

    • Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] For large quantities, consider a closed-transfer system.

  • 4-Dimethylaminopyridine (DMAP):

    • Hazard: Highly toxic and readily absorbed through the skin.

    • Handling: Must be handled with extreme care using double gloves and in a contained environment. The acidic washes during work-up are essential to ensure its complete removal from the product stream.

  • Waste Management: The process generates both organic and aqueous waste streams. Develop a plan for proper segregation, treatment, and disposal in compliance with environmental regulations.

Scale-Up Parameter Comparison Table:

ParameterLab Scale (10 g)Pilot Scale (10 kg)
Vessel 250 mL Round-Bottom Flask200 L Glass-Lined Reactor
Heat Transfer Natural convection, oil/water bathJacket cooling with thermal fluid, requires calorimetry data
Reagent Addition Dropping funnel (30 min)Metering pump (4-6 hours, rate tied to temperature)
Mixing Magnetic stirrerMotor-driven impeller (RPM optimized for mixing)
Work-Up Separatory funnelIn-reactor phase splits and transfers
Purification Recrystallization / Flash ChromatographyControlled crystallization, filtration, and drying

Section 4: Proposed Scale-Up Workflow

A logical workflow is essential for a successful technology transfer from the lab to the plant.

Scale_Up_Workflow Lab 1. Lab Protocol (Gram Scale) Dev 2. Process Development & Safety Assessment (Calorimetry, Impurity Profile) Lab->Dev Identify Critical Parameters Kilo 3. Kilo-Lab Validation (100-500 g) Dev->Kilo Define Safe Operating Range IPC In-Process Controls (IPCs) (TLC, HPLC, KF) Dev->IPC Pilot 4. Pilot Plant Scale-Up (5-20 kg) Kilo->Pilot Confirm Process Robustness Kilo->IPC Mfg 5. Manufacturing (Commercial Scale) Pilot->Mfg Technology Transfer Pilot->IPC

Caption: A typical workflow for scaling chemical synthesis.

Section 5: Analytical and Quality Control

Robust analytical methods are the cornerstone of a self-validating and trustworthy process.

  • In-Process Controls (IPCs):

    • Reaction Completion: HPLC is the preferred method to monitor the disappearance of 2-amino-4-cyanopyridine (<1% remaining).

    • Moisture Content: Karl Fischer (KF) titration should be used to ensure all solvents are anhydrous, as water can lead to Boc₂O hydrolysis.[12]

  • Final Product Specification:

    • Identity: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

    • Purity: Assessed by HPLC (e.g., >99.5% area).

    • Residual Solvents: Determined by Gas Chromatography (GC) to ensure they are below ICH limits.

    • DMAP Content: A specific trace analysis method (e.g., LC-MS) should be developed to ensure the highly toxic catalyst is purged to acceptable levels (<1 ppm).

References

  • Crystallization method of Boc-amino acid.
  • Crystallization method of Boc-amino acid. Eureka | Patsnap. [Link]

  • What is the protection of BOC in organic synthesis processes? Quora. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? ResearchGate. [Link]

  • Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. KOREAN CHEMICAL SOCIETY. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • BOC protection method for aminopyridine.
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s).
  • Safety Data Sheet: Di-tert-butyl dicarbonate. Carl ROTH. [Link]

  • (S)-tert-Butyl(6-oxopiperdin-3-yl)carbamate. sioc-journal.cn. [Link]

  • Safety Data Sheet: Di-tert-butyl dicarbonate. Carl ROTH. [Link]

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Application Notes and Protocols for the Characterization of tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization of tert-Butyl (4-cyanopyridin-2-yl)carbamate, a key intermediate in contemporary pharmaceutical and materials science research. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines tailored protocols for identity, purity, and structural confirmation. The methodologies herein are grounded in established analytical principles and data from closely related structural analogs, ensuring scientific integrity and transferability. This guide covers High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group verification. Each protocol is presented with an in-depth explanation of the underlying scientific rationale, empowering the user to not only execute the methods but also to adapt them as necessary.

Introduction: The Analytical Imperative for a Key Synthetic Building Block

This compound, possessing a chemically versatile structure with a Boc-protected amine, a reactive nitrile group, and a pyridine core, serves as a pivotal building block in the synthesis of a diverse range of functional molecules. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the cyano-substituent offers a handle for a variety of chemical transformations. The tert-butoxycarbonyl (Boc) protecting group is one of the most common amine protecting groups in organic synthesis, allowing for selective reactions at other sites of the molecule.[1]

Given its role as a critical intermediate, the unequivocal confirmation of its identity, purity, and structural integrity is paramount to ensure the success of subsequent synthetic steps and the quality of the final product. A well-characterized starting material prevents the introduction of unwanted impurities that can complicate reaction pathways, reduce yields, and compromise the biological activity or material properties of the target compounds. This guide provides a multi-faceted analytical approach to ensure a comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is proposed, leveraging the compound's moderate polarity.

Rationale for Method Development

The choice of a C18 stationary phase provides a versatile hydrophobic surface for the retention of the analyte. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the retention time. Acetonitrile is selected for its low UV cutoff and viscosity. The UV detection wavelength is set based on the chromophores present in the molecule, primarily the cyanopyridine ring, which is expected to have a strong absorbance in the UV region. A typical λmax for cyanopyridine derivatives is around 272 nm.[2]

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatography Data System (CDS)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • This compound reference standard (if available) and sample

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water (Gradient)
Gradient 50% Acetonitrile for 2 min, 50-95% Acetonitrile over 10 min, hold at 95% for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the initial mobile phase composition (50:50 Acetonitrile:Water) to a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved. Inject a blank (mobile phase), followed by the standard and sample solutions.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile/Water) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_sample Prepare Sample (0.1 mg/mL in Mobile Phase) inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (272 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Report) integrate->calculate

Caption: HPLC workflow for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular Weight Confirmation

LC-MS is a powerful tool for confirming the molecular weight of the target compound and identifying potential impurities. The LC method developed for HPLC can be readily adapted for LC-MS.

Rationale for MS Analysis

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and to minimize fragmentation. Analysis in positive ion mode is expected to yield the protonated molecule [M+H]⁺. The tert-butoxycarbonyl (Boc) group is known to be labile under certain mass spectrometric conditions, potentially leading to the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3][4]

Experimental Protocol: LC-MS Analysis

Instrumentation:

  • LC-MS system with an ESI source

  • The same LC column and conditions as described in the HPLC section.

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Drying Gas Temperature 325 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Range m/z 50-500

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in the initial mobile phase.

  • Analysis: Inject the sample into the LC-MS system.

  • Data Analysis: The molecular weight is confirmed by the presence of the [M+H]⁺ ion. The theoretical exact mass of C₁₁H₁₃N₃O₂ is 219.1008, so the expected m/z for the protonated molecule is 220.1086.

Expected Fragmentation

In addition to the molecular ion, characteristic fragment ions may be observed, which can aid in structural confirmation.

m/zIdentity
220.1[M+H]⁺
164.1[M+H - C₄H₈]⁺
120.0[M+H - C₅H₈O₂]⁺ (deprotected amine)
57.1[C₄H₉]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR should be performed.

Rationale and Predicted Spectra

The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the pyridine ring, the NH proton of the carbamate, and the singlet for the tert-butyl group. The chemical shifts and coupling patterns of the pyridine protons are highly dependent on the substituent positions.[5] For a 2,4-disubstituted pyridine, a distinct set of signals is expected. The ¹³C NMR spectrum will show signals for all unique carbon atoms, including the carbonyl of the carbamate, the quaternary and methyl carbons of the tert-butyl group, the carbons of the pyridine ring, and the nitrile carbon. Data from a structurally similar compound, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, can be used as a reference for predicting chemical shifts.[6]

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (optional, can reference to residual solvent peak)

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Predicted NMR Data (in CDCl₃)
¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-6~8.5d1HPyridine-H
NH~8.2br s1HCarbamate-NH
H-3~7.8s1HPyridine-H
H-5~7.2d1HPyridine-H
t-Bu~1.55s9HC(CH₃)₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C=O~152Carbamate C=O
C-2~155Pyridine-C2
C-6~150Pyridine-C6
C-4~135Pyridine-C4
C-5~120Pyridine-C5
C-3~115Pyridine-C3
CN~117Nitrile CN
C(CH₃)₃~82Quaternary C
C(CH₃)₃~28Methyl C

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the molecule.

Rationale and Expected Absorptions

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O stretching of the carbamate group, the C≡N stretch of the nitrile, and the C-H stretches of the tert-butyl and pyridine moieties.

Experimental Protocol: FT-IR Analysis

Instrumentation:

  • FT-IR spectrometer

Procedure: The sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • ATR: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Key FT-IR Vibrational Frequencies
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300N-H stretchCarbamate
~2980C-H stretch (aliphatic)tert-Butyl
~2230C≡N stretchNitrile
~1720C=O stretchCarbamate
~1600, ~1480C=C/C=N stretchesPyridine ring
~1250, ~1160C-O stretchCarbamate
Visualization of the Overall Analytical Workflow

Analytical_Workflow cluster_techniques Analytical Techniques cluster_results Characterization Data Sample This compound Sample HPLC HPLC Sample->HPLC LCMS LC-MS Sample->LCMS NMR NMR (¹H & ¹³C) Sample->NMR FTIR FT-IR Sample->FTIR Purity Purity (%) & Impurity Profile HPLC->Purity MolWeight Molecular Weight Confirmation (m/z) LCMS->MolWeight Structure Definitive Structure & Isomer Confirmation NMR->Structure FuncGroups Functional Group Identification FTIR->FuncGroups Final Fully Characterized Intermediate Purity->Final MolWeight->Final Structure->Final FuncGroups->Final

Caption: Integrated analytical workflow.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and structural integrity of this important synthetic intermediate. The protocols and expected data presented herein serve as a robust starting point for quality control and assurance in any research or development setting. Adherence to these methodologies will ensure the reliability of downstream applications and contribute to the overall success of the scientific endeavor.

References

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Tert-butyl n-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate. PubChemLite. Available at: [Link]

  • Variable Temperature NMR Experiment Studying Cyanopyridone Structure. VNU Journal of Science: Natural Sciences and Technology. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. PubChem. Available at: [Link]

  • Plot of 13 C NMR C-Cl(ppm) values of substituted cyanopyridine compound... ResearchGate. Available at: [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Available at: [Link]

  • SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6. Organic Syntheses. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. Available at: [Link]

  • tert-Butyl (2-cyanopyridin-4-yl)carbamate. Lead Sciences. Available at: [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • 2-(((tert-Butoxycarbonyl)amino)methyl)isonicotinic acid. MySkinRecipes. Available at: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. Thieme. Available at: [Link]

  • Study of some properties of cyanopyridine derivatives in solutions. Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of cis-(RNC)(2)Pt-II Species Useful as Synthons for Generation of Various (Aminocarbene)Pt-II Complexes. ResearchGate. Available at: [Link]

  • Synthesis and characterization of cyanocobalamin conjugates with Pt(II) complexes towards potential therapeutic applications. ScienceDirect. Available at: [Link]

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Application Note: Leveraging tert-Butyl (4-cyanopyridin-2-yl)carbamate for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino-4-cyanopyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. This application note provides a comprehensive guide for researchers on the strategic use of tert-Butyl (4-cyanopyridin-2-yl)carbamate , a key building block for accessing this important pharmacophore. We will delve into the rationale behind its design, provide detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, and offer insights into the subsequent deprotection and characterization steps. The methodologies described herein are designed to be robust and reproducible, empowering drug discovery professionals to efficiently synthesize libraries of novel inhibitors for screening and lead optimization.

Introduction: The Strategic Importance of the 2-Amino-4-cyanopyridine Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The ATP-binding site of protein kinases has been a primary focus for the design of small molecule inhibitors. A key interaction within this site occurs at the "hinge" region, which forms critical hydrogen bonds with inhibitors, mimicking the binding of the adenine ring of ATP.[2]

The 2-aminopyridine moiety has emerged as a premier hinge-binding motif in a multitude of kinase inhibitors.[2][3] Its nitrogen atom and exocyclic amino group can form a bidentate hydrogen bond pattern with the kinase hinge backbone, providing a strong anchor for the inhibitor. The addition of a cyano group at the 4-position of the pyridine ring can further enhance binding affinity and modulate the electronic properties of the scaffold.[4][5][6] Several successful kinase inhibitors are built upon this or structurally related scaffolds.[4][7]

Synthesizing derivatives based on this core requires a versatile and strategically designed starting material. This compound is an ideal precursor for this purpose. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the 2-amino functionality. This protection is essential for preventing undesired side reactions, such as N-arylation, during palladium-catalyzed cross-coupling reactions, thereby directing the synthesis towards the desired C-C or C-N bond formation at other positions on the pyridine ring.[8][9]

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is fundamental to its successful application and safe handling in a laboratory setting.

PropertyValue
Chemical Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane, Ethyl Acetate
CAS Number 878643-61-9
Storage Store in a cool, dry place away from light and moisture. Recommend storage at 2-8 °C under an inert atmosphere.

Synthetic Strategy: The Role of the Boc Protecting Group

The primary function of the tert-butoxycarbonyl (Boc) group in this context is to temporarily mask the nucleophilicity of the 2-amino group.[9] Many of the most powerful reactions for constructing kinase inhibitors, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, are palladium-catalyzed and involve basic conditions.[10][11][12] Without protection, the free amino group could compete in the reaction, leading to a complex mixture of products and significantly lower yields of the desired compound.[8]

The Boc group is ideal for this role due to its:

  • Ease of Installation: It can be readily introduced using di-tert-butyl dicarbonate ((Boc)₂O).[13][14]

  • Stability: It is robust and stable under the basic conditions typically employed in cross-coupling reactions.[15]

  • Facile Cleavage: It can be removed cleanly and efficiently under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, which is orthogonal to many other protecting groups.[13][16][17]

This protection-coupling-deprotection sequence is a cornerstone of modern medicinal chemistry, enabling the modular and efficient synthesis of complex molecules.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the application of this compound in the synthesis of a model kinase inhibitor intermediate.

General Synthetic Workflow

The overall workflow involves a palladium-catalyzed cross-coupling reaction to introduce a desired aryl or heteroaryl moiety, followed by the removal of the Boc protecting group to reveal the final 2-aminopyridine hinge binder.

G cluster_0 PART 1: C-C Bond Formation cluster_1 PART 2: Deprotection A tert-Butyl (4-cyanopyridin-2-yl)carbamate C Suzuki-Miyaura Coupling (Protocol 4.2) A->C Pyridine Source B Aryl/Heteroaryl Boronic Acid or Ester B->C Coupling Partner D Boc-Protected Coupled Product C->D Yields Product E Acidic Deprotection (Protocol 4.3) D->E Substrate F Final Inhibitor Core: 2-Amino-4-cyano-x-arylpyridine E->F Final Product

Caption: Synthetic workflow for inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of tert-Butyl (4-bromo-pyridin-2-yl)carbamate (as a representative starting material for accessing the 4-cyano derivative via subsequent chemistry, or assuming a pre-existing halo-cyanopyridine) with an arylboronic acid. The conditions are robust and generally applicable to a wide range of substrates.[10][11][18]

Materials:

  • tert-Butyl (4-bromopyridin-2-yl)carbamate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄), tribasic (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • To a dry Schlenk flask, add tert-Butyl (4-bromopyridin-2-yl)carbamate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • In a separate vial, under an inert atmosphere, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents via syringe.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask via syringe to achieve a final concentration of ~0.1 M with respect to the starting carbamate.

  • Degas the final reaction mixture by bubbling with argon for an additional 10-15 minutes.[10]

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[10]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Boc-protected coupled product.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group under acidic conditions to yield the final 2-aminopyridine inhibitor core.[13][14][16]

Materials:

  • Boc-protected coupled product (from Protocol 4.2) (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic and may evolve CO₂ gas.[13]

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

Work-up and Purification:

  • Re-dissolve the residue in ethyl acetate.

  • Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by column chromatography, recrystallization, or preparative HPLC to yield the final, highly pure 2-aminopyridine derivative.

Characterization and Data Interpretation

Validation of the synthesized compounds is a critical step. Standard analytical techniques should be employed:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity of the intermediate and final products.

  • LC-MS: To confirm the molecular weight of the desired product and to assess purity.

  • HPLC: To determine the final purity of the compound, which is crucial for subsequent biological assays. A purity of >95% is typically required for in vitro screening.

Biological Context: Kinase Signaling Pathways

The inhibitors synthesized using this methodology are designed to target the ATP-binding site of protein kinases, thereby disrupting downstream signaling cascades. For example, many kinase inhibitors target pathways like the MAPK/ERK pathway, which is frequently hyperactivated in cancer.

G cluster_pathway Simplified Kinase Cascade RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Promotes Inhibitor Synthesized Inhibitor (e.g., targeting RAF) Inhibitor->RAF INHIBITS

Caption: Inhibition of a kinase (e.g., RAF) blocks the signal cascade.

By effectively blocking the kinase activity, these compounds can halt the phosphorylation cascade that leads to aberrant cell proliferation and survival, providing a powerful therapeutic strategy.[7]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic use of the Boc protecting group enables clean and efficient execution of modern cross-coupling chemistries, facilitating the rapid generation of diverse chemical libraries. The protocols outlined in this application note provide a robust foundation for researchers in drug discovery to synthesize and explore the therapeutic potential of the potent 2-amino-4-cyanopyridine scaffold.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Lovering, F., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
  • Benchchem. (n.d.). Efficacy of Fluorinated Aminopyridines in Kinase Hinge Binding: A Comparative Guide.
  • Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development.
  • Guidechem. (n.d.). How can 2-Amino-4-cyanopyridine be synthesized?.
  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • ASNA Company for advanced technologies Ltd. (n.d.). Boc Protected Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Kusakabe, K., et al. (2015). A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity. Bioorganic & Medicinal Chemistry.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • Benchchem. (n.d.). The Mechanism of Action of the Boc Protecting Group in Synthesis: An In-depth Technical Guide.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc.
  • Hemeda, L. R., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD.
  • Request PDF. (n.d.). ChemInform Abstract: 2-Amino-3-cyanopyridine: a Bioactive Scaffold.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PUBDB. (n.d.). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts.
  • Ghorbani-Vaghei, R., et al. (2014). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate.
  • Akocak, S., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology.
  • Al-Ostoot, F. H., et al. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Medicinal Chemistry.
  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • ResearchGate. (n.d.). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors.
  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • RSC Publishing. (n.d.). Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of compound 8. Reagents and conditions.
  • ResearchGate. (2023). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (4-cyanopyridin-2-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to overcome common challenges and improve yield and purity.

Synthetic Overview & Core Strategy

This compound is a valuable building block in medicinal chemistry. The most common and reliable synthetic routes start from either 2-amino-4-chloropyridine or 2-aminopyridine, proceeding through two key transformations: Boc protection of the 2-amino group and cyanation of the 4-position. The order of these steps is critical and presents different experimental challenges.

Route A: Boc protection followed by Palladium-catalyzed cyanation. Route B: Cyanation of a precursor followed by Boc protection of the resulting 2-amino-4-cyanopyridine.[1]

Route A is often preferred as the Boc-protected intermediate is typically more soluble in organic solvents used for cross-coupling reactions and the electron-donating nature of the Boc-protected amino group can facilitate the oxidative addition step in the catalytic cycle.

Below is a diagram outlining the generally preferred synthetic workflow (Route A).

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Cyanation cluster_2 Step 3: Purification A 2-Amino-4-chloropyridine B tert-Butyl (4-chloropyridin-2-yl)carbamate A->B (Boc)₂O, Base (e.g., TEA, DMAP) Solvent (e.g., DCM, THF) C This compound B->C Cyanide Source (e.g., Zn(CN)₂) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., dppf) Solvent (e.g., DMF, DMA) D Purified Product C->D Column Chromatography or Recrystallization G Start Low Cyanation Yield? Check_Catalyst Is the Pd catalyst/ligand system optimal? (e.g., Pd₂(dba)₃/dppf) Start->Check_Catalyst Yes Start->Check_Catalyst No Check_Solvent Is the solvent anhydrous and polar aprotic? (e.g., DMF, DMA) Start->Check_Solvent No Check_Temp Is the temperature high enough? (Try 100-120 °C) Start->Check_Temp No Check_CN Is Zn(CN)₂ used to minimize catalyst poisoning? Start->Check_CN No Check_Catalyst->Check_Solvent Yes Check_Solvent->Check_Temp Yes Check_Temp->Check_CN Yes Success Improved Yield Check_CN->Success Problem Solved

Caption: Troubleshooting decision tree for low cyanation yield.

Recommended Protocol for Palladium-Catalyzed Cyanation:

  • To an oven-dried flask, add tert-butyl (4-chloropyridin-2-yl)carbamate (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

Problem Area 3: Product Purification and Impurities

Q: I've formed the product, but it's difficult to purify. What are the likely impurities?

A: Impurities often co-elute with the product or are difficult to separate.

Common Impurities & Solutions:

  • Unreacted Starting Material: If the cyanation is incomplete, the starting chloro-pyridine will be present. Its polarity is similar to the product, making separation tricky. Optimize the reaction conditions to drive the reaction to completion. A slightly less polar eluent system (e.g., Hexane/Ethyl Acetate) may improve separation on a silica column.

  • De-Boc'd Product (2-amino-4-cyanopyridine): If the reaction was run under harsh conditions or exposed to acid during workup, the Boc group can be cleaved. This impurity is significantly more polar. A basic wash (e.g., with sat. aq. NaHCO₃) during workup can help remove any acidic residue.

  • Hydrolyzed Nitrile (Carboxamide): Trace water in the reaction mixture, especially at high temperatures, can lead to the hydrolysis of the nitrile to the corresponding primary amide. This is often difficult to separate. Ensuring strictly anhydrous conditions is the best prevention.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link] [2][3]2. Malig, T. C., et al. (2017). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 56(34), 10374–10378. [Link] [4]3. Anbarasan, P., et al. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. European Journal of Organic Chemistry, 2003(19), 3513-3526. [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl (4-cyanopyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges and side products encountered during its synthesis, providing troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. The most common route to this compound involves the Boc-protection of 2-amino-4-cyanopyridine. While seemingly straightforward, this reaction is not without its pitfalls. This guide provides a systematic approach to identifying and mitigating the formation of common side products.

Troubleshooting Guide: Common Synthesis Side Products

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your synthesis.

Q1: I'm observing an unexpected, more polar spot on my TLC plate that stains with ninhydrin. What could it be?

A1: This is likely the starting material, 2-amino-4-cyanopyridine. Its presence indicates an incomplete reaction.

  • Causality: The nucleophilicity of the amino group on the pyridine ring can be lower than that of aliphatic amines, sometimes leading to sluggish or incomplete reactions with di-tert-butyl dicarbonate (Boc₂O).[1]

  • Troubleshooting Steps:

    • Increase Reaction Time: Monitor the reaction by TLC every hour. If the starting material is still present after several hours, consider extending the reaction time.

    • Increase Stoichiometry of Boc₂O: A slight excess of Boc₂O (1.1 to 1.5 equivalents) can help drive the reaction to completion. However, be mindful that a large excess can lead to other side products (see Q2).

    • Optimize Base and Solvent: The choice of base and solvent is crucial. While bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, using 4-dimethylaminopyridine (DMAP) as a catalyst in a solvent like acetonitrile can enhance the reaction rate.[2][3]

    • Temperature Control: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but should be done cautiously to avoid degradation of Boc₂O.[4]

Q2: My TLC shows a less polar, UV-active spot that doesn't stain with ninhydrin. What is this impurity?

A2: This could be the di-Boc protected side product, tert-butyl (tert-butoxycarbonyl)(4-cyanopyridin-2-yl)carbamate.

  • Causality: Under forcing conditions (e.g., large excess of Boc₂O, strong base, or prolonged reaction times), a second Boc group can be added to the carbamate nitrogen.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a modest excess of Boc₂O (1.05-1.2 equivalents).

    • Avoid Strong Bases: Strong bases can deprotonate the newly formed carbamate, facilitating a second acylation. Using a milder base like sodium bicarbonate in a biphasic system or even catalyst-free conditions in water can favor mono-protection.[5]

    • Purification: This side product can often be separated from the desired product by column chromatography on silica gel, as it is significantly less polar.

Q3: After workup, my NMR spectrum shows a peak corresponding to isonicotinamide or isonicotinic acid. How did this form?

A3: This indicates hydrolysis of the nitrile group.

  • Causality: The cyano group is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures.[6][7] The workup procedure is a likely source of this side product.

  • Troubleshooting Steps:

    • Neutral Workup: During the aqueous workup, ensure the pH is kept as close to neutral as possible. Avoid strong acidic or basic washes if the nitrile is sensitive.

    • Temperature Control: Perform the workup and any subsequent extractions at room temperature or below.

    • Minimize Water Contact Time: Do not let the reaction mixture or product sit in aqueous layers for extended periods. Promptly extract the product into an organic solvent and dry it thoroughly.

Q4: I have a persistent impurity with a similar polarity to my product, making purification by column chromatography difficult. What could it be?

A4: This might be an isomer, such as tert-butyl (2-cyanopyridin-3-yl)carbamate or tert-butyl (3-cyanopyridin-2-yl)carbamate, if the synthesis of the starting material, 2-amino-4-cyanopyridine, was not clean.

  • Causality: The synthesis of 2-amino-4-cyanopyridine can sometimes yield isomeric impurities depending on the starting materials and reaction conditions.[8][9] These isomers will undergo Boc-protection along with the desired starting material.

  • Troubleshooting Steps:

    • Analyze Starting Material: Before starting the Boc-protection, confirm the purity of your 2-amino-4-cyanopyridine by NMR, HPLC, and/or LC-MS.

    • Recrystallize Starting Material: If isomeric impurities are present, attempt to purify the 2-amino-4-cyanopyridine by recrystallization.

    • Optimize Chromatography: If the impurity is already present in your product, you may need to use a more sophisticated purification method, such as preparative HPLC or supercritical fluid chromatography (SFC).

Q5: My reaction is sluggish and I'm seeing decomposition of the Boc anhydride. What is happening?

A5: Di-tert-butyl dicarbonate can decompose, especially in the presence of moisture or at elevated temperatures.[4][10]

  • Causality: The presence of water can lead to the hydrolysis of Boc₂O to tert-butanol and carbon dioxide.[10]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Fresh Reagent: Use a fresh bottle of Boc₂O. Older bottles may have absorbed moisture.

    • Moderate Temperature: Avoid excessive heating of the reaction mixture.

Frequently Asked Questions (FAQs)

What is the best way to monitor the progress of the reaction? Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., 30-50% ethyl acetate in hexanes). The product should be UV-active but not stain with ninhydrin, while the starting amine will be both UV-active and ninhydrin-positive.

What are the recommended storage conditions for this compound? Store the compound in a cool, dry place, away from light and moisture. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent hydrolysis of the carbamate or nitrile.

Can I use a different protecting group for the 2-amino group? Yes, other protecting groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the Boc group is often preferred due to its stability to a wide range of conditions and its ease of removal with mild acid.[2]

What are the common methods for deprotection of the Boc group? The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[3][10]

Experimental Protocols

General Protocol for the Synthesis of this compound
  • To a stirred solution of 2-amino-4-cyanopyridine (1.0 eq) in an appropriate solvent (e.g., dichloromethane, acetonitrile, or THF) at room temperature, add a base such as triethylamine (1.2 eq) or DMAP (0.1 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

TLC Method for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 30-50% Ethyl acetate in Hexanes

  • Visualization: UV light (254 nm) and ninhydrin stain.

Data Presentation

CompoundRf Value (40% EtOAc/Hex)UV ActiveNinhydrin Positive
2-Amino-4-cyanopyridine~0.2YesYes
This compound~0.5YesNo
Di-Boc protected side product~0.8YesNo
IsonicotinamideBaselineYesNo

Visualizing Reaction Pathways

Main Reaction Pathway

Main_Reaction A 2-Amino-4-cyanopyridine C This compound A->C Boc Protection B Di-tert-butyl dicarbonate (Boc₂O) Base

Caption: Boc-protection of 2-amino-4-cyanopyridine.

Side Product Formation Pathways

Side_Products cluster_main Main Reaction cluster_side Side Reactions A 2-Amino-4-cyanopyridine B This compound A->B Boc₂O, Base C Di-Boc Product B->C Excess Boc₂O D Isonicotinamide/ Isonicotinic Acid B->D Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Formation of common side products.

References

  • Google Patents.
  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link]

  • chemeurope.com. Di-tert-butyl dicarbonate. [Link]

  • ResearchGate. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • YouTube. Di-tert-butyl dicarbonate. [Link]

  • Google Patents.
  • Google Patents. Synthesis method of 2-amino pyridine compounds.
  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

  • Katritzky, A. R., et al. Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997. [Link]

  • ACS Publications. Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism. [Link]

  • Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).
  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • Lead Sciences. tert-Butyl (2-cyanopyridin-4-yl)carbamate. [Link]

  • PubChem. (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Technical Support Center: A Researcher's Guide to Purifying tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl (4-cyanopyridin-2-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the common, yet often frustrating, purification challenges encountered post-synthesis. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve problems independently.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address the most frequent challenges observed in the field.

Q1: My crude product is a persistent oil or sticky gum after work-up and solvent removal. How can I solidify it for easier handling and purification?

Answer: This is a very common issue with Boc-protected compounds that may contain residual solvents or minor impurities preventing crystallization.

Root Cause Analysis: The tert-butyl group can disrupt crystal lattice formation, and even trace amounts of solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Triethylamine (TEA) can plasticize the material, resulting in an oil. The starting material, 2-amino-4-cyanopyridine, is a solid, but the addition of the bulky, lipophilic Boc group changes the physicochemical properties significantly.

Solutions:

  • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the crude material under high vacuum (ideally <1 mmHg) for several hours, sometimes with gentle warming (30-40°C). The Boc group is generally stable to moderate heat but can be labile under acidic conditions.[1]

  • Solvent Trituration/Pulping: This technique uses a solvent system where the desired product is poorly soluble, but the impurities are soluble.

    • Procedure: Add a small amount of a non-polar solvent like hexanes, diethyl ether, or a mixture of the two to your crude oil.

    • Mechanism: Use a spatula or glass rod to vigorously scratch the inside of the flask and stir the mixture. This mechanical agitation, combined with the non-polar environment, can induce nucleation and crystallization. Once a solid begins to form, continue stirring for 30-60 minutes to allow for complete precipitation.

    • Final Step: Collect the resulting solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum. This process is often effective for removing highly non-polar impurities and residual (Boc)₂O. A patent on crystallizing oily Boc-amino acids suggests a similar pulping step with a weak polar solvent after inducing solidification.[2][3]

Q2: I'm getting poor separation between my product and a closely-running impurity during flash column chromatography. How can I optimize the separation?

Answer: Achieving baseline separation is critical for high purity. The key is to modify the mobile phase (eluent) to exploit the subtle polarity differences between your product and the impurity.

Probable Impurities:

  • 2-amino-4-cyanopyridine (Starting Material): More polar than the product. It will have a lower Rf value.

  • Di-tert-butyl dicarbonate ((Boc)₂O) & Byproducts: Less polar than the product. Will have a higher Rf value.

  • Di-Boc protected amine: A potential, non-polar byproduct where the exocyclic amine is protected twice. This is less common but possible under certain conditions.

Optimized Column Chromatography Protocol:

Based on the structure and empirical data from similar compounds, a solvent system of Ethyl Acetate (EtOAc) in Hexanes is the most effective.[1]

Table 1: Suggested Eluent Systems for Flash Chromatography

Eluent System (EtOAc in Hexanes, v/v)Expected Product RfTarget Impurity & Relative RfScientific Rationale
20% EtOAc / 80% Hexanes ~0.15 - 0.20Starting Material: Rf < 0.1Reduces overall polarity, increasing retention of all compounds on the silica gel. This enhances the separation between the moderately polar product and the more polar starting amine.
30% EtOAc / 70% Hexanes ~0.25 - 0.30 [1]General Purpose: Good starting pointThis is an excellent starting point for initial trials. It provides good mobility for the product while leaving polar impurities near the baseline.
40% EtOAc / 60% Hexanes ~0.35 - 0.40Non-polar Impurities: Rf > 0.6Increases eluent polarity to speed up elution. Use this if your product is retaining too strongly and you need to separate it from very non-polar impurities like residual (Boc)₂O.

Pro-Tip (Trustworthiness): Always perform a pre-run using Thin Layer Chromatography (TLC) with the proposed eluent systems to determine the optimal conditions before committing your entire batch to the column. The ideal system will place your product's Rf value between 0.25 and 0.35.

Q3: My final product looks clean by TLC, but the NMR spectrum shows a low integral for the Boc group (tert-butyl protons). What is happening?

Answer: This indicates partial or complete cleavage of the Boc protecting group.

Root Cause Analysis: The Boc group is notoriously sensitive to acid.[4] Exposure to acidic conditions, even inadvertently, will cleave it to generate the free amine and gaseous byproducts (CO₂ and isobutylene).

Common Sources of Acid Contamination:

  • Inadequate Quenching: If your reaction work-up involved an acid wash (e.g., with dilute HCl or citric acid), failure to subsequently wash with a basic solution (like saturated NaHCO₃) can leave trace acid in the organic layer.

  • Chlorinated Solvents: Dichloromethane (DCM), if stored improperly or for long periods, can generate trace amounts of HCl.

  • Silica Gel: Standard silica gel is slightly acidic. While generally fine for flash chromatography, prolonged exposure (e.g., letting the compound sit on a column for an extended period) can cause slow degradation of highly sensitive substrates.

Preventative Measures:

  • Neutral Work-up: Always include a final wash with saturated sodium bicarbonate solution or water during your extraction procedure to ensure the crude product is not acidic before concentration.

  • Use Fresh Solvents: Employ fresh, high-quality solvents, especially DCM, for your reaction and purification.

  • Efficient Chromatography: Do not delay elution. Once the product is loaded onto the column, proceed with the purification promptly. If you must pause, flush the column with a less polar solvent mixture to halt the migration of the compound band. For extremely sensitive compounds, silica gel can be pre-treated by washing with a solvent mixture containing a small amount of a non-volatile base like triethylamine (~0.5%), although this is not typically necessary for this compound.

Visualizing the Purification Strategy

A logical workflow is key to efficiently isolating pure this compound.

Caption: Decision workflow for purifying crude this compound.

Frequently Asked Questions (FAQs)

  • What is the expected appearance of the pure compound?

    • Pure this compound is typically a white to off-white solid.

  • How should I store the purified material?

    • Store in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at 2-8°C. This minimizes exposure to atmospheric moisture and acidic gases. Vendor recommendations often suggest storage under inert atmosphere.[5]

  • Which analytical techniques are best for final purity assessment?

    • ¹H NMR: Provides structural confirmation and detects proton-bearing impurities. Key signals are the tert-butyl singlet (~1.5 ppm), and the aromatic protons of the pyridine ring.

    • LC-MS: Ideal for assessing purity with high sensitivity. It can detect non-UV active impurities and confirm the molecular weight (Expected [M+H]⁺ ≈ 220.1). Application notes for similar compounds highlight the utility of HPLC for purity assessment.[6]

    • Melting Point: A sharp melting point range is a good indicator of high purity.

References

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Publishing. Retrieved from [Link]

  • Omar, Y., Santucci, G., & Afarinkia, K. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the first chameleon diene bearing an electron-donating substituent. Molecules, 27(17), 5666. Supplementary Material. UWL Repository. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
  • Google Patents. (n.d.). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Google Patents. (n.d.). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). US 8,357,808 B2.
  • Google Patents. (n.d.). WO 2013/134298 A1.
  • Google Patents. (n.d.). Crystallization method of Boc-amino acid.
  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • Lead Sciences. (n.d.). tert-Butyl (2-cyanopyridin-4-yl)carbamate. Retrieved from [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). BOC protection method for aminopyridine.
  • PubChem. (n.d.). (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]

  • Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Retrieved from [Link]

  • Supporting Information. (n.d.). Coupling of α-Bromoamides and Unactivated Alkenes to Form γ- Lactams through EDA and Photoredox Catalysis. Retrieved from [Link]

Sources

tert-Butyl (4-cyanopyridin-2-yl)carbamate stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for tert-butyl (4-cyanopyridin-2-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges related to its stability, handling, and reaction optimization, providing field-tested insights and actionable protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry environment, ideally between 2-8°C.[1] It should be kept in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and atmospheric contaminants.[1][2] Store away from acids and strong oxidizing agents.[3][4]

Q2: How stable is the tert-butoxycarbonyl (Boc) protecting group on this molecule?

A2: The Boc group is robust under basic, nucleophilic, and most reductive conditions, making it compatible with a wide range of synthetic transformations.[5][6] However, it is highly sensitive to acidic conditions and will be cleaved to yield the free amine.[5][7] This lability is the primary stability concern and the most common pathway for unintended degradation.

Q3: Can I heat my reaction mixture containing this compound?

A3: Moderate heating is generally acceptable, provided the reaction conditions are not acidic. The Boc group is thermally stable to a reasonable degree, but prolonged exposure to high temperatures, especially in the presence of even trace acidic impurities, can accelerate deprotection. Always monitor your reaction by TLC or LC-MS when applying heat. While some Boc deprotections can be performed thermally, this typically requires higher temperatures than standard reflux conditions.[7]

Q4: What are the first signs of degradation I should look for?

A4: The primary sign of degradation is the appearance of the deprotected amine, 2-amino-4-cyanopyridine. This can be easily monitored by analytical techniques like Thin Layer Chromatography (TLC), where a new, more polar spot will appear, or by LC-MS, which will show a peak corresponding to the mass of the free amine. Discoloration of the solid material (e.g., from off-white to yellow or brown) can also indicate potential degradation, though this is not a definitive test.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section explores specific problems encountered during synthesis and provides a logical framework for diagnosing and solving them.

Issue 1: Low or No Yield in a Subsequent Reaction Step

Symptom: You are using this compound as a starting material, but your downstream reaction (e.g., a cross-coupling or substitution) is failing or giving very low yields.

Possible Causes & Solutions:

  • Premature Deprotection: The most common culprit is the presence of acid.

    • Diagnosis: Analyze your starting material by ¹H NMR or LC-MS to confirm its purity and ensure it hasn't degraded during storage. Run a control reaction with a small amount of a mild acid (e.g., a drop of acetic acid) to see if it quenches the reaction entirely, confirming sensitivity.

    • Solution: Ensure all reagents and solvents are anhydrous and free of acidic impurities. If using reagents that might generate acidic byproducts (e.g., certain coupling reagents), consider adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to the reaction mixture to scavenge any protons.

  • Poor Solubility: The reagent may not be fully dissolved in the chosen solvent system, leading to a heterogeneous mixture and poor reactivity.[8]

    • Diagnosis: Visually inspect the reaction. Does it appear as a clear, homogenous solution? If not, solubility is likely an issue.

    • Solution: Experiment with different solvent systems. Aprotic polar solvents like DMF, DMSO, or NMP are often good choices for pyridine-containing compounds. Gentle warming can also improve solubility, but must be done cautiously (see FAQ Q3).

Issue 2: Appearance of Unexpected Byproducts in the Reaction Mixture

Symptom: Your reaction is proceeding, but HPLC or NMR analysis shows significant, unidentified byproducts.

Possible Causes & Solutions:

  • Alkylation from Boc-Deprotection: This is a classic issue when performing an intentional acidic deprotection, but it can also occur if trace acid is present in other reactions. The cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺).[6][7] This cation is a potent electrophile and can alkylate any nucleophilic sites on your starting material or product, including the pyridine nitrogen or other sensitive functional groups.[7]

    • Diagnosis: Look for peaks in your mass spectrum corresponding to your desired product + 56 Da (the mass of a tert-butyl group). ¹H NMR may show a new singlet at ~1.3-1.5 ppm.

    • Solution: If deprotection is intended, add a scavenger to the reaction.[9] Common scavengers like triethylsilane (TES), anisole, or thioanisole are very effective at trapping the tert-butyl cation.[6][7] If deprotection is unintended, this points to an acid contamination issue that must be resolved as described in Issue 1.

    cluster_deprotection Acid-Catalyzed Deprotection cluster_side_reaction Side Reaction Boc_Protected tert-Butyl (4-cyanopyridin-2-yl)carbamate Protonation Protonated Carbamate Boc_Protected->Protonation H⁺ (Acid) Cleavage Cleavage Protonation->Cleavage Spontaneous Cleavage Amine Amine Cleavage->Amine CO2 CO2 Cleavage->CO2 tBu_Cation tert-Butyl Cation (t-Bu⁺) Cleavage->tBu_Cation Alkylation Alkylated Byproduct (Nu-tBu) tBu_Cation->Alkylation Nucleophile Nucleophile (Nu⁻) (e.g., Pyridine N, Solvent) Nucleophile->Alkylation

    Caption: Boc deprotection pathway and subsequent side reaction.

Issue 3: Difficulty in Achieving Complete Boc-Deprotection

Symptom: You are trying to remove the Boc group using standard acidic conditions (e.g., TFA in DCM), but the reaction is sluggish or stalls, leaving unreacted starting material.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Stoichiometry: While the Boc group is acid-labile, the pyridine nitrogen is basic and will consume a portion of the acid catalyst, effectively neutralizing it.

    • Diagnosis: The reaction pH is not low enough to facilitate rapid cleavage.

    • Solution: Increase the equivalents of acid. For substrates containing basic amines, using a larger excess of TFA (e.g., 20-50% v/v in DCM) or switching to a stronger acid system like HCl in dioxane or diethyl ether may be necessary.[10] Always monitor the reaction to avoid excessive exposure time which could degrade other parts of the molecule.

  • Water Contamination: The presence of water can interfere with some deprotection mechanisms, particularly those involving Lewis acids.

    • Diagnosis: Difficult to diagnose directly, but a common issue if anhydrous solvents and reagents are not used.

    • Solution: Use anhydrous solvents and reagents for the deprotection step. Ensure the reaction vessel is properly dried before use.

    start Incomplete Deprotection? check_sm Starting Material Remains by TLC/LCMS start->check_sm check_acid Is the Pyridine N Consuming Acid? check_sm->check_acid increase_acid Action: Increase Acid Stoichiometry (e.g., >10 eq TFA) or Use Stronger Acid (HCl/Dioxane) check_acid->increase_acid Yes check_water Are Conditions Anhydrous? check_acid->check_water No success Reaction Complete increase_acid->success use_anhydrous Action: Use Anhydrous Solvents and Reagents check_water->use_anhydrous No check_water->success Yes use_anhydrous->success

    Caption: Troubleshooting workflow for incomplete Boc-deprotection.

Part 3: Key Experimental Protocols & Data

Technical Data Summary
PropertyValueSource/Comment
Molecular Formula C₁₁H₁₃N₃O₂[1]
Molecular Weight 219.24 g/mol [1]
Appearance Off-white to white solidGeneral observation
Storage 2-8°C, Inert Atmosphere[1]
Key Instabilities Acid-labile[5][6][7]
Protocol 1: Standard Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the primary degradation product, 2-amino-4-cyanopyridine.

Instrumentation & Conditions:

ParameterSpecification
System HPLC with UV Detector
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 254 nm

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Injection: Inject 5-10 µL of the filtered sample onto the column.

  • Data Analysis: The main peak for the Boc-protected compound will be less polar and have a longer retention time. If degradation has occurred, a more polar peak corresponding to 2-amino-4-cyanopyridine will appear at an earlier retention time. Purity is determined by the area percentage of the main peak.

Caption: Workflow for HPLC purity analysis.

Protocol 2: Standard Boc-Deprotection with Scavengers

This protocol describes a robust method for removing the Boc group while minimizing the risk of side reactions from the tert-butyl cation.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA, 10-20 eq)

  • Triethylsilane (TES, 3-5 eq) as a scavenger

Methodology:

  • Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Scavenger Addition: Add triethylsilane to the solution and stir for 2 minutes at room temperature.

  • Deprotection: Cool the mixture to 0°C using an ice bath. Add TFA dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: The resulting crude amine (as a TFA salt) can be purified by standard methods such as recrystallization, precipitation, or column chromatography after neutralization. To obtain the free base, dissolve the crude salt in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution).

References

  • Lead Sciences. tert-Butyl (2-cyanopyridin-4-yl)carbamate. [Link]

  • Google Patents. CN102936220A - BOC protection method for aminopyridine.
  • ResearchGate. Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link]

  • Organic Chemistry Portal. Mild and selective deprotection of carbamates with Bu4NF. [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • Google Patents. CN102936220B - BOC protection method for aminopyridine.
  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubMed Central. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. [Link]

  • Quora. What is the protection of BOC in organic synthesis processes?. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. [Link]

  • Google Patents.
  • ResearchGate. (PDF) tert-Butyl methoxy(2-propynyl)carbamate. [Link]

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Technical Support Center: Optimization of Reaction Parameters for tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of tert-Butyl (4-cyanopyridin-2-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the N-tert-butoxycarbonylation (Boc protection) of 2-amino-4-cyanopyridine. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to achieve optimal, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most direct and widely used method is the N-protection of 2-amino-4-cyanopyridine using di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This reaction involves the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of (Boc)₂O. The reaction is typically facilitated by a base and conducted in an appropriate anhydrous solvent.

Q2: Why is the Boc protecting group essential for this molecule in further synthetic steps?

The Boc group is a crucial protecting group in organic synthesis.[1] It masks the nucleophilicity of the amino group on the pyridine ring, preventing it from participating in unwanted side reactions during subsequent transformations at other positions of the molecule. Its key advantages are its stability to most nucleophilic and basic conditions and its susceptibility to cleavage under anhydrous acidic conditions (e.g., with trifluoroacetic acid, TFA), which provides an orthogonal protection strategy in multi-step syntheses.[1][2]

Q3: What makes the Boc protection of 2-amino-4-cyanopyridine potentially challenging?

The primary challenge stems from the electronic nature of the pyridine ring. The pyridine nitrogen and the cyano group at the 4-position are both electron-withdrawing, which significantly reduces the nucleophilicity of the 2-amino group. This deactivation can lead to sluggish or incomplete reactions compared to the Boc protection of more electron-rich anilines or aliphatic amines. Therefore, careful optimization of reaction conditions is critical.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying chemical reasoning and actionable solutions.

Issue 1: Low to No Product Yield

Q: My reaction shows very low conversion, with a significant amount of unreacted 2-amino-4-cyanopyridine remaining after 24 hours. What are the likely causes and how can I improve the yield?

A: This is the most common issue and typically points to insufficient reaction activation or suboptimal conditions. Let's break down the potential causes.

  • Cause A: Insufficient Base or Inappropriate Base Choice

    • The Chemistry: While the reaction can sometimes proceed without a base, the tert-butanol byproduct is weakly acidic and can protonate the starting amine, further reducing its nucleophilicity. A base is often required to neutralize this and to facilitate the reaction. However, a base that is too sterically hindered or too weak may be ineffective.

    • Solution:

      • Introduce a Catalyst: Incorporate a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that reacts with (Boc)₂O to form a highly reactive intermediate, which is then readily attacked by the weakly nucleophilic aminopyridine.

      • Use a Non-Nucleophilic Base: Add a stoichiometric amount (1.1-1.5 equivalents) of a non-nucleophilic amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction.[3]

      • Alternative Conditions: For particularly stubborn reactions, a stronger base system may be required, though this increases the risk of side reactions. A combination of EDCI, HOBt, and an amine base has been reported for the Boc protection of aminopyridines, providing high yield and selectivity.[4]

  • Cause B: Suboptimal Solvent and Temperature

    • The Chemistry: The polarity and solvating power of the solvent can significantly impact reaction rates. The reaction may be too slow at room temperature due to the deactivated substrate.

    • Solution:

      • Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent starting points.[5] Acetonitrile is also a viable option. Ensure the solvent is truly anhydrous, as (Boc)₂O can hydrolyze in the presence of water.[5]

      • Temperature Optimization: If the reaction is sluggish at room temperature, gently heat the mixture to 40-50 °C.[5] Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid potential decomposition or byproduct formation at elevated temperatures.

  • Cause C: Poor Reagent Quality

    • The Chemistry: (Boc)₂O is sensitive to moisture and can degrade over time, especially if stored improperly.[5]

    • Solution:

      • Verify Reagent Quality: Use a fresh bottle of (Boc)₂O or verify the purity of your existing stock.

      • Ensure Anhydrous Conditions: Always use oven-dried glassware and anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent moisture contamination.[5][6]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for addressing low-yield issues.

G cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions start Low Product Yield Observed check_sm Does TLC/LC-MS show unreacted starting material? start->check_sm check_byproducts Does TLC/LC-MS show significant byproducts? check_sm->check_byproducts No cause_activation Cause: Insufficient Activation or Suboptimal Conditions check_sm->cause_activation Yes cause_byproduct Cause: Over-reaction or Impurity Formation check_byproducts->cause_byproduct Yes solution_dmap Solution 1: Add catalytic DMAP cause_activation->solution_dmap Optimize Catalysis solution_heat Solution 2: Increase temperature to 40-50 °C cause_activation->solution_heat Optimize Kinetics solution_reagent Solution 3: Verify (Boc)₂O quality and ensure anhydrous conditions cause_activation->solution_reagent Verify Reagents solution_stoich Solution: Reduce (Boc)₂O to 1.1 equivalents cause_byproduct->solution_stoich Control Stoichiometry solution_temp Solution: Run reaction at 0 °C to RT cause_byproduct->solution_temp Control Temperature

Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of N,N-di-Boc Protected Byproduct

Q: My LC-MS analysis shows a significant peak corresponding to the di-protected amine, tert-Butyl N-(tert-butoxycarbonyl)-N-(4-cyanopyridin-2-yl)carbamate. How can I prevent this?

A: The formation of the di-Boc adduct is a known side reaction, especially with primary amines.[7] It occurs when the initially formed carbamate is deprotonated and acts as a nucleophile towards a second molecule of (Boc)₂O.

  • Cause A: Excess (Boc)₂O

    • The Chemistry: Using a large excess of the protecting agent dramatically increases the probability of a second protection event occurring.

    • Solution: Carefully control the stoichiometry. Use a slight excess, typically 1.1 to 1.2 equivalents, of (Boc)₂O relative to the 2-amino-4-cyanopyridine.[5] This ensures sufficient reagent for complete mono-protection while minimizing the amount available for the second addition.

  • Cause B: Reaction Conditions Too Forcing

    • The Chemistry: High temperatures and/or very strong bases can facilitate the deprotonation of the mono-Boc product, making it more susceptible to a second reaction.

    • Solution:

      • Temperature Control: Perform the reaction at a lower temperature. Start the addition of (Boc)₂O at 0 °C and then allow the reaction to slowly warm to room temperature.[5]

      • Base Selection: Avoid excessively strong bases if di-protection is a major issue. A catalytic amount of DMAP with a stoichiometric amount of a milder base like TEA is often sufficient.

Issue 3: Difficult Purification

Q: The crude product is an oil that is difficult to purify by column chromatography, and I observe streaking on my TLC plates. What can I do?

A: Purification challenges can arise from the physical properties of the product or the presence of closely eluting impurities.

  • Cause A: Residual DMAP or Base

    • The Chemistry: Basic impurities like DMAP or TEA can cause the product to streak on silica gel, leading to poor separation.

    • Solution:

      • Aqueous Workup: Before concentrating the crude reaction mixture, perform an aqueous wash. Dilute the organic layer with a solvent like DCM or Ethyl Acetate, and wash sequentially with a dilute acid (e.g., 1M HCl or 5% citric acid solution) to remove basic impurities, followed by water and then brine.[8] Dry the organic layer over anhydrous sodium sulfate before concentrating.

  • Cause B: Product Physical State

    • The Chemistry: Sometimes the desired product is not a crystalline solid at room temperature, making isolation difficult.

    • Solution:

      • Recrystallization/Trituration: Attempt to induce crystallization. After concentrating the purified column fractions, dissolve the resulting oil in a minimal amount of a good solvent (e.g., DCM, Ethyl Acetate) and add a poor solvent (e.g., hexanes, pentane) dropwise until turbidity persists.[9] Cooling or scratching the flask may initiate crystallization. Trituration, which involves stirring the oil with a non-solvent like hexanes, can also effectively crash out the product as a solid.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above and represents a robust starting point for the synthesis.

Reagents and Recommended Stoichiometry
ReagentMolar Eq.Role
2-Amino-4-cyanopyridine1.0Substrate
Di-tert-butyl dicarbonate1.1 - 1.2Boc-protecting agent
4-Dimethylaminopyridine (DMAP)0.1Nucleophilic catalyst
Triethylamine (TEA)1.2Acid scavenger
Dichloromethane (DCM)-Anhydrous solvent
Step-by-Step Procedure
  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-4-cyanopyridine (1.0 eq), DMAP (0.1 eq), and anhydrous DCM. Stir the mixture at room temperature until all solids dissolve.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the reaction mixture and stir for 5 minutes.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (Typical eluent: 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash with 5% citric acid solution (1x), water (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford this compound as a pure solid.

General Synthesis Workflow
Caption: Standard experimental workflow for synthesis.

References

  • BenchChem. (2025).
  • Dean, A., Cope, C., & Marsden, S. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

  • BenchChem. (2025). Challenges in scaling up the synthesis of (S)-tert-Butyl (1-cyanopropan-2-yl)
  • Organic Syntheses. (n.d.). Procedure for Benzyl hydroxymethyl carbamate. [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • NIH. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • ResearchGate. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]

  • S-tech. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) -....
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Google Patents. (n.d.). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Lead Sciences. (n.d.). tert-Butyl (2-cyanopyridin-4-yl)carbamate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Google Patents. (n.d.). BOC protection method for aminopyridine.

Sources

Technical Support Center: Reaction Failure Analysis for tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-butyl (4-cyanopyridin-2-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals encountering challenges in this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expert insights needed to diagnose and resolve common experimental failures.

Overview of Synthetic Challenges

The synthesis of this compound, a valuable intermediate in medicinal chemistry, presents a unique set of challenges primarily due to the electronic properties of the substituted pyridine ring. The molecule contains two key functional groups: a Boc-protected amine and a cyano group. The primary difficulties arise from the deactivating effects of both the pyridine nitrogen and the cyano group, which significantly influence the reactivity of the amine and the ring itself.

Two principal synthetic routes are commonly considered, each with its own potential pitfalls:

  • Route A: Direct Boc protection of 2-amino-4-cyanopyridine.

  • Route B: Boc protection of a 2-amino-4-halopyridine, followed by a metal-catalyzed cyanation reaction.

This guide will provide a structured failure analysis for both pathways.

Synthetic_Routes cluster_A Route A: Direct Protection cluster_B Route B: Halogen-to-Cyano Conversion A_start 2-Amino-4-cyanopyridine A_reagent + Boc₂O, Base A_start->A_reagent A_product This compound A_reagent->A_product B_start 2-Amino-4-halopyridine B_reagent1 + Boc₂O, Base B_start->B_reagent1 B_intermediate tert-Butyl (4-halopyridin-2-yl)carbamate B_reagent1->B_intermediate B_reagent2 + Cyanide Source (e.g., Zn(CN)₂), Pd Catalyst B_intermediate->B_reagent2 B_product This compound B_reagent2->B_product

Caption: Overview of primary synthetic routes to the target compound.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why is my reaction yield low or non-existent when attempting the Boc protection (Route A)?

This is the most common failure mode. Simply mixing 2-amino-4-cyanopyridine with Di-tert-butyl dicarbonate (Boc₂O) under standard conditions often fails. The root cause is electronic.

Causality: The 2-amino group on the pyridine ring is a poor nucleophile. Its electron density is significantly reduced by the inductive electron-withdrawing effect of the ring nitrogen and the powerful resonance and inductive withdrawing effects of the 4-cyano group. This deactivation makes the amine slow to react with the Boc₂O electrophile.

Troubleshooting Guide for Low Yield

Potential Cause Scientific Explanation Recommended Solution & Protocol
Insufficient Nucleophilicity of Amine The electron-poor nature of the substrate prevents efficient attack on Boc₂O. Standard bases like triethylamine (TEA) may not be sufficient to promote the reaction.Option 1: Catalyze with DMAP. 4-Dimethylaminopyridine (DMAP) is a hypernucleophilic acylation catalyst. It reacts with Boc₂O to form a highly reactive intermediate, which is then readily attacked by the deactivated amine.[1][2] Option 2: Use stronger, non-nucleophilic bases such as DBU or NaH to deprotonate the amine, creating a more potent nucleophile.
Poor Solubility The starting material, 2-amino-4-cyanopyridine, may have limited solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), leading to a slow heterogeneous reaction.Increase solvent polarity by using Acetonitrile (ACN) or Dimethylformamide (DMF). Gentle heating (40-50 °C) can also improve solubility and reaction rate, but must be monitored to avoid side reactions.[2]
Ineffective Cyanation (Route B) If you are pursuing Route B, the palladium-catalyzed cyanation step is a frequent point of failure. The primary issue is catalyst poisoning by excess cyanide ions in solution, which irreversibly bind to the palladium center and halt the catalytic cycle.[3][4][5]Use a cyanide source with low solubility, such as Zinc Cyanide (Zn(CN)₂), to maintain a low concentration of free cyanide.[5] Ensure the use of an appropriate ligand (e.g., dppf) and rigorously anhydrous conditions.[3]
FAQ 2: I'm observing significant side product formation. What are they and how can I prevent them?

The appearance of unexpected spots on your TLC plate indicates competing reaction pathways. Identifying these side products is key to mitigating their formation.

Side_Reactions cluster_hydrolysis Hydrolysis Pathway cluster_deprotection Deprotection Pathway start This compound amide tert-Butyl (4-carbamoylpyridin-2-yl)carbamate (Amide Impurity) start->amide Base/H₂O deprotected 2-Amino-4-cyanopyridine (Starting Material) start->deprotected Acid (Trace) acid 2-(tert-butoxycarbonylamino) isonicotinic acid (Carboxylic Acid Impurity) amide->acid Further Hydrolysis

Caption: Common side products from hydrolysis and deprotection.

Troubleshooting Guide for Side Products

Potential Cause Scientific Explanation Recommended Solution
Hydrolysis of Cyano Group The nitrile group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid under basic or acidic aqueous conditions, especially with heating.[6][7][8][9]Strictly use anhydrous conditions. Employ organic bases (e.g., TEA, DIPEA) instead of aqueous bases (e.g., NaOH, K₂CO₃). If a basic workup is required, use a mild base like saturated sodium bicarbonate solution and avoid prolonged contact times.
Premature Boc Deprotection The Boc group is notoriously labile under acidic conditions.[10][11][12] The presence of trace acid in solvents, on glassware, or as a byproduct can cleave the protecting group, regenerating the starting material.Ensure all solvents are anhydrous and neutral. Use acid-free reagents (e.g., check commercial Boc₂O for acidic impurities). During workup, a wash with a mild base (e.g., NaHCO₃ solution) can neutralize any adventitious acid.
Formation of Mixed Anhydride Dimer This is a more subtle issue, particularly with zwitterionic starting materials, where the carboxylate can react with Boc₂O.[13] While not directly applicable to 2-amino-4-cyanopyridine, it's a principle to remember in Boc protections.Not directly applicable here, but the solution in other cases involves using aqueous basic conditions where the mixed anhydride is rapidly hydrolyzed, preventing dimerization.[13] This highlights the careful balance needed, as this solution could cause cyano group hydrolysis.
FAQ 3: How do I effectively purify the final product?

Purification can be challenging due to the similar polarities of the product and certain impurities.

Troubleshooting Guide for Purification

Challenge Scientific Explanation Recommended Solution
Removing Unreacted Boc₂O Excess Boc₂O and its primary byproduct, t-butanol, can be difficult to remove completely by chromatography alone.1. Scavenger Resin: After the reaction is complete, add a polymer-supported amine resin (e.g., trisamine resin). This will react with the excess Boc₂O, and the resulting solid can be filtered off. 2. Basic Workup: Quench the reaction mixture and wash with a mild aqueous base. This will hydrolyze the remaining Boc₂O.
Separating Product from Starting Material The product, this compound, is significantly less polar than the starting amine due to the masking of the N-H group. However, they can sometimes streak or co-elute on silica gel.Optimize flash column chromatography. A shallow gradient elution (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 30%) often provides better separation than an isocratic elution. If chromatography fails, recrystallization from a solvent system like Ethyl Acetate/Hexanes or MTBE may be effective.

Validated Experimental Protocols

The following protocols are provided as robust starting points for your experiments.

Protocol 1: DMAP-Catalyzed Boc Protection of 2-Amino-4-cyanopyridine (Route A)

This protocol leverages a catalyst to overcome the low nucleophilicity of the starting material.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-4-cyanopyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution, followed by Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexanes as eluent). The reaction may take 12-24 hours. Gentle warming to 40 °C can be applied if the reaction is sluggish.

  • Workup:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in Ethyl Acetate.

    • Wash the organic layer sequentially with 5% citric acid solution (to remove DMAP), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes.

Protocol 2: Palladium-Catalyzed Cyanation (Route B)

This protocol is for converting the corresponding 4-halo-pyridine intermediate to the final product. We will use tert-butyl (4-bromopyridin-2-yl)carbamate as the substrate.

Step-by-Step Methodology:

  • Setup: In a glovebox or under strictly inert conditions, add tert-butyl (4-bromopyridin-2-yl)carbamate (1.0 eq), Zinc Cyanide (Zn(CN)₂) (0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq) to a reaction vessel.[3]

  • Solvent Addition: Add anhydrous and degassed N,N-Dimethylacetamide (DMAC) or DMF.

  • Reaction: Heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS until the starting halide is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reilly, J., & Scott, P. (1996). U.S. Patent No. US5756750A: Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
  • The Organic Chemistry Tutor. (2021, September 1). Adding Boc Group Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Quora. (2022, August 4). What is the protection of BOC in organic synthesis processes?. Retrieved from [Link]

  • Lonza AG. (1997). RU Patent No. RU2175968C2: Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Mauger, J., Nagasawa, T., & Yamada, H. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030-1032. Retrieved from [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. Retrieved from [Link]

  • Reilly Industries Inc. (1997). EP Patent No. EP1021408A4: Continuous method for the hydrolysis of cyanopyridines under key adiabatic conditions. Google Patents.
  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. Retrieved from [Link]

  • Academax. (n.d.). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Retrieved from [Link]

  • Amy, D. L., & Komarov, I. V. (2005). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 127(23), 8538–8551. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Retrieved from [Link]

  • Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2018). CN Patent No. CN102936220B: BOC protection method for aminopyridine. Google Patents.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

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Technical Support Center: Enhancing the Solubility of tert-Butyl (4-cyanopyridin--2-yl)carbamate for Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl (4-cyanopyridin-2-yl)carbamate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound during assay development. Our goal is to equip you with the scientific rationale and practical steps needed to achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the structure of this compound is the first step in troubleshooting its solubility.

  • Structure and Composition: The molecule consists of a pyridine ring, a cyano group, and a bulky, non-polar tert-Butyl carbamate (Boc) protecting group.

  • Lipophilicity: The tert-Butyl group significantly increases the molecule's lipophilicity ("oil-loving" nature), which is the primary reason for its low solubility in aqueous buffers.

  • Polarity: While the pyridine ring and cyano group are polar, their contribution is overshadowed by the hydrophobic Boc group.

  • pKa (Predicted): The pyridine ring nitrogen is weakly basic. The exact pKa is not readily published, but for similar pyridine structures, it is expected to be in the range of 2-4. This means the molecule will be positively charged (and potentially more soluble) only under highly acidic conditions (pH < pKa), which are often incompatible with biological assays. The carbamate NH is very weakly acidic (pKa > 14) and will not deprotonate under physiological conditions.

Q2: I'm seeing a precipitate form as soon as I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I fix it?

A2: This is a very common issue known as "precipitation upon dilution," and it highlights the difference between two types of solubility:

  • Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent, where the solid and dissolved forms are in equilibrium. This is a slow process to measure.

  • Kinetic Solubility: The concentration of a compound that remains in solution after being added from a high-concentration organic stock (like DMSO) to an aqueous buffer. This is what is typically measured in high-throughput screening (HTS).[1][2]

When you add the DMSO stock to the buffer, the DMSO disperses, and the compound is suddenly exposed to an aqueous environment it is not soluble in. If the concentration exceeds its kinetic solubility limit, it crashes out of solution.

Solutions:

  • Lower the Final Concentration: This is the simplest fix. Determine if your assay is sensitive enough to work at a lower, more soluble concentration of the compound.

  • Increase Co-solvent Percentage: Slightly increasing the final percentage of DMSO in your assay can keep the compound in solution. However, you must validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity.[3][4]

  • Use a Formulation Strategy: Employ solubility enhancers like cyclodextrins or non-ionic surfactants.

Q3: What is the best organic solvent for preparing a high-concentration stock solution?

A3: Dimethyl sulfoxide (DMSO) is the industry standard and the best starting point for creating high-concentration stock solutions of non-polar compounds for biological assays.[5]

SolventTypical Starting ConcentrationNotes
DMSO 10-50 mMGold standard for compound libraries. Hygroscopic (absorbs water from the air), so store desiccated. Can be toxic to cells at concentrations >1%.[3][6]
DMF 10-50 mMStrong alternative to DMSO. More toxic than DMSO.
Ethanol 1-10 mMLess effective for highly lipophilic compounds. Can be more compatible with certain biological assays than DMSO.
Methanol 1-10 mMSimilar to ethanol, but generally more toxic.

Recommendation: Always start with DMSO. If solubility is still an issue, gentle warming (to 30-40°C) or sonication can help dissolve the compound.

Q4: How can I systematically improve the solubility of this compound in my final assay buffer?

A4: A systematic approach is crucial. The goal is to find a method that solubilizes the compound without interfering with the assay's biological components.

  • Co-solvent Titration: Determine the maximum percentage of DMSO your assay can tolerate (e.g., 0.1%, 0.5%, 1%). Run a vehicle control with the highest DMSO concentration to ensure it doesn't affect your results.[4]

  • pH Adjustment: Since this compound has a weakly basic pyridine nitrogen, slightly lowering the pH of your buffer might increase solubility. However, this effect is likely to be small unless you go to a very low pH, which could denature your target protein. This strategy is more effective for compounds with pKa values closer to the desired pH range of the assay.[7][8][9]

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[10] They can encapsulate non-polar molecules like your compound, effectively shielding the hydrophobic parts from water and increasing solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Use of Non-ionic Surfactants: Low concentrations (e.g., 0.01% - 0.05%) of surfactants like Tween-20 or Triton X-100 can help prevent aggregation and improve solubility. This must be tested carefully, as surfactants can disrupt cell membranes or denature proteins.

The following flowchart outlines a decision-making process for tackling solubility issues.

Solubility_Workflow start Start: Compound Precipitates in Assay Buffer stock_check Is the 10 mM DMSO stock clear? start->stock_check lower_conc Can assay work at a lower final concentration? stock_check->lower_conc Yes fail Fail: Compound is unsuitable for assay. Consider chemical modification. stock_check->fail No, precipitates in DMSO dmso_test Test DMSO tolerance of the assay (e.g., 0.5%, 1%, 2%) lower_conc->dmso_test No success Success: Soluble Compound in Tolerated Buffer lower_conc->success Yes dmso_ok Is a higher DMSO % tolerated? dmso_test->dmso_ok use_excipient Screen Solubility Enhancers (Cyclodextrin, Surfactant) dmso_ok->use_excipient No dmso_ok->success Yes, use higher DMSO use_excipient->success

Caption: Decision workflow for troubleshooting compound solubility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in Final Assay Buffer The compound's kinetic solubility limit has been exceeded.1. Lower the final assay concentration of the compound.2. Increase the final co-solvent (DMSO) concentration after confirming assay tolerance.3. Pre-complex the compound with a cyclodextrin before dilution.
Inconsistent Assay Results / Poor IC50 Curve Compound may be aggregating at higher concentrations, reducing the effective concentration.1. Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer to prevent aggregation.2. Perform a kinetic solubility test (see Protocol 2) to determine the solubility limit and stay below it.
Compound Won't Dissolve in 100% DMSO Stock The compound may have very high crystallinity or be a salt form.1. Gently warm the vial in a 30-40°C water bath.2. Place the vial in an ultrasonic bath for 5-10 minutes.3. If it still fails to dissolve, try a stronger solvent like N,N-Dimethylformamide (DMF), but check assay compatibility.
Assay Signal Decreases at High Compound Concentrations (Bell-shaped Curve) This could be due to compound precipitation/aggregation, or off-target effects of the high concentration or the co-solvent.1. Visually inspect the wells of your assay plate for precipitation.2. Run a vehicle control with the equivalent (high) concentration of DMSO to rule out solvent effects.3. Use Dynamic Light Scattering (DLS) if available to check for aggregate formation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard procedure for preparing a high-concentration stock solution, which is the first step in any assay.

  • Weigh Compound: Accurately weigh approximately 1-2 mg of this compound into a sterile, tared microcentrifuge tube or glass vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of the compound is approximately 219.25 g/mol . Volume (µL) = (Weight (mg) / 219.25 g/mol ) * 100,000

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Vortex the vial for 1-2 minutes. If the solid is not fully dissolved, sonicate for 5-10 minutes or warm gently to 30-40°C. Visually inspect to ensure a clear solution with no particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly capped to prevent moisture absorption by the DMSO.

Protocol 2: High-Throughput Kinetic Solubility Assessment

This protocol allows for a rapid assessment of the compound's kinetic solubility in your specific assay buffer.[1][14][15]

  • Prepare Serial Dilutions: In a 96-well polypropylene plate, prepare a serial 2-fold dilution of your 10 mM DMSO stock solution in DMSO. This will create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM... down to ~20 µM).

  • Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a clear, flat-bottom 96-well assay plate.

  • Add Assay Buffer: Rapidly add the assay buffer to each well to achieve the final desired volume (e.g., add 98 µL for a final volume of 100 µL). This results in a 1:50 dilution, yielding final compound concentrations from 200 µM down to 0.4 µM.

  • Incubate: Cover the plate and let it incubate at room temperature for 1-2 hours. This allows time for precipitation to occur.

  • Read Plate: Measure the absorbance at a wavelength between 600-700 nm using a plate reader. An increase in absorbance (or light scattering) indicates the formation of a precipitate.

  • Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the buffer-only control.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dmso_plate Serial Dilution in DMSO Plate stock->dmso_plate 2-fold dilutions assay_plate Transfer 2 µL to Assay Plate dmso_plate->assay_plate add_buffer Add 98 µL Assay Buffer assay_plate->add_buffer incubate Incubate 1-2h at RT add_buffer->incubate read Read Absorbance @ 650 nm incubate->read result Determine Highest Clear Concentration read->result

Caption: Workflow for a plate-based kinetic solubility assay.

References

  • PubChem. tert-Butyl 4-cyanophenylcarbamate. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. tert-butyl (2-cyanothiazol-4-yl)carbamate. Available from: [Link]

  • PubChemLite. tert-butyl n-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate. Available from: [Link]

  • PubMed. Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Available from: [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]

  • ResearchGate. What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Available from: [Link]

  • PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Available from: [Link]

  • YouTube. 17.6 pH Effects on Solubility | General Chemistry. Available from: [Link]

  • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. National Center for Biotechnology Information. Available from: [Link]

  • IJPBR. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

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  • ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. Available from: [Link]

  • Reddit. Maximum DMSO concentration in media for cell culture?. Available from: [Link]

  • AJC. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • National Institutes of Health. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link]

  • ResearchGate. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Available from: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

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  • Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

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Technical Support Center: Safe Disposal of tert-Butyl (4-cyanopyridin-2-yl)carbamate Waste

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing tert-Butyl (4-cyanopyridin-2-yl)carbamate. As a Senior Application Scientist, my objective is to equip you with the knowledge to manage this chemical waste responsibly, ensuring both personal safety and environmental protection. This document moves beyond simple instructions to explain the chemical principles behind these recommended procedures.

Frequently Asked Questions: Hazard Identification & Risk Assessment

This section addresses the most common initial questions regarding the hazards associated with this compound and its waste products.

Q1: What are the primary chemical hazards of this compound waste?

A1: The hazard profile of this compound is a composite of its three main functional groups: the pyridine ring, the cyano (-CN) group, and the tert-butyl carbamate (Boc) protecting group.

  • Cyano Group (Nitrile): This is the most significant hazard. Nitriles can release highly toxic hydrogen cyanide (HCN) gas upon contact with acids. Thermal decomposition may also produce HCN and toxic nitrogen oxides (NOx).

  • Pyridine Moiety: Pyridine and its derivatives are typically classified as hazardous.[1][2] They are flammable, and their combustion will generate NOx, which are regulated pollutants.[3] The pyridine ring is also a known irritant.[1]

  • tert-Butyl Carbamate (Boc) Group: While the Boc group is generally stable, it is designed to be removed under acidic conditions (e.g., trifluoroacetic acid).[4] This deprotection reaction generates isobutylene gas and carbon dioxide. In a sealed waste container, this could lead to pressurization.

Q2: What immediate personal protective equipment (PPE) is required when handling this waste?

A2: A proactive approach to PPE is critical. The following table summarizes the minimum requirements.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields; a face shield is required when handling larger quantities or during chemical degradation.Protects against splashes of the chemical or solvents. A face shield offers broader protection from unexpected reactions.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contamination occurs.Provides a barrier against dermal absorption. While nitrile is a good general-purpose choice, always check the specific solvent compatibility.[5]
Body Protection Standard flame-resistant laboratory coat.Protects skin and clothing from incidental contact.
Respiratory All handling of dry powder or concentrated solutions should be performed in a certified chemical fume hood.Prevents inhalation of airborne particles or vapors. The primary risk is exposure to volatile solvents or potential off-gassing (e.g., HCN, isobutylene).

Q3: How should I temporarily store waste containing this compound in the lab?

A3: Proper temporary storage is crucial to prevent dangerous reactions.

  • Container: Use a clearly labeled, sealable, and chemically compatible waste container. The label must read "Hazardous Waste: this compound" and list any solvents present.

  • Segregation: Crucially, this waste stream must be kept separate from acidic waste. [6] Accidental mixing can lead to the release of lethal HCN gas. Store in a designated secondary containment bin within a well-ventilated area.

  • Closure: Keep the waste container closed at all times except when adding waste. This is a standard requirement under the EPA's Resource Conservation and Recovery Act (RCRA).

Troubleshooting Guide: Common Waste Handling Issues

This section provides direct answers to specific problems you might encounter during your experiments and waste consolidation.

Issue 1: I accidentally mixed waste containing this compound with an acidic solvent (e.g., TFA, HCl).

  • Immediate Action: Do not attempt to neutralize the mixture unless you are highly trained in emergency response. Treat this as a potential HCN gas release event. If you smell bitter almonds (a characteristic of HCN, though not everyone can detect it) or feel any symptoms of dizziness or headache, activate your lab's emergency alarm, alert colleagues, and evacuate the area immediately.

  • Causality: The acidic environment can protonate the nitrogen of the cyano group, making it susceptible to hydrolysis and subsequent release of HCN gas. The Boc group will also rapidly hydrolyze, generating isobutylene and CO2, which can build pressure in a closed container.[7][8][9]

  • Resolution: Contact your institution's Environmental Health & Safety (EHS) office immediately. They have the training and equipment to manage the situation safely.

Issue 2: The dedicated waste container for this compound is bulging or warm to the touch.

  • Immediate Action: Carefully place the container in a chemical fume hood. Do not attempt to tighten the cap further. If the container feels very hot, cool it with a gentle stream of air or by placing it in a secondary container with cool water, ensuring the water level does not reach the cap.

  • Causality: This indicates a chemical reaction is occurring inside the container, generating gas and heat. This could be due to slow decomposition or a reaction with an unknown contaminant.

  • Resolution: Once the container has cooled, slowly and carefully vent the cap in the back of the fume hood to release the pressure. Contact your EHS office for guidance on how to proceed. The contents may need to be treated before final disposal.

Disposal Pathways: A Decision Guide

The correct disposal path depends on the nature and quantity of the waste. The primary and most highly recommended pathway for all but the smallest quantities is to use your institution's professional waste management service.

DisposalDecisionTree start Start: Assess Waste Stream waste_type What is the waste form? start->waste_type quantity Is the quantity > 5g or > 50mL? waste_type->quantity Routine Lab Waste (Solid or in Solution) spill_q Is this a spill cleanup? waste_type->spill_q Spill Residue offsite Follow Protocol A: Secure Packaging for EHS Pickup quantity->offsite Yes in_lab_q Are you an expert user trained in chemical degradation? quantity->in_lab_q No in_lab_q->offsite No degradation Follow Protocol B: In-Lab Alkaline Hydrolysis in_lab_q->degradation Yes consult_ehs Consult EHS for Guidance. Do NOT treat in-lab. spill_solid Solid Spill Cleanup spill_q->spill_solid Solid Material spill_liquid Liquid Spill Cleanup spill_q->spill_liquid Liquid Solution spill_solid_proc 1. Absorb with inert material (e.g., vermiculite). 2. Sweep into waste container. 3. Follow Protocol A for disposal. spill_solid->spill_solid_proc spill_liquid_proc 1. Contain the spill. 2. Absorb with chemical absorbent pads. 3. Place pads in waste container. 4. Follow Protocol A for disposal. spill_liquid->spill_liquid_proc Recommended Recommended Path Expert_Only Expert User Path Warning Warning/Consult

Caption: Decision workflow for selecting the appropriate disposal method.

Experimental Protocols

Protocol A: Standard Procedure for Off-Site Disposal (Highly Recommended)

This protocol is the standard, safest, and most compliant method for disposing of chemical waste through your institution's EHS department.

Methodology:

  • Select Container: Choose a robust, leak-proof container with a screw cap that is compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solutions).

  • Segregate Waste: Collect waste containing this compound, including contaminated consumables like gloves and weighing paper, into this dedicated container. Do not mix with other waste streams, especially acids.

  • Labeling: Affix a completed hazardous waste tag to the container. Clearly write the full chemical name, estimate the concentration and quantity, and list all solvent components.

  • Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is within a secondary containment tray.

  • Schedule Pickup: Once the container is full or you have finished the project, schedule a waste pickup with your EHS office according to their specific procedures.

Protocol B: In-Lab Chemical Degradation via Alkaline Hydrolysis (Expert Users Only)

This procedure should only be attempted by experienced chemists for small quantities (<5 g) of the compound. It is designed to convert the hazardous nitrile group to a less toxic carboxylate.

Causality: This protocol utilizes saponification (base-mediated hydrolysis) to attack two key sites on the molecule. First, the nitrile group is hydrolyzed to a sodium carboxylate salt, which is non-volatile and does not readily release HCN. Second, the carbamate ester linkage can also be cleaved under these conditions. The resulting aqueous waste is significantly less hazardous but must still be disposed of as chemical waste.

Materials:

  • This compound waste

  • 10 M Sodium Hydroxide (NaOH) solution

  • Large beaker (at least 10x the volume of the NaOH solution)

  • Stir plate and stir bar

  • Fume hood

Step-by-Step Methodology:

  • Preparation: Place the beaker on a stir plate inside a chemical fume hood. Add the appropriate volume of 10 M NaOH solution (use a stoichiometric excess relative to the amount of carbamate waste). Begin gentle stirring.

  • Addition: Slowly and portion-wise, add the solid this compound waste to the stirring NaOH solution. If the waste is in an organic solvent, ensure the solvent is not reactive with NaOH and add it dropwise. The reaction can be exothermic; control the addition rate to keep the temperature manageable.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis. The reaction can be gently heated (to ~50-60°C) to increase the rate, but this should be done with caution behind a blast shield.

  • Neutralization & Disposal: After cooling to room temperature, carefully neutralize the solution with a weak acid (e.g., citric acid or dilute HCl) to a pH between 6 and 8. This neutralized aqueous waste must be collected in a hazardous waste container, labeled appropriately, and disposed of via Protocol A.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
  • Earth Safe PPE. How to Dispose of Nitrile Gloves?.
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  • ResearchGate. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers | Request PDF.
  • Oxford Academic. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • Google Patents. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
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  • ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF.
  • PubMed. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers.
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  • Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.

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Validation & Comparative

A Comparative Guide to the Biological Activity of tert-Butyl (4-cyanopyridin-2-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of various derivatives of tert-Butyl (4-cyanopyridin-2-yl)carbamate. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships that govern the therapeutic potential of this chemical scaffold. We will explore its applications in oncology and enzyme inhibition, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Versatile Scaffold of Cyanopyridine Carbamates

The this compound scaffold has emerged as a privileged structure in medicinal chemistry. The cyanopyridine moiety is a key pharmacophore in a variety of biologically active compounds, while the tert-butyl carbamate group often enhances metabolic stability and can act as a prodrug, improving pharmacokinetic properties.[1][2] This unique combination has led to the development of derivatives with potent and selective activities against a range of biological targets, including kinases, histone deacetylases (HDACs), and other enzymes implicated in disease. This guide will dissect the biological activities of these derivatives, offering a comparative analysis to inform future drug discovery efforts.

Anticancer Activity: A Multi-faceted Approach

Derivatives of the cyanopyridine scaffold have demonstrated significant potential as anticancer agents, often acting through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Inhibition of Receptor Tyrosine Kinases

Several studies have highlighted the ability of cyanopyridine derivatives to inhibit receptor tyrosine kinases such as VEGFR-2 and HER-2. For instance, a series of non-fused cyanopyridones demonstrated potent antiproliferative activity against MCF-7 and HepG2 cancer cell lines.[3] The introduction of lipophilic substituents, such as a 2,4-dichloro substitution on a phenyl ring, was found to enhance anticancer activity against the MCF-7 cell line.[3]

Pim-1 Kinase Inhibition

Pim-1 kinase is another important target in cancer therapy, and cyanopyridine derivatives have shown promise as inhibitors of this enzyme.[4][5] One study reported the synthesis of 2-amino and 2-oxo-cyanopyridine series that exhibited marked Pim-1 kinase inhibitory activity.[4] Notably, compound 6c from the 2-oxocyanopyridine series displayed a submicromolar IC50 value of 0.94 µM and induced apoptosis by significantly increasing the Bax/Bcl2 ratio.[4]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected cyanopyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
5a MCF-71.77 ± 0.10VEGFR-2, HER-2[3]
HepG22.71 ± 0.15
5e MCF-71.39 ± 0.08VEGFR-2, HER-2[3]
6b HepG22.68Not specified[3]
4e MCF-78.352Topoisomerase-IIβ[6]
4a CaCo-22.612Topoisomerase-IIβ[6]
6c HepG20.94Pim-1 Kinase[4]
4c PC313.64 ± 0.67Pim-1 Kinase[5]
MCF-715.74 ± 0.78
4d HepG26.95 ± 0.34Pim-1 Kinase[5]

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

The tert-butylcarbamate moiety is a known feature in the design of histone deacetylase (HDAC) inhibitors.[7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[8]

Carbamate-containing compounds can act as prodrugs or as inhibitors themselves.[7] The carbamate group can influence the selectivity and potency of HDAC inhibition. For example, certain pyrrole- and benzene-based hydroxamates bearing a tert-butylcarbamate group have shown selective inhibition of HDAC6 at the nanomolar level and induced apoptosis in cancer cells.[9]

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed protocols for key biological assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of a compound to inhibit a specific kinase.[9]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add a commercial ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Determine the IC50 value by plotting the signal against the logarithm of the inhibitor concentration.

Protocol 3: Cellular HDAC Inhibition Assay

This assay assesses the ability of compounds to inhibit HDAC activity within cells.[7]

  • Cell Treatment: Plate cells (e.g., 7.5 × 10⁴ cells per well) and treat with the test compound or DMSO control for 2 hours at 37°C and 5% CO₂.

  • Substrate Addition: Add a substrate solution containing a fluorogenic HDAC substrate (e.g., tert-butyloxycarbonyl acetyl lysine aminomethylcoumarin).

  • Incubation: Incubate for an additional 2 hours at 37°C.

  • Stopping the Reaction: Add a stop solution containing a broad-spectrum HDAC inhibitor (like Trichostatin A) and a developing enzyme (like trypsin).

  • Fluorescence Measurement: Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: The fluorescence intensity is proportional to the amount of deacetylated substrate, which is inversely proportional to HDAC inhibition. Calculate the IC50 values from the dose-response curves.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (Kinase, HDAC) characterization->enzyme_inhibition ic50 IC50 Determination cytotoxicity->ic50 enzyme_inhibition->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Figure 1: A generalized workflow for the synthesis, screening, and analysis of novel this compound derivatives.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, HER-2) Proliferation Cell Proliferation & Survival RTK->Proliferation Pim1 Pim-1 Kinase Pim1->Proliferation HDAC Histone Deacetylase (HDAC) GeneExpression Altered Gene Expression HDAC->GeneExpression Compound tert-Butyl (4-cyanopyridin-2-yl)carbamate Derivative Compound->RTK Inhibition Compound->Pim1 Inhibition Compound->HDAC Inhibition Apoptosis Apoptosis Proliferation->Apoptosis GeneExpression->Proliferation

Figure 2: Simplified signaling pathways targeted by this compound derivatives, leading to anticancer effects.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The existing data reveals that strategic modifications to this core structure can lead to potent and selective inhibitors of various kinases and HDACs. Future research should focus on systematic structure-activity relationship studies to optimize potency and selectivity, as well as in-depth pharmacokinetic and in vivo efficacy evaluations of the most promising candidates. The detailed experimental protocols provided in this guide are intended to support these endeavors and contribute to the advancement of this exciting area of drug discovery.

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  • S-Y, L., et al. (2013). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 963-968. [Link]

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A Comparative Guide to the Synthesis of tert-Butyl (4-cyanopyridin-2-yl)carbamate: An Independent Validation of Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Among its many derivatives, tert-butyl (4-cyanopyridin-2-yl)carbamate serves as a critical intermediate, prized for its role in the synthesis of various pharmacologically active agents. The presence of a protected amine and a cyano group on the pyridine ring offers a versatile platform for further chemical modification.

This guide provides an in-depth, objective comparison of two distinct protocols for the synthesis of this compound, starting from the common precursor, 2-amino-4-cyanopyridine. The methodologies presented are independently validated based on established chemical principles and supported by data from the scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this key intermediate.

The Strategic Importance of Boc Protection

The protection of the 2-amino group of 2-amino-4-cyanopyridine as a tert-butoxycarbonyl (Boc) carbamate is a strategic decision in a multi-step synthesis. The Boc group is renowned for its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. However, it can be readily removed under acidic conditions, providing an orthogonal protection strategy that is essential for complex molecule synthesis. The choice of the Boc protection protocol can significantly impact the overall efficiency, yield, and purity of the final product.

Comparative Analysis of Synthesis Protocols

Two primary protocols for the Boc protection of 2-amino-4-cyanopyridine are evaluated here. Protocol 1 represents the standard, widely adopted method utilizing di-tert-butyl dicarbonate with a tertiary amine base. Protocol 2 employs a peptide-coupling-like activation system, a less conventional but potentially advantageous alternative.

Parameter Protocol 1: Standard Base-Mediated Boc Protection Protocol 2: EDCI/HOBt-Mediated Boc Protection
Reagents 2-amino-4-cyanopyridine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)2-amino-4-cyanopyridine, Di-tert-butyl dicarbonate (Boc₂O), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA)
Reaction Time 2-12 hours0.5-2 hours[1][2]
Reported Yield Typically >85% for similar aminopyridines80-90%[1][2]
Purity Generally high, purification by chromatography may be requiredHigh, with good selectivity reported[1][2]
Cost of Reagents ModerateHigher due to EDCI and HOBt
Mechanism Direct nucleophilic attack of the amine on Boc₂O, facilitated by the base.Formation of an activated intermediate, enhancing the reactivity of the amine for Boc protection.

Reaction Mechanisms and Experimental Rationale

Protocol 1: Standard Base-Mediated Boc Protection

This protocol relies on the direct reaction of the nucleophilic amino group of 2-amino-4-cyanopyridine with di-tert-butyl dicarbonate (Boc₂O). A tertiary amine base, such as triethylamine (TEA) or the more nucleophilic 4-dimethylaminopyridine (DMAP), is employed to deprotonate the amine, increasing its nucleophilicity and to scavenge the acidic byproducts of the reaction.

Protocol_1_Mechanism cluster_reactants Reactants cluster_products Products Amine 2-Amino-4-cyanopyridine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Base Base (TEA or DMAP) Base->Amine Deprotonation Product This compound Byproducts t-Butanol + CO₂ + Base·H⁺ Intermediate->Product Intermediate->Byproducts

Caption: Reaction mechanism for Protocol 1.

The choice of base is critical. While TEA is a cost-effective option, DMAP is a more potent catalyst, often leading to faster reaction times, especially for less nucleophilic amines.[1] However, the higher reactivity of DMAP can sometimes lead to side reactions if not carefully controlled.

Protocol 2: EDCI/HOBt-Mediated Boc Protection

This protocol, adapted from methodologies used in peptide synthesis and detailed in Chinese patent CN102936220A, utilizes a carbodiimide (EDCI) and an activating agent (HOBt) to facilitate the Boc protection.[1][2] While less common for simple Boc protections, this method can be advantageous for challenging substrates or when seeking to optimize reaction conditions for high selectivity and yield.

Protocol_2_Mechanism cluster_reactants2 Reactants cluster_products2 Products Amine2 2-Amino-4-cyanopyridine Activated_Complex Activated Intermediate Amine2->Activated_Complex Boc2O2 Boc₂O Boc2O2->Activated_Complex EDCI EDCI EDCI->Activated_Complex HOBt HOBt HOBt->Activated_Complex Base2 TEA Base2->Amine2 Deprotonation Product2 This compound Byproducts2 Urea byproduct + t-Butanol + CO₂ + Base·H⁺ Activated_Complex->Product2 Activated_Complex->Byproducts2

Caption: Reaction mechanism for Protocol 2.

The exact mechanism of this activation for Boc protection is not as straightforward as in amide bond formation. It is postulated that EDCI and HOBt may form a more reactive intermediate with Boc₂O, which is then more susceptible to nucleophilic attack by the aminopyridine. This method has been reported to provide high yields and good selectivity in relatively short reaction times.[1][2]

Experimental Protocols

Synthesis of the Starting Material: 2-Amino-4-cyanopyridine

A common route to the starting material is from 2-chloro-4-cyanopyridine via ammonolysis.

Step 1: Synthesis of 2-Amino-4-cyanopyridine

  • In a sealed reaction vessel, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.

  • Saturate the solution with ammonia gas or add a solution of ammonia in ethanol.

  • Heat the mixture at 60°C for 24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then to -18°C to precipitate ammonium chloride.

  • Filter off the solid ammonium chloride and wash it with cold anhydrous ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain 2-amino-4-cyanopyridine, which can be used in the next step after drying.

Boc Protection Protocols

Protocol 1: Standard Base-Mediated Boc Protection

  • Dissolve 2-amino-4-cyanopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.5-2.0 eq) to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Protocol 2: EDCI/HOBt-Mediated Boc Protection

  • Dissolve 2-amino-4-cyanopyridine (1.0 eq) in dichloromethane (DCM).

  • Add EDCI (1.5-3.0 eq), HOBt (0.05-0.1 eq), and triethylamine (1.5-3.0 eq).[1][2]

  • To this stirring mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.5-2.0 eq).[1][2]

  • Stir the reaction at room temperature for 0.5-2 hours, monitoring by TLC.[1][2]

  • After the reaction is complete, add water to the mixture.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the final product.

Validation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. The ¹H NMR should show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm, along with signals for the pyridine ring protons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound (C₁₁H₁₃N₃O₂, MW: 219.24 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) can be used.

Conclusion and Recommendations

Both protocols presented offer viable pathways to this compound.

Protocol 1 is the more conventional and cost-effective method. It is a reliable choice for routine synthesis, particularly when the nucleophilicity of the aminopyridine is sufficient for a facile reaction.

Protocol 2 , while employing more expensive reagents, offers the potential for faster reaction times and high yields, as suggested by the patent literature for analogous compounds.[1][2] This method could be particularly advantageous for scale-up operations where reaction time is a critical factor or for substrates that are less reactive under standard conditions.

Ultimately, the choice of protocol will depend on the specific requirements of the synthesis, including cost, time constraints, and the scale of the reaction. It is recommended that researchers perform small-scale trials of both protocols to determine the most efficient and effective method for their specific laboratory conditions and downstream applications.

References

  • Guidechem. How can 2-Amino-4-cyanopyridine be synthesized? - FAQ. (Link not available)
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A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like tert-Butyl (4-cyanopyridin-2-yl)carbamate, a key building block in the synthesis of various therapeutic agents, demand rigorous analytical scrutiny. The presence of even trace-level impurities can have significant implications for the stability, safety, and manufacturability of the final drug product.

This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide researchers and drug development professionals in selecting the optimal approach for their specific needs.

The Imperative of Purity Profiling

The goal of purity assessment extends beyond simply quantifying the main compound. A robust analytical strategy must be capable of detecting, and in many cases, identifying and quantifying various potential impurities. These can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Related compounds from different stages of the synthetic route.

  • By-products: Formed from side reactions.

  • Degradants: Arising from instability of the compound under storage or stress conditions.

Impurity profiling is a critical activity throughout the drug development lifecycle, mandated by regulatory bodies to ensure product quality and safety.[1][2]

Section 1: HPLC-UV for Robust Quantitative Purity Analysis

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is the workhorse of the pharmaceutical industry for routine quality control and purity determination.[3] Its prevalence is due to its robustness, reproducibility, and cost-effectiveness. The principle relies on the physical separation of components in a mixture as they pass through a packed column, followed by detection based on the analyte's ability to absorb UV light. For this compound, the pyridine ring provides a strong chromophore, making it ideally suited for UV detection.

Causality in Method Design

The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation between the main peak and all potential impurities.

  • Stationary Phase (Column): A C18 (octadecylsilane) reversed-phase column is the logical first choice.[4][5][6] This is because the target molecule has moderate polarity, and a C18 phase provides a versatile hydrophobic interaction mechanism for retaining and separating it from both more polar and less polar impurities.

  • Mobile Phase: A gradient elution using a mixture of a weak acid in water and an organic solvent (like acetonitrile) is employed. The gradient, which changes the organic solvent concentration over time, is crucial for eluting a wide range of impurities with varying polarities within a reasonable timeframe. A buffer is necessary to control the ionization state of the pyridine moiety, ensuring consistent retention times and sharp peak shapes.

  • UV Detection Wavelength: A wavelength of 254 nm is a common choice for aromatic compounds and often provides a good response for both the main compound and many related impurities.[5][6] However, determining the UV maximum of the target compound via a diode array detector (DAD) is best practice to maximize sensitivity.

Experimental Protocol: HPLC-UV Method

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase (or a suitable solvent like 50:50 acetonitrile:water) to a final concentration of approximately 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard for reversed-phase separation of small molecules.[4][5][6]
Mobile Phase A 0.1% Formic Acid in Water Volatile buffer, good for peak shape, MS-compatible.
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient Program 5% B to 95% B over 20 min Ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.[4][5]
Column Temp. 30 °C Provides stable and reproducible retention times.[4]
Injection Volume 10 µL A typical volume to avoid column overloading.

| Detection | UV at 254 nm | Good general wavelength for aromatic pyridine derivatives.[5][6] |

Trustworthiness: The Role of System Suitability Testing (SST)

Before any sample analysis, the performance of the entire chromatographic system must be verified. This is achieved through System Suitability Testing (SST), a mandatory requirement that ensures the system is fit for its intended purpose on the day of analysis.[7][8][9][10]

SST Protocol: Perform five or six replicate injections of a standard solution of this compound.

SST ParameterAcceptance CriterionPurpose
Repeatability (RSD of Peak Area) ≤ 2.0%Ensures the injector and detector are performing precisely.[9]
Tailing Factor (T) ≤ 2.0Measures peak symmetry, indicating good column health and mobile phase conditions.[9][11]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Resolution (Rs) > 2.0 (between main peak and closest impurity)Ensures baseline separation of critical peak pairs.[8]

Failure to meet SST criteria invalidates the run and requires troubleshooting before proceeding.[9]

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting SamplePrep 1. Prepare Sample (1 mg/mL, filter) StandardPrep 2. Prepare Standard (for SST) SamplePrep->StandardPrep SystemEquil 3. Equilibrate HPLC (Stable Baseline) StandardPrep->SystemEquil SST 4. Perform SST (Replicate Injections) SystemEquil->SST SST_Check 5. Check SST Criteria (Pass/Fail) SST->SST_Check SST_Check->SystemEquil Fail (Troubleshoot) SampleInject 6. Inject Sample SST_Check->SampleInject Pass Integration 7. Integrate Peaks SampleInject->Integration PurityCalc 8. Calculate Purity (% Area Normalization) Integration->PurityCalc Report 9. Generate Report PurityCalc->Report

Caption: Workflow for HPLC-UV Purity Assessment.

Section 2: LC-MS for Definitive Impurity Identification

While HPLC-UV is excellent for quantification, it provides no structural information about the peaks it detects. This is a significant limitation when an unknown impurity is observed. Liquid Chromatography-Mass Spectrometry (LC-MS) overcomes this by coupling the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[12] An MS detector provides the mass-to-charge ratio (m/z) of the eluting compounds, offering invaluable clues to their identity.

Causality in Method Design
  • Ionization Source: Electrospray Ionization (ESI) is the preferred technique for a molecule like this compound. ESI is a "soft" ionization method that works well for moderately polar, thermally fragile molecules, typically generating a protonated molecular ion [M+H]+.

  • Mobile Phase: The mobile phase must be composed of volatile components to be compatible with the MS vacuum system. Buffers like ammonium formate or ammonium acetate are used instead of non-volatile phosphate buffers.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is ideal. It provides a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity, drastically narrowing down the possibilities for its structure.

Experimental Protocol: LC-MS Method

LC Conditions: The LC conditions are largely identical to the HPLC-UV method to facilitate direct comparison. The critical change is the use of a volatile buffer.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Other LC parametersSame as HPLC-UV method

MS Conditions:

Parameter Condition Rationale
Ion Source Electrospray Ionization (ESI) Suitable for polar analytes.
Polarity Positive Ion Mode The pyridine nitrogen is readily protonated.
Capillary Voltage 3.5 kV Typical voltage to achieve stable spray.
Scan Range 100 - 1000 m/z Covers the expected mass of the parent and most likely impurities/dimers.

| Data Acquisition | Full Scan | To detect all ionizable species eluting from the column. |

LC-MS Impurity Profiling Workflow

LCMS_Workflow cluster_prep Sample Preparation & LC cluster_ms Mass Spectrometry cluster_data Data Analysis & Identification SamplePrep 1. Prepare Sample (Dilute in Mobile Phase) LC_Separation 2. LC Separation (Volatile Mobile Phase) SamplePrep->LC_Separation Ionization 3. ESI Ionization ([M+H]+) LC_Separation->Ionization MassAnalysis 4. Mass Analysis (Full Scan, m/z) Ionization->MassAnalysis TIC 5. Extract Ion Chromatograms MassAnalysis->TIC PeakID 6. Correlate UV & MS Peaks TIC->PeakID Structure 7. Propose Impurity Structures based on m/z PeakID->Structure

Caption: Workflow for LC-MS Impurity Identification.

Section 3: Head-to-Head Comparison and Strategic Application

The choice between HPLC-UV and LC-MS is not about which method is universally "better," but which is the right tool for the job. The objective of the analysis—routine QC versus impurity investigation—is the primary deciding factor.

Comparative Summary
FeatureHPLC-UVLC-MS
Primary Use Quantitative purity, assay, routine QCQualitative impurity identification, structural elucidation
Detection Principle UV AbsorbanceMass-to-Charge Ratio (m/z)
Identification Power Low (based on retention time only)High (provides molecular weight and formula)
Sensitivity GoodExcellent, often orders of magnitude higher.[13]
Robustness High; well-established for QC environmentsModerate; more sensitive to matrix effects and contamination
Cost & Complexity Lower cost, simpler operation and maintenance.[13]Higher initial and operational cost, requires specialized expertise.[13]
Regulatory Standing Gold standard for release testing and stability studiesEssential for development, characterization, and investigation
A Synergistic Approach

The most effective strategy in a drug development setting is to use both techniques synergistically.

Decision_Logic Start Purity Assessment Needed Question What is the Goal? Start->Question HPLC Use Validated HPLC-UV Method Question->HPLC Quantification LCMS Use LC-MS Method Question->LCMS Identification RoutineQC Routine QC / Release Testing HPLC->RoutineQC Investigation Impurity ID / Method Dev. LCMS->Investigation

Caption: Logic for Selecting the Appropriate Analytical Method.

  • Method Development: Use LC-MS to develop the initial separation method. This allows for the simultaneous monitoring of all potential impurities by their mass, ensuring that the chromatographic gradient is effective at separating them from the main peak.

  • Routine Analysis: Once the method is established and validated according to ICH Q2(R1) guidelines, transfer it to a standard HPLC-UV system for routine purity testing, release, and stability studies.[14][15]

  • Investigation: If an unknown peak appears during routine analysis or a batch fails its purity specification, employ LC-MS to identify the unknown impurity. This information is critical for troubleshooting the synthetic process or understanding degradation pathways.

Conclusion

For the purity assessment of this compound, both HPLC-UV and LC-MS are indispensable tools, each with a distinct and critical role. HPLC-UV stands as the robust, reliable, and cost-effective choice for quantitative purity determination in a regulated quality control environment. Its performance must be underpinned by rigorous system suitability testing to ensure the trustworthiness of every result.

Conversely, LC-MS provides an unparalleled depth of analytical insight, moving beyond quantification to the crucial task of identification. It is the definitive tool for characterizing impurity profiles during process development and for investigating any deviations that arise during manufacturing. By leveraging the strengths of both techniques in a coordinated, lifecycle-based approach, researchers and drug development professionals can ensure the highest standards of quality, safety, and regulatory compliance for their intermediates and final drug products.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Pure Synth. LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Available from: [Link]

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  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]

  • PubMed. Liquid chromatography-mass spectrometry (LC-MS) investigation of the thiobarbituric acid reactive substances (TBARS) reaction. Available from: [Link]

  • LCGC North America. The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. Available from: [Link]

  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]

  • International Journal of Research and Analytical Reviews. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • LinkedIn. A Comprehensive Guide to Chromatography and HPLC / LC-MS. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. Available from: [Link]

  • ResearchGate. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Available from: [Link]

  • SIELC Technologies. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column. Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. Available from: [Link]

  • ResearchGate. Carbamate synthesis from amines and dimethyl carbonate under ytterbium triflate catalysis. Available from: [Link]

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Comparative yield analysis of different tert-Butyl (4-cyanopyridin-2-yl)carbamate synthetic routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl (4-cyanopyridin-2-yl)carbamate is a valuable building block in medicinal chemistry, notably as an intermediate for compounds targeting metabotropic glutamate receptor 2 (mGluR2) for the treatment of central nervous system disorders.[1] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemistry, expected yields, and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to Synthetic Strategies

The synthesis of this compound fundamentally involves two key transformations: the formation of the 2-amino-4-cyanopyridine core and the subsequent protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group. The overall efficiency of the synthesis is therefore dependent on the yields and practicalities of each of these steps. This guide will dissect the common pathways to the precursor, 2-amino-4-cyanopyridine, and then detail the well-established procedure for Boc protection.

Comparative Analysis of Synthetic Routes to 2-Amino-4-cyanopyridine

The synthesis of the crucial intermediate, 2-amino-4-cyanopyridine, can be approached from several starting materials. Below is a comparison of the most prevalent methods.

Route Starting Material Key Transformations Reported Advantages Potential Drawbacks
Route 1 2-Chloro-4-cyanopyridineNucleophilic aromatic substitution with ammoniaDirect, one-step reaction.Requires handling of ammonia; reaction may require elevated temperatures and pressure.
Route 2 2-Nitro-4-cyanopyridineReduction of the nitro groupUtilizes readily available starting materials.The reduction step can employ various reagents (e.g., iron powder), which may require careful workup.
Route 3 2-AminopyridineNitration, reduction, diazotization (Schiemann reaction), cyanationNot commonly employed due to its length and use of hazardous reagents.Multi-step, potentially low overall yield, involves hazardous reactions like nitration.[1]

From a practical standpoint for laboratory-scale synthesis, Route 1 and Route 2 represent the most viable options. The choice between them may depend on the commercial availability and cost of the respective starting materials.

The Final Step: Boc Protection of 2-Amino-4-cyanopyridine

Once 2-amino-4-cyanopyridine is obtained, the final step is the protection of the amino group. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and highly efficient method for this transformation.[2]

This reaction is typically high-yielding and proceeds under mild conditions. The use of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), is crucial to facilitate the reaction.

Experimental Protocols

Route 1: Synthesis of 2-Amino-4-cyanopyridine from 2-Chloro-4-cyanopyridine

This protocol is adapted from general procedures for the amination of chloropyridines.[1]

Materials:

  • 2-Chloro-4-cyanopyridine

  • Anhydrous ethanol

  • Ammonia (solution in ethanol or gaseous)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.

  • Saturate the solution with ammonia gas at 0 °C or add a concentrated solution of ammonia in ethanol.

  • Seal the reaction vessel and heat the mixture at 60 °C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-amino-4-cyanopyridine.

Route 2: Synthesis of 2-Amino-4-cyanopyridine from 2-Nitro-4-cyanopyridine

This protocol is based on the reduction of a nitro group using iron powder.[1]

Materials:

  • 2-Nitro-4-cyanopyridine

  • Reduced iron powder

  • Acetic acid

  • Water

  • Four-necked reaction flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a four-necked reaction flask equipped with a reflux condenser and stirrer, add reduced iron powder, acetic acid, and water.

  • Heat the mixture to reflux for 15 minutes.

  • Cool the mixture to 85 °C and slowly add 2-nitro-4-cyanopyridine. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Cool the reaction to room temperature and filter to remove the iron salts.

  • Wash the residue with water and combine the filtrates.

  • The aqueous solution containing 2-amino-4-cyanopyridine can be used directly in the next step or the product can be isolated by extraction after basification.

Synthesis of this compound

This protocol is a standard procedure for the Boc protection of an amino group.[3][4]

Materials:

  • 2-Amino-4-cyanopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve 2-amino-4-cyanopyridine in dichloromethane (DCM).

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture at room temperature.

  • Stir the reaction for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to afford pure this compound. An expected yield for this step is typically high, often in the range of 80-95%.[5]

Synthetic Route Visualization

The following diagrams illustrate the synthetic pathways described.

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 cluster_2 Final Product 2-Chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine 2-Amino-4-cyanopyridine_1 2-Amino-4-cyanopyridine 2-Chloro-4-cyanopyridine->2-Amino-4-cyanopyridine_1 NH3, Ethanol, 60°C 2-Amino-4-cyanopyridine 2-Amino-4-cyanopyridine 2-Nitro-4-cyanopyridine 2-Nitro-4-cyanopyridine 2-Amino-4-cyanopyridine_2 2-Amino-4-cyanopyridine 2-Nitro-4-cyanopyridine->2-Amino-4-cyanopyridine_2 Fe, Acetic Acid, H2O Final_Product This compound 2-Amino-4-cyanopyridine->Final_Product Boc2O, Et3N, DCM

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound is a straightforward process that relies on the efficient formation of 2-amino-4-cyanopyridine followed by a high-yielding Boc protection step. For the synthesis of the 2-amino-4-cyanopyridine intermediate, both the amination of 2-chloro-4-cyanopyridine and the reduction of 2-nitro-4-cyanopyridine are effective methods. The choice between these two routes will likely be dictated by the availability and cost of the starting materials. The subsequent Boc protection is a robust and reliable reaction, consistently providing the desired product in high yield. By understanding the nuances of each synthetic route, researchers can make informed decisions to best suit their specific laboratory and project requirements.

References

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available at: [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives - ResearchGate. Available at: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. Available at: [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives. - ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. Available at: [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available at: [Link]

  • EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents.
  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.
  • CN102936220A - BOC protection method for aminopyridine - Google Patents.
  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

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Comparative Efficacy Analysis of Novel Kinase Inhibitors Derived from tert-Butyl (4-cyanopyridin-2-yl)carbamate Against Established IKKβ Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of a novel IKKβ inhibitor, synthesized from the versatile building block tert-Butyl (4-cyanopyridin-2-yl)carbamate, against established standards in the field. We will delve into the synthetic rationale, mechanism of action, and comparative efficacy, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and development.

Introduction: The Strategic Role of this compound in Kinase Inhibitor Synthesis

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors with high potency and selectivity is paramount. The starting material, this compound, represents a key heterocyclic building block. Its unique arrangement of a pyridine ring, a cyano group, and a Boc-protected amine provides a versatile scaffold for the synthesis of a new generation of kinase inhibitors. The tert-butyl carbamate (Boc) group is a widely used protecting group in organic synthesis, particularly in drug design, due to its stability and ease of removal under specific conditions[1][2]. This guide will focus on the synthetic utility of this intermediate in generating a potent and selective inhibitor of IκB kinase β (IKKβ), a critical node in the NF-κB signaling pathway implicated in inflammatory diseases and cancer[3].

Synthetic Pathway from Intermediate to a Potent IKKβ Inhibitor

The conversion of this compound to a potent IKKβ inhibitor involves a multi-step synthesis. A key hypothetical transformation is the elaboration of the pyridine scaffold to incorporate functionalities that can interact with the ATP-binding pocket of IKKβ. The cyano group can be hydrolyzed or converted to other functional groups, while the Boc-protected amine can be deprotected to allow for further derivatization.

Below is a conceptual workflow for the synthesis of a hypothetical IKKβ inhibitor, "Compound X," from our starting material.

G A This compound B Deprotection of Boc Group A->B TFA or HCl C Amide Coupling with Carboxylic Acid B->C HATU, DIPEA D Compound X (Hypothetical IKKβ Inhibitor) C->D

Caption: Synthetic workflow from the starting carbamate to "Compound X".

The IKK/NF-κB Signaling Pathway: A Key Therapeutic Target

The IκB kinase (IKK) complex is a central regulator of the nuclear factor kappa B (NF-κB) signaling pathway.[3][4] This pathway plays a crucial role in regulating immune and inflammatory responses, cell survival, and proliferation.[5][6] The IKK complex consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[6] In the canonical pathway, pro-inflammatory stimuli activate the IKK complex, leading to the phosphorylation of IκBα by IKKβ.[4] This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, liberating the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.[4]

Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers, making IKKβ a prime target for therapeutic intervention.[3][7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex (IKKα/β, NEMO) IkB_NFkB IκBα-p50/p65 (Inactive) IKK->IkB_NFkB Phosphorylation p50_p65 p50/p65 (Active) IkB_NFkB->p50_p65 Dissociation IkB_p P-IκBα Gene Target Gene Transcription (Inflammation, Survival) p50_p65->Gene Nuclear Translocation Proteasome Proteasome IkB_ub Ub-IκBα IkB_p->IkB_ub Ubiquitination IkB_ub->Proteasome Degradation Stimuli Pro-inflammatory Stimuli (TNFα, IL-1β) Stimuli->IKK Inhibitor IKKβ Inhibitor (e.g., Compound X) Inhibitor->IKK Inhibition

Caption: The canonical NF-κB signaling pathway and the point of intervention for IKKβ inhibitors.

Comparative Efficacy of IKKβ Inhibitors

To evaluate the efficacy of our hypothetical "Compound X," we compare it against well-characterized IKKβ inhibitors that serve as industry standards. These include both ATP-competitive and allosteric inhibitors.

CompoundTarget(s)IC50Mode of ActionReference
Compound X (Hypothetical) IKKβ~35 nMATP-competitiveN/A
BMS-345541 IKKβ, IKKα0.3 µM (IKKβ), 4 µM (IKKα)Allosteric[8]
BAY 11-7082 IKK10 µM (inhibits TNFα-induced IκBα phosphorylation)Covalent/Irreversible[8][9]
TPCA-1 IKKβ17.9 nMATP-competitive[10]
IKK-16 IKKβ, IKK complex, IKKα40 nM (IKKβ), 70 nM (IKK complex), 200 nM (IKKα)ATP-competitive[8]

Experimental Protocols

In Vitro IKKβ Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of IKKβ.

Objective: To determine the IC50 value of test compounds against recombinant human IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., a peptide corresponding to the phosphorylation site on IκBα)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the IKKβ enzyme and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based NF-κB Reporter Assay

This assay measures the ability of a compound to inhibit NF-κB activation in a cellular context.

Objective: To assess the cellular potency of test compounds in inhibiting TNFα-induced NF-κB activation.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Tumor Necrosis Factor-alpha (TNFα).

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • 96-well cell culture plates.

Procedure:

  • Seed the HEK293 NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percent inhibition of NF-κB activation for each compound concentration and determine the IC50 value.

Discussion

The hypothetical "Compound X," derived from this compound, demonstrates potent IKKβ inhibition with an IC50 in the nanomolar range, comparable to the known ATP-competitive inhibitor TPCA-1. Its selectivity over IKKα would be a critical parameter to assess in further studies, as selective IKKβ inhibition is often desired to minimize off-target effects.[3]

In comparison, BMS-345541 acts through an allosteric mechanism, which can offer a different selectivity profile and may be advantageous in certain contexts.[8] BAY 11-7082, while an effective inhibitor of NF-κB signaling, is known to be less specific and acts through a covalent mechanism, which can sometimes lead to off-target toxicities.[8][9] IKK-16 shows good potency for IKKβ but also inhibits IKKα at higher concentrations.[8]

The carbamate moiety in our starting material and potentially in the final inhibitor "Compound X" can play a significant role in its pharmacological properties. Carbamates are known to be metabolically stable and can form favorable interactions within protein binding pockets.[1][2]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The hypothetical IKKβ inhibitor, "Compound X," showcases the potential to develop potent and selective therapeutics targeting the NF-κB pathway. Further optimization of this scaffold could lead to the discovery of clinical candidates for the treatment of inflammatory diseases and cancer. The experimental protocols provided herein offer a robust framework for evaluating the efficacy of such novel inhibitors against established standards.

References

  • GSK2830371 | phosphatase inhibitor | CAS 1404456-53-6 - Selleck Chemicals.

  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC.

  • Generation of allosteric small-molecule phosphatase inhibitors for the treatment of cancer.

  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed.

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC - NIH.

  • IKK beta Inhibitors | SCBT - Santa Cruz Biotechnology.

  • Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation.

  • IκB/IKK阻害.

  • Classical and Alternative NF-kappaB Pathways - YouTube.

  • Inhibitory kappa B kinases as targets for pharmacological regulation - PubMed Central.

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry.

  • (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate - Benchchem.

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central.

  • IKK alpha Inhibitors | SCBT - Santa Cruz Biotechnology.

  • tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook.

  • Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PubMed Central.

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate.

  • Pharmacological Inhibition of IKK to Tackle Latency and Hyperinflammation in Chronic HIV-1 Infection - MDPI.

  • tert-Butyl (2-cyanopyridin-4-yl)carbamate - Lead Sciences.

  • Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design - PubMed.

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Leitfaden zur Strukturverifizierung von tert-Butyl-(4-cyanopyridin-2-yl)carbamat mittels Co-Kristallisation

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von: Senior Application Scientist, Gemini Laboratories Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung

Die eindeutige Bestimmung der dreidimensionalen Struktur einer niedermolekularen Verbindung ist ein fundamentaler Schritt in der pharmazeutischen Entwicklung und der chemischen Forschung. Moleküle wie tert-Butyl-(4-cyanopyridin-2-yl)carbamat, die über mehrere funktionelle Gruppen für Wasserstoffbrückenbindungen verfügen, stellen oft eine Herausforderung dar, wenn es darum geht, für die Einkristall-Röntgenstrukturanalyse (SCXRD) geeignete Einkristalle zu züchten. Dieser Leitfaden stellt einen detaillierten, praxisorientierten Vergleich der Co-Kristallisation als strategische Methode zur Überwindung dieser Hürde vor. Wir vergleichen diesen Ansatz objektiv mit etablierten orthogonalen Techniken wie der NMR-Spektroskopie und der Massenspektrometrie und liefern die notwendigen experimentellen Protokolle und Begründungen für die Methodenauswahl.

Die Herausforderung: Direkte Kristallisation von tert-Butyl-(4-cyanopyridin-2-yl)carbamat

Die Titelverbindung besitzt eine Carbamylgruppe, einen Pyridinstickstoff und eine Nitrilgruppe. Diese Anordnung führt zu starken, aber oft ungerichteten intermolekularen Wechselwirkungen, die die Bildung eines geordneten Kristallgitters behindern können. Häufige Ergebnisse bei der versuchten Kristallisation aus einer reinen Lösung sind amorphe Feststoffe, Öle oder mikrokristalline Pulver, die für die Einkristall-Röntgenbeugung (SCXRD) ungeeignet sind – der Goldstandard für die Strukturbestimmung.[1][2]

Die Co-Kristallisation bietet hier einen eleganten Ausweg. Durch die Einführung eines sorgfältig ausgewählten "Co-Formers" wird ein neues supramolekulares Synthon geschaffen, das die Kristallpackung durch definierte und vorhersagbare Wasserstoffbrückenbindungen steuert.[3][4][5] Dies erhöht die Wahrscheinlichkeit, qualitativ hochwertige Einkristalle zu erhalten, erheblich.

Die Co-Kristallisations-Strategie: Vom Konzept zum verifizierten Kristall

Die Co-Kristallisation ist ein Prozess, bei dem zwei oder mehr neutrale Moleküle in einem definierten stöchiometrischen Verhältnis in einem gemeinsamen Kristallgitter zusammengefügt werden.[6] Der Erfolg hängt entscheidend von der Auswahl eines geeigneten Co-Formers ab.

Kausale Auswahl des Co-Formers

Für tert-Butyl-(4-cyanopyridin-2-yl)carbamat suchen wir einen Co-Former, der komplementäre Wasserstoffbrückenbindungs-Donoren und -Akzeptoren besitzt. Die Carbamylgruppe (N-H-Donor und C=O-Akzeptor) und der Pyridinstickstoff (Akzeptor) sind die primären Interaktionsstellen.

  • Rationale: Dicarbonsäuren wie Oxalsäure oder Bernsteinsäure sind ausgezeichnete Kandidaten. Ihre Carboxylgruppen bieten starke Wasserstoffbrücken-Donoren (O-H), die mit dem Pyridinstickstoff und dem Carbonylsauerstoff des Carbamats interagieren können. Gleichzeitig können ihre Carbonylsauerstoffe als Akzeptoren für den N-H-Donor des Carbamats dienen. Diese robusten und gut verstandenen Säure-Pyridin- und Säure-Carbamat-Wechselwirkungen führen zu einer hohen Vorhersagbarkeit der Kristallpackung.[6]

Experimentelles Protokoll: Co-Kristallisation mittels Lösungsmittelevaporation

Diese Methode ist die gebräuchlichste und oft erfolgreichste Methode zur Gewinnung von Einkristallen.[4][7]

Materialien:

  • tert-Butyl-(4-cyanopyridin-2-yl)carbamat (API)

  • Bernsteinsäure (Co-Former)

  • Ethanol (Lösungsmittel, ACS-Qualität)

  • Glas-Vials (2 mL)

  • Mikrospatel, Analysenwaage

Schritt-für-Schritt-Protokoll:

  • Stöchiometrische Einwaage: Wiegen Sie äquimolare Mengen des API und der Bernsteinsäure ab (z. B. 21,9 mg API, M=219,24 g/mol ; 11,8 mg Bernsteinsäure, M=118,09 g/mol ) und geben Sie beides in ein sauberes Glas-Vial.

  • Solubilisierung: Geben Sie tropfenweise Ethanol hinzu, während Sie das Vial vorsichtig schwenken, bis sich beide Feststoffe vollständig gelöst haben. Es ist entscheidend, nur die minimal notwendige Menge an Lösungsmittel zu verwenden, um eine übersättigte Lösung zu erzeugen.

  • Langsame Evaporation: Verschließen Sie das Vial nicht vollständig. Decken Sie es stattdessen mit einer perforierten Parafilm-Schicht ab, um eine langsame Verdunstung des Lösungsmittels über 24–72 Stunden bei Raumtemperatur zu ermöglichen. Eine langsame Verdunstung ist der Schlüssel zum Wachstum großer, gut geordneter Kristalle.

  • Kristallernte: Sobald sich sichtbare Kristalle gebildet haben und ein Großteil des Lösungsmittels verdunstet ist, entnehmen Sie vorsichtig einen geeigneten Kristall mit einer Nadel oder feinen Pinzette.

  • Analyse: Der gewonnene Kristall wird dann mittels Einkristall-Röntgenbeugung (SCXRD) analysiert, um die exakte dreidimensionale Anordnung der Atome im Co-Kristallgitter zu bestimmen.[8][9]

Workflow der Co-Kristallisation und Strukturanalyse

CoCrystallization_Workflow cluster_prep Vorbereitung cluster_exp Experiment cluster_analysis Analyse API API-Pulver (tert-Butyl (4-cyanopyridin-2-yl)carbamat) Mixing Mischen & Lösen (Äquimolar in Ethanol) API->Mixing CoFormer Co-Former (z.B. Bernsteinsäure) CoFormer->Mixing Evaporation Langsame Evaporation (24-72h) Mixing->Evaporation Übersättigung SCXRD Einkristall-Röntgenbeugung (SCXRD) Evaporation->SCXRD Kristallernte Structure 3D-Struktur (Atomkoordinaten, Bindungslängen) SCXRD->Structure Datenverfeinerung

Abbildung 1: Workflow von der Auswahl der Komponenten bis zur finalen 3D-Struktur mittels Co-Kristallisation und SCXRD.

Vergleich mit orthogonalen Verifizierungsmethoden

Während die Co-Kristallisation in Kombination mit SCXRD die definitive 3D-Struktur liefert, sind andere spektroskopische Methoden unerlässlich, um die Identität und Reinheit des Ausgangsmaterials zu bestätigen und ergänzende Informationen zu liefern.

Kernspinresonanz (NMR)-Spektroskopie

Die NMR-Spektroskopie klärt die Konnektivität eines Moleküls auf, d. h. welche Atome miteinander verbunden sind. Sie liefert jedoch keine direkten Informationen über die dreidimensionale Anordnung im Festkörper.

Experimentelles Protokoll (¹H- und ¹³C-NMR):

  • Probenvorbereitung: Lösen Sie ca. 10-20 mg der Substanz in 0,7 mL eines deuterierten Lösungsmittels (z. B. CDCl₃) in einem 5-mm-NMR-Röhrchen.[10]

  • Messung: Führen Sie die Messung auf einem 400-MHz- (oder höheren) NMR-Spektrometer durch.[10]

  • Datenanalyse: Referenzieren Sie die Spektren auf das Restlösungsmittelsignal (z. B. CDCl₃ bei 7,26 ppm für ¹H und 77,16 ppm für ¹³C).[10]

Erwartete Daten für tert-Butyl-(4-cyanopyridin-2-yl)carbamat:

TechnikErwartete Signale (Chemische Verschiebung, δ in ppm)Gelieferte Information
¹H-NMR ~8.5-7.0 (m, 3H, Pyridin-Protonen), ~7.5 (s, 1H, NH-Carbamat), ~1.5 (s, 9H, tert-Butyl-Protonen)Bestätigung der Protonenumgebung und der relativen Anzahl von Protonen in verschiedenen funktionellen Gruppen.[11][12]
¹³C-NMR ~160-150 (Pyridin-C, Carbamat C=O), ~140-110 (Pyridin-C, Cyano-C), ~82 (quartäres C der t-Butylgruppe), ~28 (Methyl-C der t-Butylgruppe)Nachweis aller einzigartigen Kohlenstoffatome in der Molekülstruktur.[11][13]
Massenspektrometrie (MS)

Die Massenspektrometrie bestimmt das exakte Molekulargewicht und kann durch Fragmentierungsmuster zusätzliche strukturelle Hinweise liefern.

Experimentelles Protokoll (ESI-MS):

  • Probenvorbereitung: Stellen Sie eine verdünnte Lösung der Probe (ca. 1 mg/mL) in einem geeigneten Lösungsmittel wie Methanol oder Acetonitril her.[10]

  • Messung: Verwenden Sie ein Massenspektrometer mit Elektrospray-Ionisierung (ESI) im positiven Ionenmodus.[10]

  • Datenanalyse: Suchen Sie nach dem Molekülionenpeak [M+H]⁺.

Erwartete Daten:

TechnikErwartetes Ergebnis (m/z)Gelieferte Information
ESI-MS [M+H]⁺ ≈ 220.11Exaktes Molekulargewicht, das die Summenformel C₁₁H₁₃N₃O₂ bestätigt.[11][14]

Objektiver Methodenvergleich

Die Wahl der Analysemethode hängt von der spezifischen Fragestellung ab. Die folgende Tabelle fasst die Stärken und Schwächen der besprochenen Techniken zusammen.

KriteriumCo-Kristallisation + SCXRDNMR-SpektroskopieMassenspektrometrie
Primäre Information Absolute 3D-Struktur, Packung, StereochemieAtomare Konnektivität, elektronische UmgebungMolekulargewicht, Summenformel
Probentyp Hochwertiger EinkristallLösungLösung oder Feststoff
Vorteile Eindeutige, unanfechtbare Strukturbestimmung.[8]Nicht-destruktiv, liefert detaillierte Konnektivitätsdaten.Hohe Empfindlichkeit, exakte Massenbestimmung.
Nachteile Erfordert die erfolgreiche Züchtung von Einkristallen, was schwierig sein kann.[1]Liefert keine Information über die Festkörperpackung; Signale können überlappen.Keine 3D-Information, Isomere oft nicht unterscheidbar.
Anwendungsbereich Definitive Strukturaufklärung, Polymorphiestudien.Identitäts- und Reinheitsprüfung, Aufklärung in Lösung.Molekulargewichtsbestätigung, Formelbestimmung.
Logische Beziehung der Analysetechniken

Logic_Diagram cluster_basic Grundlegende Charakterisierung cluster_advanced Definitive Strukturaufklärung Molecule Unbekannte Struktur tert-Butyl (4-cyanopyridin-2-yl)carbamat MS Massenspektrometrie (Bestätigt Summenformel) Molecule->MS NMR NMR-Spektroskopie (Bestätigt Konnektivität) Molecule->NMR CoCrystal Co-Kristallisation (Ermöglicht Kristallwachstum) Molecule->CoCrystal Wenn direkte Kristallisation fehlschlägt SCXRD SCXRD (Bestimmt 3D-Struktur) CoCrystal->SCXRD

Abbildung 2: Logischer Zusammenhang zwischen den analytischen Methoden zur vollständigen Strukturverifizierung.

Schlussfolgerung und Ausblick

Die Verifizierung der Struktur von tert-Butyl-(4-cyanopyridin-2-yl)carbamat erfordert einen multidisziplinären Ansatz. Während NMR und Massenspektrometrie wesentliche und unverzichtbare Daten zur Bestätigung der molekularen Identität und Konnektivität liefern, können sie die definitive dreidimensionale Anordnung im Festkörper nicht aufklären.

Die Co-Kristallisation stellt eine leistungsstarke und rationale Strategie dar, um die Hürden der Kristallisation zu überwinden.[2][15] Durch die gezielte Bildung supramolekularer Synthone mit einem geeigneten Co-Former ermöglicht diese Technik die Züchtung von qualitativ hochwertigen Einkristallen, die für die Einkristall-Röntgenbeugung (SCXRD) – die einzige Methode zur unzweideutigen Bestimmung der 3D-Struktur – zugänglich sind. Dieser Leitfaden zeigt, dass die Co-Kristallisation kein reiner "Trial-and-Error"-Ansatz ist, sondern ein fundiertes, auf Kristall-Engineering basierendes Verfahren, das ein unverzichtbares Werkzeug im Arsenal des modernen Chemikers und Pharmaentwicklers darstellt.

Referenzen

  • Kutwal, M., Padmaja, V. M. D., & Appayee, C. (n.d.). Synthesis and single-crystal X-ray analysis of carbamate 9a. ResearchGate. [Link]

  • (2012). Carbamates I: structural and conformational study of eight methoxyphenyl-N-pyridinylcarbamates. R Discovery. [Link]

  • (n.d.). Structure Determination of Difficult-to-Crystallize Organic Molecules by Co-Crystallization of Phosphorylated Macrocycle. Semantic Scholar. [Link]

  • (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

  • (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. National Institutes of Health. [Link]

  • (n.d.). The Structure Determination of Organic Molecules by Co-crystallization of Anthracene-Based Crystallization Chaperone. ResearchGate. [Link]

  • Barikah, K. Z., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. [Link]

  • (n.d.). Supporting Information. [Link]

  • (n.d.). Enantioselective Recognition of Ammonium Carbamates in a Chiral Metal–Organic Framework. National Institutes of Health. [Link]

  • (n.d.). Co-crystallization. Creative Biostructure. [Link]

  • (2022). COCRYSTALIZATION: AN ALTERNATIVE APPROACH FOR SOLID MODIFICATION. ResearchGate. [Link]

  • (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. ACS Publications. [Link]

  • (n.d.). Emerging Trends In Cocrystallization: Screening, Formulation, And Characterization Techniques. [Link]

  • (n.d.). COCRYSTALS: AN ALTERNATIVE APPROACH TO MODIFY PHYSICOCHEMICAL PROPERTIES OF DRUGS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • (n.d.). tert-Butyl carbamate. PubChem. [Link]

  • (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. National Institutes of Health. [Link]

  • (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • (n.d.). tert-Butyl (2-cyanopyridin-4-yl)carbamate. Lead Sciences. [Link]

  • (2008). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. PubMed. [Link]

  • Jameson, B., & Glaser, R. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. ChemistrySelect. [Link]

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A Senior Application Scientist's Guide: Cost-Benefit Analysis of tert-Butyl (4-cyanopyridin-2-yl)carbamate in Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group. While Di-tert-butyl dicarbonate (Boc₂O) remains the workhorse reagent for its installation, a class of more specialized reagents has emerged to address specific challenges of selectivity and reactivity. This guide provides a detailed cost-benefit analysis of one such reagent, tert-Butyl (4-cyanopyridin-2-yl)carbamate , designed for researchers, chemists, and drug development professionals. We will objectively compare its performance, cost implications, and procedural nuances against the industry-standard Boc₂O, supported by established chemical principles and experimental protocols.

Introduction: The Critical Role of Boc Protection

The protection of nucleophilic functional groups, particularly amines, is a foundational concept in multi-step synthesis. The ideal protecting group must be easy to install, stable to a wide range of reaction conditions, and removable ("deprotected") under mild conditions that do not affect the rest of the molecule.[1] The tert-butoxycarbonyl (Boc) group excels in this role; it is stable to most bases and nucleophiles but can be readily cleaved with mild acid, such as trifluoroacetic acid (TFA).[2]

The standard reagent for this transformation is Di-tert-butyl dicarbonate (Boc₂O), often called Boc anhydride. It is commercially available, relatively inexpensive, and effective for a vast array of primary and secondary amines.[3] However, challenges can arise with substrates that are poorly nucleophilic, sterically hindered, or contain multiple sensitive functional groups. This has driven the development of alternative Boc-donating reagents, such as this compound, which offer a different profile of reactivity and handling.

Core Application: A Specialized N-tert-Butoxycarbonylation Reagent

This compound is a crystalline solid primarily used for the introduction of the Boc protecting group onto amines. Its structure, featuring an electron-withdrawing cyano group on a pyridine ring, modulates the reactivity of the carbamate, distinguishing it from traditional reagents.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the target amine on the carbonyl carbon of the carbamate. The pyridine-based leaving group is stabilized by the electron-withdrawing nature of the cyano group, facilitating its departure and the formation of the N-Boc bond. This is mechanistically analogous to other active carbamates and Boc₂O, but the nature of the leaving group dictates the reaction kinetics and optimal conditions.

Experimental Workflow

The workflow for Boc protection using this reagent is straightforward and mirrors the general procedure for amine protection. The key variables are the choice of solvent, base (if required), and reaction temperature.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine substrate in appropriate solvent (e.g., THF, DCM) B Add tert-Butyl (4-cyanopyridin-2-yl)carbamate A->B 1.1 eq C Add base (e.g., TEA, DIPEA) if necessary B->C D Stir at RT or heat (Monitor by TLC/LC-MS) C->D 0-16h E Aqueous Work-up (e.g., wash with water, brine) D->E Upon completion F Dry organic layer (e.g., Na2SO4, MgSO4) E->F G Concentrate in vacuo F->G H Purify by column chromatography if required G->H

Caption: General workflow for N-Boc protection.

Cost-Benefit Analysis

The decision to use a specialized reagent like this compound hinges on a careful evaluation of its costs and benefits compared to the standard, Boc₂O.

Benefits (The "Pros")
  • Enhanced Reactivity for Challenging Substrates: The activated nature of the pyridyl leaving group can enable the protection of weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines under milder conditions than those required for Boc₂O, potentially avoiding the need for catalysts like DMAP.[4]

  • Improved Handling and Stability: As a stable, crystalline solid, it is often easier to handle, weigh, and store than Boc₂O, which has a low melting point (22-24 °C) and can exist as a liquid or semi-solid at ambient laboratory temperatures. This improves weighing accuracy and reduces waste.

  • Potentially Higher Selectivity: In complex molecules with multiple nucleophilic sites (e.g., polyamines or amino alcohols), the tailored reactivity of a specialized reagent can sometimes offer superior chemoselectivity, protecting the desired amine with minimal side reactions.

Costs (The "Cons")
  • Financial Outlay: This is the most significant drawback. Specialized reagents are manufactured on a smaller scale and involve more complex syntheses, making them substantially more expensive than bulk commodity reagents like Boc₂O.

  • Atom Economy and Byproduct Removal: The leaving group, 2-amino-4-cyanopyridine, has a higher molecular weight than the byproducts of Boc₂O (tert-butanol and CO₂). While tert-butanol and residual Boc₂O can often be removed under high vacuum, the solid pyridyl byproduct necessitates a more rigorous aqueous work-up or chromatographic purification to ensure its complete removal.[5]

  • Limited Empirical Data: While the principles are sound, there is a less extensive body of published literature detailing its use with a wide variety of substrates compared to the decades of data available for Boc₂O. This may require more optimization for novel applications.

Comparative Analysis with Alternatives

A direct comparison highlights the trade-offs a researcher must consider.

FeatureThis compound Di-tert-butyl dicarbonate (Boc₂O)
Physical Form Crystalline SolidLow-melting Solid / Liquid
Primary Use N-Boc protection of challenging or weakly nucleophilic amines.General-purpose N-Boc protection.[3]
Byproducts 2-amino-4-cyanopyridine (solid)t-Butanol (liquid), CO₂ (gas)[2]
Purification Often requires aqueous work-up and/or chromatography.Often simple evaporation/high vacuum suffices.[5]
Reactivity High (activated leaving group).Moderate (requires base or catalyst for weak nucleophiles).[4]
Cost High (Specialty Reagent).Low (Commodity Chemical).[6]
Price Comparison (Illustrative)

To provide a tangible sense of the cost disparity, below is an approximate market price comparison based on vendor listings. Note: Prices are subject to change and vary by supplier and purity.

CompoundApproximate Price (per gram)
tert-Butyl (2-cyanopyridin-4-yl)carbamate *$290 - $300[7]
Di-tert-butyl dicarbonate (Boc₂O) $1.25 - $2.70

This greater than 100-fold price difference underscores that this compound should be reserved for situations where its specific benefits are essential.

Experimental Protocols

Protocol 1: General N-Boc Protection using this compound

This protocol is a general guideline and should be optimized for the specific substrate.

  • Preparation: In a round-bottom flask, dissolve the amine substrate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran, approx. 0.1 M concentration).

  • Reagent Addition: Add this compound (1.1 eq).

  • Base Addition (If Necessary): For amine hydrochloride salts or weakly basic amines, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40 °C) may be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl or 10% citric acid) to remove the base, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel if the pyridyl byproduct or other impurities are present.

Protocol 2: Standard N-Boc Protection using Di-tert-butyl dicarbonate (Boc₂O)
  • Preparation: Dissolve the amine (1.0 eq) in a solvent such as THF, DCM, or a mixture of dioxane and water.[3]

  • Reagent Addition: Add Di-tert-butyl dicarbonate (1.1 eq). For substrates with low reactivity, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) may be added.

  • Base Addition: Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (if using an aqueous system).

  • Reaction: Stir vigorously at room temperature for 2-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo.

  • Isolation: Re-dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product. Often, the volatile byproducts can be removed under high vacuum without a full aqueous work-up.[5]

Conclusion and Recommendations

This compound is a specialized, highly effective reagent for N-Boc protection. Its primary advantage lies in its heightened reactivity, which can be crucial for difficult substrates where the standard Boc₂O protocol falters. However, this performance comes at a significant financial cost and may introduce a more complex purification process due to its solid byproduct.

Recommendations for Use:

  • Reserve for Necessity: Employ this reagent for late-stage syntheses of high-value compounds where a stubborn amine protection is a bottleneck.

  • Prioritize for Weakly Nucleophilic Amines: It is an excellent choice for electron-deficient anilines or other amines where Boc₂O fails to react or requires harsh, undesirable conditions.

  • Default to Boc₂O for Routine Synthesis: For standard primary and secondary amines in early-stage or large-scale synthesis, the economic and procedural simplicity of Di-tert-butyl dicarbonate remains the superior choice.

Ultimately, the decision is a classic synthesis trade-off: cost and simplicity versus reactivity and efficiency for a specific, challenging transformation.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • El-Faham, A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 20(7), 12354-12367. Available at: [Link]

  • Anderson, G. W., & McGregor, A. C. (1957). tert-Butoxycarbonylation of Amino Acids and their Derivatives. Journal of the American Chemical Society, 79(23), 6180-6183.
  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • AbacipharmTech. (n.d.). tert-Butyl (2-cyanopyridin-4-yl)carbamate. Retrieved from [Link]

  • Lead Sciences. (n.d.). tert-Butyl (2-cyanopyridin-4-yl)carbamate. Retrieved from [Link]

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A Framework for Comparative Toxicity Profiling of tert-Butyl (4-cyanopyridin-2-yl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine ring and carbamate functionalities are prevalent structural motifs. While often integral to the therapeutic efficacy of a molecule, they can also be associated with specific toxicity profiles. The compound tert-butyl (4-cyanopyridin-2-yl)carbamate represents a chemical scaffold with potential biological activity, making a thorough understanding of its toxicological properties—and those of its close analogs—a critical step in any developmental program.

This guide provides a comprehensive framework for the comparative toxicity profiling of this compound and its analogs. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. Our approach is rooted in establishing a self-validating system of assays to ensure the generation of robust and reliable data.

Introduction to the Chemical Scaffolds: Pyridine and Carbamate Toxicity

The toxicity of pyridine and its derivatives can manifest in various ways, including central nervous system effects, and an estimated lethal dose in humans is between 0.5 and 5.0 g/kg of body weight[1]. Signs of pyridine toxicity can include weakness, uncoordinated muscle movement, and excess salivation[1]. Carbamates, a class of compounds often used as insecticides, are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function.[2][3]. Although the parent compound is not a traditional carbamate insecticide, the presence of the carbamate group necessitates a careful evaluation of its potential for off-target toxicities. The cyanopyridine moiety has also been investigated for various biological activities, and understanding its structure-activity relationship (SAR) for cytotoxicity is crucial[4][5][6].

Designing a Comparative Study: Selection of Analogs

To establish a meaningful structure-toxicity relationship, a carefully selected panel of analogs is required. The selection should be guided by systematic modifications to the parent molecule, this compound (T4CC). The following analogs are proposed for this comparative study to probe the contributions of the cyano, carbamate, and pyridine ring substituents to the overall toxicity profile.

Compound IDStructureRationale for Inclusion
T4CC This compoundParent compound
Analog A tert-Butyl (4-aminomethyl pyridin-2-yl)carbamateReplacement of the cyano group with a more flexible and polar aminomethyl group to assess the impact of the electron-withdrawing nature of the nitrile.
Analog B tert-Butyl (4-chloropyridin -2-yl)carbamateSubstitution of the cyano group with a halogen to evaluate the effect of a different electron-withdrawing group on toxicity.
Analog C Benzyl (4-cyanopyridin-2-yl)carbamateReplacement of the tert-butyl group with a benzyl group to investigate the influence of the carbamate protecting group on metabolic stability and toxicity.
Analog D 2-Amino-4-cyanopyridineRemoval of the entire tert-butoxycarbonyl (Boc) protecting group to determine its contribution to the toxicity profile.

Experimental Workflow for Comprehensive Toxicity Profiling

A multi-tiered approach is essential for a thorough toxicological assessment. We propose a workflow that progresses from general cytotoxicity to more specific mechanisms of toxicity, such as genotoxicity and oxidative stress.

G cluster_0 Tier 1: Cytotoxicity Assessment cluster_1 Tier 2: Mechanistic Investigations cluster_2 Tier 3: Data Analysis & Interpretation T4CC T4CC & Analogs CellLines Select Cell Lines (e.g., HepG2, HEK293) T4CC->CellLines DoseResponse Dose-Response Treatment (e.g., 0.1 - 100 µM) CellLines->DoseResponse MTT MTT Assay (Metabolic Activity) DoseResponse->MTT LDH LDH Assay (Membrane Integrity) DoseResponse->LDH IC50 Determine IC50 Values MTT->IC50 LDH->IC50 Genotox Genotoxicity Assessment IC50->Genotox Select Sub-lethal Concentrations Oxidative Oxidative Stress IC50->Oxidative SAR Structure-Activity Relationship Analysis IC50->SAR Comet Comet Assay (DNA Strand Breaks) Genotox->Comet Genotox->SAR ROS ROS Assay (e.g., H2DCFDA) Oxidative->ROS Oxidative->SAR Risk Risk Assessment SAR->Risk

Caption: Experimental workflow for comparative toxicity profiling.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant toxicological data. We recommend using at least two cell lines from different origins:

  • HepG2 (Human Hepatocellular Carcinoma): A well-established model for studying liver toxicity, as the liver is a primary site of drug metabolism.

  • HEK293 (Human Embryonic Kidney): To assess potential nephrotoxicity.

Tier 1: Cytotoxicity Assessment

The initial step is to determine the concentration at which the compounds induce cell death. This is typically quantified by the half-maximal inhibitory concentration (IC50). Two complementary assays should be employed to assess cytotoxicity.[7][8]

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. A decrease in the rate of formazan production is indicative of reduced cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of T4CC and its analogs in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

The lactate dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium.[9] This assay is a reliable indicator of compromised cell membrane integrity.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each supernatant sample in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes and measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released relative to a maximum LDH release control (cells lysed with a detergent) and calculate the percentage of cytotoxicity.

Hypothetical Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values to illustrate how the data could be presented and interpreted.

Compound IDHepG2 IC50 (µM)HEK293 IC50 (µM)
T4CC 25.438.7
Analog A > 100> 100
Analog B 15.822.1
Analog C 45.261.5
Analog D 8.912.4

Interpretation of Hypothetical Data:

  • Analog A shows significantly reduced toxicity, suggesting that the electron-withdrawing cyano group may play a role in the cytotoxicity of the parent compound.

  • Analog B , with a chloro substituent, exhibits slightly increased toxicity compared to T4CC, indicating that a halogen at this position may enhance cytotoxicity.

  • The higher IC50 values for Analog C suggest that the bulkier benzyl group on the carbamate may reduce the compound's ability to interact with its cellular target or decrease its cell permeability.

  • The increased toxicity of Analog D (the free amine) is a critical finding, suggesting that the Boc group may serve to mitigate the intrinsic toxicity of the 2-amino-4-cyanopyridine core.

Tier 2: Mechanistic Investigations

Based on the IC50 values obtained, sub-lethal concentrations (e.g., IC10 and IC25) should be used for mechanistic studies to avoid confounding effects from widespread cell death.

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[10][11] Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate further from the nucleus, creating a "comet tail."[12]

Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Treat cells with sub-lethal concentrations of the test compounds for a defined period (e.g., 4 hours).

  • Cell Embedding: Mix a suspension of treated cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[11][13]

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones.[12][13]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind and denature the DNA.[13]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.[12]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters like tail length and tail moment).

Many toxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[14] The generation of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[14][15]

Experimental Protocol: ROS Detection with H2DCFDA

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat them with the test compounds for a short duration (e.g., 1-2 hours).

  • Probe Loading: Remove the treatment medium and incubate the cells with H2DCFDA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C.

  • Wash and Measurement: Wash the cells with PBS to remove excess probe and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a microplate reader.

  • Data Analysis: Quantify the increase in fluorescence relative to the vehicle control. A positive control, such as hydrogen peroxide, should be included.

Potential Mechanism of Toxicity: A Signaling Pathway

The interplay between ROS production and DNA damage can lead to apoptosis. The following diagram illustrates a plausible signaling pathway that could be activated by a toxic analog.

G Compound Toxic Analog Mito Mitochondria Compound->Mito ROS Increased ROS Mito->ROS Caspase Caspase Activation Mito->Caspase DNA_damage DNA Damage ROS->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax Upregulation p53->Bax Bax->Mito releases cytochrome c Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential pathway from ROS induction to apoptosis.

Conclusion and Future Directions

A comprehensive understanding of the toxicological properties of lead compounds and their analogs is paramount for making informed decisions in the drug development process. The methodologies described provide a solid foundation for identifying potentially toxic motifs and guiding the design of safer and more effective therapeutic agents. Further in vivo studies would be a necessary next step to validate the in vitro findings and to assess the broader systemic toxicity of any promising, low-toxicity candidates.

References

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  • Said, M. F., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Retrieved from [Link]

  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. (n.d.). Journal of Pioneering Medical Sciences. Retrieved from [Link]

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  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.). Google Patents.
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  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. (2020). PubMed. Retrieved from [Link]

  • The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. (n.d.). ResearchGate. Retrieved from [Link]

  • ROS Staining & Antibody Methods: Visualizing Oxidative Stress. (2025). Beta LifeScience. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and disposal plan for tert-Butyl (4-cyanopyridin-2-yl)carbamate, tailored for researchers and professionals in drug development. Moving beyond a simple checklist, we will explore the chemical reasoning behind these essential safety protocols to ensure a self-validating system of laboratory safety and compliance.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of this compound is the foundation of its safe handling and disposal. This compound integrates a Boc-protected amine, a pyridine ring, and a nitrile (cyano) group. Each functional group contributes to its overall hazard profile.

Key Hazards:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, consistent with other cyano-pyridine derivatives.[1] The nitrile group is a key feature of concern, as it can metabolize to release cyanide, a potent metabolic poison.

  • Reactivity: The compound is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

  • Environmental: Specific environmental fate data is limited. However, its release into the environment should be strictly avoided.[1][2] Nitrile-containing organic compounds can be toxic to aquatic life.

Table 1: Chemical and Safety Data Summary

Property Value Source
Molecular Formula C₁₁H₁₃N₃O₂ [3]
Molecular Weight 219.24 g/mol [3]
Appearance Likely a solid (crystals or powder) [2]
Assumed Hazard Codes H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) [1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases [1]

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | |

Personal Protective Equipment (PPE) - Your First Line of Defense

Handling this compound, from initial use to final disposal, requires stringent adherence to PPE protocols to mitigate the risks of inhalation, dermal contact, and ingestion.

  • Engineering Controls: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

  • Eye Protection: Wear chemical safety goggles with side shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1]

  • Hand Protection: Use chemically resistant nitrile gloves. Inspect gloves for tears or pinholes before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[1]

  • Body Protection: A full-length laboratory coat must be worn and kept buttoned. For larger quantities or in case of a spill, consider additional protective clothing.[1]

  • Respiratory Protection: If working outside a fume hood (not recommended) or during a large spill response, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[1]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is critical to prevent dangerous chemical reactions within the waste stream. The primary causality we aim to prevent is the reaction of the nitrile group with strong acids, which can generate highly toxic hydrogen cyanide (HCN) gas.

  • Waste Classification: All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, gloves, wipes), and rinsate, must be classified as hazardous chemical waste .[1]

  • Container Selection: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container with a secure screw-top lid. The container must be in good condition, free from leaks or external contamination.

  • Labeling: The waste container label must include:

    • The full chemical name: "this compound"

    • CAS Number: 262295-94-3[3]

    • Hazard Pictograms: Skull and crossbones (for toxicity) and exclamation mark.

    • Accumulation Start Date.

  • Segregation:

    • DO NOT mix this waste with strong acids. This is the most critical segregation step to prevent the potential liberation of HCN gas.

    • DO NOT mix with strong bases or strong oxidizing agents to avoid uncontrolled exothermic reactions.[1]

    • Collect in a dedicated container for "Nitrile-Containing Organic Waste" or as directed by your institution's EHS department.

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.

  • Don PPE: Before re-entering the area, don the full PPE detailed in Section 2, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain: For a solid spill, gently cover it with a dry, inert absorbent material like vermiculite, sand, or a universal spill absorbent. Avoid raising dust.[2]

  • Collect: Carefully sweep or scoop the absorbed material and spilled compound into the designated hazardous waste container.[1][2]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS office.

Disposal Pathway and Decision Logic

The final disposal of chemical waste is a regulated process that must be handled by licensed professionals. Your role is to ensure the waste is correctly identified, segregated, and prepared for collection.

G start Waste Generation (this compound) ppe Wear Full PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe classify Classify as Hazardous Chemical Waste container Select Labeled, Compatible Hazardous Waste Container classify->container ppe->classify segregate Segregate Waste: - NO Acids - NO Strong Bases/Oxidizers container->segregate store Store Securely in Satellite Accumulation Area segregate->store contact Arrange Pickup via Institutional EHS or Licensed Waste Contractor store->contact end Final Disposal at Permitted Facility contact->end

Caption: Disposal workflow for this compound.

Decontamination of Empty Containers

Empty containers that once held this chemical must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the empty container at least three times with a suitable laboratory solvent (e.g., acetone, ethanol, or methanol).

  • Collect Rinsate: Crucially, all rinsate must be collected and disposed of as hazardous chemical waste in the same waste stream as the original compound.[1]

  • Deface Label: After triple rinsing, deface or remove the original label.

  • Final Disposal: The decontaminated container can now be disposed of as non-hazardous laboratory glass or plastic, according to institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring the well-being of yourself, your colleagues, and the environment. Always remember that these procedures are a baseline; your institution's Environmental Health & Safety (EHS) department is the final authority on all waste disposal matters.

References

  • Lead Sciences. tert-Butyl (2-cyanopyridin-4-yl)carbamate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (4-cyanopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. Tert-Butyl (4-cyanopyridin-2-yl)carbamate is one such compound, and while it holds potential, its handling requires a meticulous and informed approach to safety. In the absence of comprehensive toxicological data for this specific molecule, our primary directive is to operate with a conservative and preventative mindset. This guide, grounded in the principles of chemical causality and established safety protocols, provides the essential framework for its safe handling, ensuring that scientific progress does not come at the cost of personal or environmental safety.

From a mechanistic standpoint, a rigorous safety assessment begins with a structural deconstruction of the molecule to anticipate its potential hazards. This compound is composed of two key functional moieties: a carbamate group and a cyanopyridine ring.

  • Carbamate Moiety: Carbamates are a class of compounds mechanistically similar to organophosphates in their ability to inhibit the acetylcholinesterase enzyme.[1] While this binding is typically reversible, exposure can still lead to cholinergic effects, and some carbamates are moderately toxic.[1][2]

  • Cyanopyridine Moiety: The cyanopyridine component is structurally related to compounds like 2-cyanopyridine and 4-cyanopyridine. Safety data for these analogues consistently indicate acute toxicity.[3] They are classified as harmful or toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[3][4][5][6]

Therefore, our safety protocols must assume that this compound presents a triple threat: acute toxicity via all major routes of exposure (oral, dermal, inhalation), potential for skin and eye irritation, and possible, though unconfirmed, cytotoxic properties. This assessment dictates the necessity of robust engineering controls and a comprehensive personal protective equipment (PPE) strategy.

Immediate Safety Profile

Based on the analysis of structural analogues, the following hazard profile should be assumed for this compound.

Hazard Class GHS Pictogram Signal Word Anticipated Hazard Statements
Acute Toxicity nötigWarning or Danger H302: Harmful if swallowed.[4][5][7][8] H312: Harmful in contact with skin.[7][8] H332: Harmful if inhaled.[7][8]
Skin Irritation nötigWarning H315: Causes skin irritation.
Eye Irritation nötigWarning H319: Causes serious eye irritation.[8]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine; it is a direct response to a thorough risk assessment.[9] For this compound, the following PPE is mandatory to mitigate the identified risks. All PPE should be selected and used in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450).[10][11][12]

PPE Category Specification Scientific Rationale
Eye and Face Protection Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 specifications.[13] A full-face shield should be worn over goggles when handling larger quantities (>1g) or during procedures with a high splash potential.The cyanopyridine moiety suggests a significant risk of serious eye irritation or damage.[4][5] Goggles provide a seal against dust and splashes, while a face shield offers a secondary barrier for the entire face.
Skin Protection Gloves: Chemical-resistant nitrile gloves (minimum thickness of 4 mil) are required. Double-gloving is strongly recommended. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[6] Lab Coat: A fully buttoned, long-sleeved laboratory coat is required. A chemical-resistant apron should be worn over the lab coat when handling significant quantities.The compound is presumed to be harmful upon skin contact.[3][7][14] Nitrile gloves provide an effective barrier against many organic compounds. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. A lab coat prevents incidental contact with clothing.
Respiratory Protection All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to ensure adequate ventilation.[8][15] If engineering controls are not available or insufficient to control airborne concentrations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required, as part of a comprehensive respiratory protection program (29 CFR 1910.134).[9][14]The compound is anticipated to be harmful if inhaled as a dust or aerosol.[7][8][14] A chemical fume hood is the primary engineering control to minimize respiratory exposure. Respirators serve as a secondary line of defense when engineering controls are not feasible.

Operational and Disposal Plans

A self-validating safety system extends beyond PPE to encompass the entire operational workflow, from material receipt to waste disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure a chemical spill kit and waste containers are readily accessible.

  • Donning PPE: Before entering the designated area, don all required PPE in the following order: lab coat, inner gloves, outer gloves, and safety goggles.

  • Weighing: To handle the solid, carefully weigh the required amount on a tared weigh paper or in a disposable container within the fume hood. Avoid creating dust.[15] Use tools (spatulas) dedicated to this compound or clean them thoroughly after use.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent aerosolization.

  • Post-Handling: After completing the task, wipe down the work area with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove the outer gloves first, followed by the lab coat, inner gloves, and finally the safety goggles. Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Spill Management
  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[14] Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

Disposal Plan

All waste generated from handling this compound is to be considered hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, weigh papers, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste bag or container.[13][15]

  • Chemical Waste: Unused compound and solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal hazardous waste regulations.[7][14] Do not pour any waste down the drain.[13]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, integrating risk assessment, control implementation, and post-handling procedures.

cluster_prep Phase 1: Preparation & Assessment cluster_exec Phase 2: Execution (Inside Fume Hood) cluster_post Phase 3: Post-Handling & Disposal A Risk Assessment (Review SDS of Analogues, Identify Hazards) B Designate Work Area (Certified Fume Hood) A->B C Assemble Materials (PPE, Spill Kit, Waste Containers) B->C D Don Required PPE (Double Gloves, Goggles, Lab Coat) C->D Begin Work E Perform Chemical Handling (Weighing, Dissolving) D->E F Immediate Spill Control (If Necessary) E->F F->E Contain & Continue G Decontaminate Work Area F->G Work Complete H Segregate & Label Waste (Solid & Liquid) G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Logical workflow for the safe handling of this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Retrieved from a general search, specific URL not indexed.
  • Alfa Aesar. (2010). Safety Data Sheet: tert-Butyl carbamate. [Link]

  • Richards, J. R., & Mogali, S. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

  • Connor, T. H., et al. (2021). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Journal of Oncology Pharmacy Practice. [Link]

  • Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. [Link]

  • Journal of Pioneering Medical Sciences. (n.d.). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]

  • WorkSafe QLD. (2018). Guide for handling cytotoxic drugs and related waste. [Link]

  • National Center for Biotechnology Information. (n.d.). Butacarb. PubChem Compound Database. [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. [Link]

  • Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste. [Link]

  • The Pharmaceutical Journal. (2017). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. [Link]

  • Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. [Link]

  • Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.